Fluorescein-triazole-PEG5-DOTA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C67H79N11O18S |
|---|---|
Molecular Weight |
1358.5 g/mol |
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[2-[2-[2-[2-[2-[2-[13-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propanoyl]-3,4,5,13-tetrazatetracyclo[13.4.0.02,6.07,12]nonadeca-1(19),2(6),3,7,9,11,15,17-octaen-5-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C67H79N11O18S/c79-47-10-13-53-56(38-47)95-57-39-48(80)11-14-54(57)67(53)52-12-9-46(37-51(52)65(89)96-67)70-66(97)69-16-15-59(82)77-40-45-5-1-2-6-49(45)63-64(50-7-3-4-8-55(50)77)78(72-71-63)26-28-91-30-32-93-34-36-94-35-33-92-31-29-90-27-17-68-58(81)41-73-18-20-74(42-60(83)84)22-24-76(44-62(87)88)25-23-75(21-19-73)43-61(85)86/h1-14,37-39,79-80H,15-36,40-44H2,(H,68,81)(H,83,84)(H,85,86)(H,87,88)(H2,69,70,97) |
InChI Key |
QVWWWGHEHHOVFH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Fluorescein-triazole-PEG5-DOTA: A Bifunctional Probe for Dual-Modality Imaging
For Researchers, Scientists, and Drug Development Professionals
Fluorescein-triazole-PEG5-DOTA is a sophisticated, bifunctional chemical probe meticulously designed for advanced applications in biomedical research, particularly in the fields of oncology and drug development. This molecule uniquely combines a fluorescent dye for optical imaging with a chelating agent suitable for positron emission tomography (PET), enabling powerful dual-modality imaging capabilities. Its structure is engineered to provide researchers with a versatile tool for in vitro and in vivo studies, offering complementary data from two distinct imaging techniques.
The core of this probe consists of four key components:
-
Fluorescein (B123965): A widely used and well-characterized green-emitting fluorophore. It allows for high-resolution optical imaging, such as fluorescence microscopy and in vivo optical imaging, to visualize biological processes at the cellular and tissue levels.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator renowned for its ability to stably complex a variety of radiometals. This functionality is crucial for nuclear imaging techniques like PET and single-photon emission computed tomography (SPECT), as well as for radionuclide therapy. The choice of radiometal, such as Gallium-68 (⁶⁸Ga) for PET or Lutetium-177 (¹⁷⁷Lu) for SPECT and therapy, can be tailored to the specific research application.
-
PEG5 (Pentaethylene Glycol): A five-unit polyethylene (B3416737) glycol linker. The inclusion of this hydrophilic PEG spacer enhances the solubility and biocompatibility of the entire molecule. In in vivo applications, PEGylation is known to improve pharmacokinetic properties by increasing circulation time and reducing non-specific uptake in non-target tissues.
-
Triazole: A five-membered heterocyclic ring that serves as a stable covalent linkage between the fluorescein-PEG moiety and the DOTA chelator. The presence of the triazole is indicative of the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction often employed in its synthesis.
This combination of functionalities in a single molecule allows for the co-registration of fluorescence and PET signals, providing a more comprehensive understanding of the probe's biodistribution and target engagement. PET offers the advantage of deep tissue penetration and quantitative whole-body imaging, while fluorescence imaging provides high-resolution visualization at a superficial level, making this probe ideal for applications ranging from preclinical drug development to potential translation in image-guided surgery.
Core Technical Data
Quantitative data for this compound is summarized in the table below. These values are essential for experimental design, including determining appropriate concentrations for in vitro and in vivo studies, as well as for interpreting imaging data.
| Property | Value | Source |
| Molecular Formula | C₆₇H₇₉N₁₁O₁₈S | BroadPharm |
| Molecular Weight | 1358.5 g/mol | BroadPharm |
| Purity | Typically >98% | BroadPharm |
| Appearance | Orange/yellow solid | Nanocs |
| Storage Conditions | -20°C, protected from light | BroadPharm, Nanocs |
| Solubility | Soluble in aqueous solutions and most organic solvents | Nanocs |
| Fluorescence Excitation Max | ~495 nm | Nanocs |
| Fluorescence Emission Max | ~515-520 nm | Nanocs |
Experimental Protocols
The utility of this compound is demonstrated through its application in various experimental settings. Below are detailed methodologies for its synthesis, radiolabeling, and use in cellular imaging.
Synthesis of this compound
The synthesis of this bifunctional probe is typically achieved through a multi-step process culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach ensures high efficiency and specificity in linking the fluorescein-PEG and DOTA components.
Strategy: The synthesis involves preparing two key intermediates: an azide-functionalized fluorescein-PEG component and an alkyne-functionalized DOTA component (or vice versa). These are then joined together in the final click reaction.
Materials:
-
Fluorescein-PEG5-azide
-
Alkyne-DOTA (e.g., propargyl-DOTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand
-
Solvents: Dimethylformamide (DMF), water, dichloromethane (B109758) (DCM)
-
Purification: High-performance liquid chromatography (HPLC)
Protocol:
-
Dissolution of Reactants: Dissolve Fluorescein-PEG5-azide (1 equivalent) and Alkyne-DOTA (1.1 equivalents) in a mixture of DMF and water.
-
Preparation of Catalyst: In a separate vial, prepare the copper catalyst by mixing CuSO₄ (0.1 equivalents) with TBTA (0.2 equivalents) in DMF/water.
-
Initiation of Reaction: Add sodium ascorbate (0.5 equivalents) to the main reaction mixture to reduce Cu(II) to the active Cu(I) species.
-
Addition of Catalyst: Add the prepared copper catalyst solution to the reaction mixture containing the azide (B81097) and alkyne.
-
Reaction Incubation: Stir the reaction mixture at room temperature overnight, protected from light. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, dilute the reaction mixture with water and purify the product by preparative reverse-phase HPLC.
-
Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final product, this compound, using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Radiolabeling with Gallium-68 (⁶⁸Ga) for PET Imaging
DOTA is an excellent chelator for various radiometals, including ⁶⁸Ga, which is a positron emitter with a 68-minute half-life, making it suitable for PET imaging.
Materials:
-
This compound
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Metal-free water and reaction vials
-
Heating block or thermomixer
-
C18 Sep-Pak cartridge for purification (optional)
-
Quality control: Radio-HPLC or radio-TLC
Protocol:
-
Preparation of Reaction Mixture: In a metal-free reaction vial, dissolve 10-20 nmol of this compound in sodium acetate buffer.
-
Addition of Radionuclide: Add the ⁶⁸GaCl₃ eluate (typically 100-500 MBq) to the vial containing the DOTA conjugate. Ensure the final pH of the reaction mixture is between 3.5 and 4.5.
-
Incubation: Heat the reaction mixture at 95-100°C for 5-10 minutes.
-
Purification (if necessary): After cooling, the radiolabeled product can be purified using a C18 Sep-Pak cartridge to remove any unchelated ⁶⁸Ga.
-
Quality Control: Determine the radiochemical purity of the final product, [⁶⁸Ga]Ga-Fluorescein-triazole-PEG5-DOTA, using radio-HPLC or radio-TLC. The radiochemical purity should be >95%.
In Vitro Cellular Imaging Protocol
This protocol outlines the use of this compound for fluorescence microscopy to visualize its interaction with cells.
Materials:
-
This compound
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer (e.g., HBSS)
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)
Protocol:
-
Cell Preparation: Culture cells to 60-80% confluency on a suitable imaging dish.
-
Preparation of Labeling Solution: Prepare a stock solution of this compound in DMSO (e.g., 1 mM). Dilute the stock solution in pre-warmed complete cell culture medium or imaging buffer to a final working concentration (typically 1-10 µM).
-
Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the labeling solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe and minimize background fluorescence.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the cells using a fluorescence microscope (confocal microscopy is recommended for higher resolution). Use excitation and emission wavelengths appropriate for fluorescein (e.g., 488 nm excitation and 500-550 nm emission). To minimize phototoxicity, use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.[1]
Visualizations of Workflows and Concepts
Diagrams created using Graphviz (DOT language) to illustrate key processes and relationships involving this compound.
Caption: Synthetic workflow for this compound via CuAAC click chemistry.
Caption: Workflow for preclinical dual-modality PET and fluorescence imaging.
Caption: Application of the probe in a targeted drug development workflow.
References
An In-Depth Technical Guide to the Structure and Synthesis of Fluorescein-triazole-PEG5-DOTA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and key properties of Fluorescein-triazole-PEG5-DOTA, a bifunctional molecule with significant applications in biomedical research and drug development. This compound incorporates a fluorescent reporter (fluorescein), a stable chelating agent (DOTA), and a polyethylene (B3416737) glycol (PEG) spacer, all connected via a robust triazole linkage.
Molecular Structure and Components
This compound is a complex molecule designed for multimodal applications, such as in vitro assays and in vivo imaging. Its structure consists of four key components:
-
Fluorescein (B123965): A widely used fluorescent dye that emits green light upon excitation with blue light. It serves as a reporter group for optical imaging and quantification.
-
Triazole Linkage: A five-membered heterocyclic ring formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This linkage is highly stable and biocompatible.
-
PEG5 Spacer: A polyethylene glycol linker consisting of five ethylene (B1197577) glycol units. The PEG spacer enhances hydrophilicity, improves biocompatibility, and provides spatial separation between the fluorescein and DOTA moieties, minimizing potential interference.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator known for its high affinity and stable complexation with various metal ions, including radionuclides used in positron emission tomography (PET), single-photon emission computed tomography (SPECT), and magnetic resonance imaging (MRI).
The systematic integration of these components results in a versatile tool for a range of biomedical applications, from cellular imaging to targeted radionuclide therapy.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆₇H₇₉N₁₁O₁₈S | [1] |
| Molecular Weight | 1358.5 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | Lyophilized powder | |
| Storage Conditions | -20°C, protected from light | [1] |
Synthesis of this compound
The synthesis of this compound is achieved through a convergent synthetic strategy culminating in a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach connects two key precursors: a fluorescein derivative bearing an alkyne or azide (B81097) functionality, and a DOTA-PEG5 moiety with the corresponding reactive partner.
Overall Synthetic Scheme
The general synthetic workflow involves the preparation of the two precursors followed by their conjugation.
Figure 1: General synthetic workflow for this compound.
Experimental Protocols
The following protocols are representative methodologies for the synthesis of the precursors and the final product. Researchers should adapt these protocols based on available starting materials and analytical capabilities.
Protocol 1: Synthesis of Fluorescein-Alkyne
This protocol describes the propargylation of fluorescein to introduce a terminal alkyne group.
Materials:
-
Fluorescein
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve fluorescein (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.5 eq) to the solution and stir at room temperature.
-
Add propargyl bromide (2.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield fluorescein-alkyne.
Protocol 2: Synthesis of Azide-PEG5-DOTA
This protocol outlines a possible route to synthesize Azide-PEG5-DOTA, which is also commercially available.
Materials:
-
DOTA-tris(t-Bu)ester
-
Azido-PEG5-amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Activate the carboxylic acid of one of the DOTA arms. In a typical procedure, DOTA-tris(t-Bu)ester is reacted with a coupling agent like DCC and NHS in anhydrous DCM to form an active ester.
-
React the activated DOTA intermediate with Azido-PEG5-amine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in anhydrous DCM.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the t-butyl protected conjugate by column chromatography.
-
Deprotect the t-butyl esters using a solution of trifluoroacetic acid in DCM.
-
Purify the final Azide-PEG5-DOTA product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: CuAAC "Click Chemistry" Conjugation
This protocol details the copper-catalyzed cycloaddition of the two precursors.
Materials:
-
Fluorescein-alkyne
-
Azide-PEG5-DOTA
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS) or another suitable buffer
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare stock solutions of all reagents. For example, a 10 mM solution of Fluorescein-alkyne in DMSO, a 10 mM solution of Azide-PEG5-DOTA in water or buffer, a 100 mM solution of sodium ascorbate in water (prepare fresh), and a 20 mM solution of CuSO₄ and a 100 mM solution of THPTA in water.
-
In a reaction vial, add the Azide-PEG5-DOTA solution.
-
Add the Fluorescein-alkyne stock solution (typically in a slight molar excess, e.g., 1.1-1.5 eq).
-
Add the THPTA ligand solution, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 1-5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 5-10 mM).
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.
-
Purify the final product, this compound, using RP-HPLC.
-
Characterize the purified product by mass spectrometry and, if desired, NMR spectroscopy.
Characterization and Quality Control
Thorough characterization of the final product is crucial to ensure its identity, purity, and functionality for downstream applications.
| Technique | Purpose | Expected Outcome |
| LC-MS | To confirm the molecular weight and assess purity. | A major peak corresponding to the calculated mass of this compound. |
| RP-HPLC | To determine the purity of the final product. | A single, sharp peak indicating high purity (typically >95%). |
| ¹H NMR | To confirm the chemical structure. | Characteristic peaks for the fluorescein, triazole, PEG, and DOTA moieties. |
| UV-Vis Spectroscopy | To confirm the presence of the fluorescein chromophore. | An absorption maximum around 490-495 nm. |
| Fluorimetry | To confirm the fluorescence properties. | An emission maximum around 515-520 nm when excited at ~490 nm. |
Applications in Research and Drug Development
The unique combination of a fluorophore and a chelator in a single molecule makes this compound a valuable tool in various research areas:
-
Bimodal Imaging: The molecule can be used for both fluorescence microscopy and nuclear imaging (PET or SPECT) or MRI, depending on the chelated metal ion. This allows for correlative imaging at different scales, from cellular to whole-body.
-
Targeted Drug Delivery: When conjugated to a targeting moiety (e.g., an antibody, peptide, or small molecule), the resulting conjugate can be used to deliver a therapeutic radionuclide to a specific site in the body, while the fluorescein tag can be used to track its biodistribution at a cellular level.
-
In Vitro Assays: The fluorescent properties of the molecule can be utilized in various in vitro binding assays and high-throughput screening platforms.
Signaling Pathway Visualization (Conceptual)
The following diagram illustrates a conceptual workflow where this compound, conjugated to a targeting ligand, is used for targeted imaging and therapy.
Figure 2: Conceptual workflow for the application of a targeted Fluorescein-DOTA probe.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in the fields of molecular imaging, drug delivery, and diagnostics. Its modular synthesis, based on the highly efficient click chemistry, allows for its straightforward preparation. The combination of a bright fluorophore and a stable chelator within a single, biocompatible scaffold enables a wide range of applications, driving innovation in preclinical and potentially clinical research.
References
In-Depth Technical Guide: Fluorescein-triazole-PEG5-DOTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-triazole-PEG5-DOTA is a heterobifunctional molecule designed for advanced applications in biomedical research, particularly in the fields of molecular imaging and targeted drug delivery. This compound incorporates three key functional moieties:
-
Fluorescein (B123965): A widely used and well-characterized fluorophore that enables detection via fluorescence-based techniques.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator with a high affinity for various metal ions. This allows for the stable incorporation of radionuclides for nuclear imaging (PET, SPECT) or radiotherapy, or paramagnetic ions for magnetic resonance imaging (MRI).
-
PEG5 (pentaethylene glycol): A flexible, hydrophilic polyethylene (B3416737) glycol linker that enhances aqueous solubility, reduces non-specific binding, and improves the pharmacokinetic profile of the molecule.
-
Triazole: A stable five-membered heterocyclic ring formed via a "click chemistry" reaction, which serves to covalently link the fluorescein and PEG-DOTA components.
This unique combination of functionalities makes this compound a versatile platform for the development of multimodal imaging agents and targeted therapeutics.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆₇H₇₉N₁₁O₁₈S | [1] |
| Molecular Weight | 1358.5 g/mol | [1] |
| Appearance | White Solid (typical for similar PEGylated compounds) | Inferred |
| Purity | Typically >90-98% (as supplied by commercial vendors) | [1][2] |
| Storage | -20°C, protected from light and moisture | [1][2] |
| Solubility | Expected to be soluble in water and common organic solvents like DMSO and DMF due to the hydrophilic PEG linker. However, the exact solubility should be experimentally determined. | Inferred |
Synthesis
While a specific, detailed protocol for the synthesis of this compound is not published, the structure strongly indicates a synthetic route based on the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This would involve the reaction between an alkyne-functionalized fluorescein and an azide-functionalized DOTA-PEG derivative (or vice versa).
A proposed synthetic workflow is outlined below.
References
An In-Depth Technical Guide to the Core Mechanism of Action of Fluorescein-triazole-PEG5-DOTA
This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and potential applications of the multi-functional molecular probe, Fluorescein-triazole-PEG5-DOTA. This document is intended for researchers, scientists, and professionals in the fields of drug development, molecular imaging, and diagnostics.
Introduction
This compound is a versatile chemical entity designed for bioconjugation, enabling dual-modality imaging and targeted therapies. Its structure comprises four key functional components: a fluorescein (B123965) moiety for optical imaging, a stable triazole linker, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a DOTA chelator for radiolabeling. The synergistic combination of these components allows for a wide range of applications in preclinical and potentially clinical research.
Core Components and Their Functions
The mechanism of action of this compound is best understood by examining its constituent parts:
-
Fluorescein: A widely used fluorophore that absorbs blue light and emits green light.[1] It serves as a reporter molecule for fluorescence microscopy and other optical imaging techniques. The isothiocyanate derivative of fluorescein is commonly used to label proteins through reaction with amine groups.[1]
-
Triazole: This heterocyclic ring acts as a robust and biologically inert linker, typically formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[2] This linkage provides a stable covalent bond between the fluorescein and the PEG spacer.
-
PEG5 (Polyethylene Glycol): The five-unit polyethylene glycol chain is a hydrophilic spacer.[3] Its primary roles are to increase the overall water solubility of the molecule, reduce non-specific binding to proteins and cells, and improve its pharmacokinetic profile in vivo.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A powerful macrocyclic chelating agent renowned for its ability to form highly stable complexes with a variety of metal ions, particularly trivalent cations like gadolinium(III) for MRI and radioisotopes such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y) for PET, SPECT, and targeted radiotherapy.[4][5][6] The DOTA cage coordinates the metal ion through its four nitrogen atoms and four carboxyl groups, ensuring high stability in biological systems.[4][7]
Overall Mechanism of Action
On its own, this compound does not have a specific biological target. Its mechanism of action is realized upon conjugation to a targeting moiety, such as a monoclonal antibody, peptide, or small molecule inhibitor, that recognizes a specific biomarker, such as a cell surface receptor overexpressed in cancer cells.
Once conjugated and chelated with a suitable metal ion, the resulting complex acts as a targeted probe. The general mechanism proceeds as follows:
-
Systemic Administration: The probe is introduced into the biological system, typically via intravenous injection.
-
Circulation and Targeting: The PEG linker helps to prolong circulation time and minimize non-specific uptake. The targeting moiety guides the probe to the tissue or cells of interest.
-
Binding: The probe binds to its specific biological target.
-
Signal Generation and Detection:
-
Fluorescence Imaging: The fluorescein component allows for the visualization of the target on a microscopic level (e.g., in tissue biopsies or cell cultures) or in superficial tissues in vivo.
-
Nuclear Imaging (PET/SPECT): If DOTA is chelated with a positron-emitting (e.g., ⁶⁸Ga) or gamma-emitting (e.g., ¹¹¹In) radioisotope, the location and concentration of the probe can be non-invasively imaged in three dimensions.
-
Targeted Radiotherapy: If DOTA carries a particle-emitting radioisotope (e.g., ¹⁷⁷Lu, ⁹⁰Y), it can deliver a cytotoxic radiation dose directly to the target cells, minimizing damage to surrounding healthy tissue.
-
The following diagram illustrates the logical workflow for the application of this molecular probe.
Quantitative Data
As this compound is a platform molecule, its specific quantitative properties (e.g., binding affinity, radiolabeling efficiency) will depend on the conjugated targeting moiety and the chelated metal ion. The following table presents representative data for similar DOTA-conjugated molecules found in the literature.
| Parameter | Typical Value Range | Metal Ion/Target | Significance |
| Radiolabeling Yield | >95% | ⁶⁸Ga, ¹⁷⁷Lu | High yield is crucial for maximizing the specific activity and minimizing unchelated radioisotope. |
| Molar Activity | 50-100 GBq/µmol | ⁶⁸Ga | Represents the amount of radioactivity per mole of the compound, affecting imaging sensitivity. |
| In Vitro Stability | >95% after 24h in serum | ¹⁷⁷Lu, ⁹⁰Y | High stability is necessary to prevent the release of the radioisotope in vivo. |
| Binding Affinity (Kd) | 1-100 nM | Varies with target | Dictates the concentration of the probe needed to effectively label the target. |
| Fluorescence Quantum Yield | 0.1 - 0.9 | N/A | Determines the brightness of the fluorescent signal. |
Experimental Protocols
The following are generalized protocols for the conjugation and radiolabeling of a DOTA-containing molecule like this compound. Specific parameters may need to be optimized for different targeting moieties.
Conjugation of this compound to a Peptide
This protocol assumes the DOTA moiety has a free carboxylic acid group for conjugation to a primary amine on a peptide via amide bond formation.
-
Activation of DOTA: Dissolve this compound (1.2 equivalents) in anhydrous dimethylformamide (DMF). Add a coupling agent like HATU (1.2 eq.) and a base such as diisopropylethylamine (DIPEA) (2.5 eq.). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Conjugation Reaction: Dissolve the targeting peptide (1 eq.) in DMF and add it to the activated DOTA solution. Let the reaction proceed at room temperature for 4-6 hours, monitoring by HPLC.
-
Purification: Once the reaction is complete, purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Radiolabeling with Gallium-68 (⁶⁸Ga) for PET Imaging
-
Elution of ⁶⁸Ga: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions.
-
Buffering: Add the ⁶⁸Ga eluate to a reaction vial containing sodium acetate (B1210297) buffer (e.g., 0.5 M, pH 4.5) to adjust the pH to the optimal range for labeling (typically 3.5-4.5).
-
Labeling Reaction: Add the DOTA-conjugated peptide (typically 10-50 µg) to the buffered ⁶⁸Ga solution. Heat the reaction mixture at 95-100°C for 5-10 minutes.[7]
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC to ensure that the incorporation of ⁶⁸Ga is greater than 95%.
-
Purification (if necessary): If significant amounts of unchelated ⁶⁸Ga are present, the final product can be purified using a C18 Sep-Pak cartridge.
The experimental workflow for radiolabeling is depicted in the diagram below.
Conclusion
This compound is a highly adaptable molecular scaffold with significant potential in biomedical research. Its true mechanism of action is defined by the targeting molecule to which it is attached and the metal ion chelated by its DOTA component. By enabling dual-modality imaging (fluorescence and nuclear) and targeted radiotherapy, this probe offers a powerful tool for visualizing and potentially treating a wide array of diseases at the molecular level. The protocols and data presented in this guide serve as a foundation for researchers to design and execute novel applications for this versatile molecule.
References
- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes | Springer Nature Experiments [experiments.springernature.com]
- 5. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
DOTA Chelator in Molecular Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular imaging and targeted radionuclide therapy, the choice of a suitable chelator is paramount to the successful development of radiopharmaceuticals. Among the most pivotal and widely utilized chelators is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly known as DOTA. Its macrocyclic structure provides a highly stable coordination cage for a variety of radiometals, making it an indispensable tool for both diagnostic imaging and therapeutic applications. This technical guide provides an in-depth exploration of the DOTA chelator's function, applications, and the experimental protocols associated with its use in molecular imaging.
DOTA's rigid, pre-organized structure leads to the formation of thermodynamically stable and kinetically inert complexes with a range of trivalent metal ions. This high stability is crucial in vivo to prevent the release of the radiometal, which could lead to off-target radiation exposure and diminished imaging quality or therapeutic efficacy. The versatility of DOTA allows for its conjugation to various targeting molecules, such as peptides and antibodies, enabling the specific delivery of radionuclides to tissues and cells of interest.[1][2][3][4]
Core Function and Mechanism of Action
The primary function of the DOTA chelator in molecular imaging is to securely bind a radioactive metal isotope. This DOTA-radionuclide complex is then attached to a targeting biomolecule (e.g., a peptide or antibody) that has a high affinity for a specific biological target, such as a receptor overexpressed on cancer cells.[5] Once administered, the radiolabeled targeting molecule circulates in the body and accumulates at the target site. The emitted radiation from the radionuclide is then detected by an imaging modality, such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), to visualize the location and extent of the target expression. In therapeutic applications, the emitted particles (e.g., beta or alpha particles) deliver a cytotoxic radiation dose to the target cells.
The mechanism relies on the formation of a stable coordination complex between the DOTA molecule and the radiometal. The four nitrogen atoms of the cyclen ring and the four carboxylate groups of the acetic acid arms of DOTA coordinate with the metal ion, effectively encapsulating it. This cage-like structure is what imparts the exceptional stability to the complex.[2][3]
Applications in Molecular Imaging and Therapy
DOTA is a versatile chelator compatible with a wide array of radiometals, making it suitable for both diagnostic and therapeutic purposes, a concept often referred to as "theranostics."
Diagnostic Imaging (PET/SPECT)
For diagnostic imaging, DOTA is commonly labeled with positron-emitting radionuclides for PET or gamma-emitting radionuclides for SPECT.
-
Gallium-68 (⁶⁸Ga): ⁶⁸Ga-DOTA-conjugated peptides, such as ⁶⁸Ga-DOTATATE, ⁶⁸Ga-DOTATOC, and ⁶⁸Ga-DOTANOC, are extensively used for imaging neuroendocrine tumors (NETs) that overexpress somatostatin (B550006) receptors (SSTRs).[6][7][8][9] ⁶⁸Ga-DOTATATE PET/CT has demonstrated superior accuracy in detecting NETs compared to older imaging techniques like ¹¹¹In-pentetreotide SPECT/CT.[8][10][11]
-
Copper-64 (⁶⁴Cu): With a longer half-life than ⁶⁸Ga, ⁶⁴Cu allows for imaging at later time points, which can be advantageous for molecules with slower pharmacokinetics. ⁶⁴Cu-DOTA conjugates are being explored for various cancer imaging applications.[12]
-
Scandium-44 (⁴⁴Sc): This positron-emitting radionuclide is also compatible with DOTA and is under investigation for PET imaging.[5]
Targeted Radionuclide Therapy (PRRT)
The same DOTA-conjugated targeting molecules used for imaging can be labeled with therapeutic radionuclides to deliver targeted radiation therapy.
-
Lutetium-177 (¹⁷⁷Lu): ¹⁷⁷Lu-DOTATATE is an established and approved treatment for patients with SSTR-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[13][14][15] The beta particles emitted by ¹⁷⁷Lu induce DNA damage and cell death in the targeted tumor cells.
-
Yttrium-90 (⁹⁰Y): ⁹⁰Y is another beta-emitter that can be chelated by DOTA for therapeutic applications.
-
Actinium-225 (²²⁵Ac): As an alpha-emitter, ²²⁵Ac delivers high-energy, short-range radiation, making it a potent radionuclide for targeted alpha therapy. DOTA is a suitable chelator for ²²⁵Ac.[16][17]
Quantitative Data Summary
The following tables summarize key quantitative data related to DOTA and its complexes.
Table 1: Stability Constants (log K) of DOTA with Various Metal Ions
| Metal Ion | log K | Reference |
| Eu³⁺ | 26.21 ± 0.10 | [18] |
| Pb²⁺ | 25.3 ± 0.1 | [19][20] |
| Ga³⁺ | 21.3 | [21] |
| Sm³⁺ | - | [22] |
| Ho³⁺ | - | [22] |
| Cu²⁺ | - | [22] |
| Zn²⁺ | - | [22] |
| Gd³⁺ | Most stable | [16] |
| ²²⁵Ac³⁺ | Most stable | [16] |
| ²²¹Fr⁺ | Least stable | [16] |
Note: The stability constants can vary depending on the experimental conditions.
Table 2: Comparison of DOTA with Other Chelators for ⁶⁸Ga and ⁶⁴Cu
| Chelator | Radionuclide | Key Advantages | Key Disadvantages | Reference |
| DOTA | ⁶⁸Ga, ⁶⁴Cu, ¹⁷⁷Lu | Versatile for theranostics, high in vivo stability. | Often requires heating for radiolabeling. | [23][24] |
| NOTA | ⁶⁸Ga, ⁶⁴Cu | Rapid, room-temperature radiolabeling, high stability for ⁶⁸Ga. | May not be as suitable for some therapeutic radionuclides. | [21][25][26][27] |
| NODAGA | ⁶⁸Ga | Improved label stability compared to DOTA for ⁶⁸Ga. | [25] | |
| HBED-CC | ⁶⁸Ga | Acyclic chelator used in some clinical trials. | [21] |
Experimental Protocols
Conjugation of DOTA to Peptides/Antibodies
The conjugation of DOTA to a targeting molecule is a critical first step in the synthesis of a DOTA-based radiopharmaceutical.
Methodology:
-
Activation of DOTA: A bifunctional DOTA derivative, often with one of the carboxyl groups activated (e.g., as an N-hydroxysuccinimide ester), is used.
-
Conjugation Reaction: The activated DOTA is reacted with a free amine group (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) on the peptide or antibody. The reaction is typically carried out in a solution phase under controlled pH.[23]
-
Purification: The resulting DOTA-conjugated biomolecule is purified to remove unconjugated DOTA and other reactants, often using techniques like high-performance liquid chromatography (HPLC).
Radiolabeling of DOTA-Conjugated Molecules
The process of incorporating the radionuclide into the DOTA chelate must be performed under sterile conditions and with appropriate radiation shielding.
Methodology for ⁶⁸Ga-DOTATATE:
-
Elution of ⁶⁸Ga: ⁶⁸Ga is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator. The ⁶⁸Ga³⁺ is eluted from the generator.
-
Trapping and Elution: The eluted ⁶⁸Ga³⁺ is trapped on a cation exchange cartridge. It is then eluted with a small volume of an appropriate solution, such as acidified 5 M NaCl, directly into a reaction vial.[28]
-
Labeling Reaction: The eluted ⁶⁸Ga³⁺ is added to a buffered solution containing the DOTA-conjugated peptide (e.g., DOTATATE). The reaction mixture is heated to facilitate the chelation process.[28]
-
Neutralization and Filtration: After the labeling reaction, the solution is neutralized and passed through a sterile filter to ensure it is suitable for injection.[28]
Methodology for ¹⁷⁷Lu-DOTATATE:
-
Reaction Setup: ¹⁷⁷LuCl₃ solution is added to a reaction vial containing the DOTA-conjugated peptide in a suitable buffer (e.g., sodium acetate) to maintain the optimal pH for labeling.
-
Incubation: The reaction mixture is incubated at an elevated temperature (e.g., 100°C) for a specific duration (e.g., 30 minutes) to ensure efficient radiolabeling.[23]
-
Quality Control: After incubation, the radiolabeled product is subjected to quality control tests to determine radiochemical purity.
Quality Control of DOTA-Radiopharmaceuticals
Rigorous quality control is essential to ensure the safety and efficacy of the final radiopharmaceutical product.[29]
Key Quality Control Tests:
-
Radiochemical Purity (RCP): This is the most critical test and determines the percentage of the radionuclide that is successfully chelated by the DOTA conjugate. It is typically measured using instant thin-layer chromatography (iTLC) and/or high-performance liquid chromatography (HPLC).[30]
-
pH: The pH of the final product must be within a physiologically acceptable range for injection.[30]
-
Radionuclidic Purity: This test confirms the identity of the radionuclide and the absence of other radioactive isotopes.[30]
-
Sterility and Endotoxin (B1171834) Levels: The final product must be sterile and have endotoxin levels below the specified limits to prevent infection and pyrogenic reactions in patients.[30]
-
Germanium-68 Breakthrough: For ⁶⁸Ga-radiopharmaceuticals produced from a ⁶⁸Ge/⁶⁸Ga generator, the amount of the long-lived ⁶⁸Ge parent radionuclide in the final product must be below a strict limit.[30]
Visualizations
Experimental Workflow for ⁶⁸Ga-DOTA-Peptide Production
Caption: Automated synthesis and quality control workflow for ⁶⁸Ga-DOTA-peptides.
Theranostic Cycle with DOTA-Conjugates
Caption: The theranostic cycle using DOTA-peptides for diagnosis and therapy.
Conclusion
The DOTA chelator has firmly established itself as a cornerstone of modern molecular imaging and targeted radionuclide therapy. Its ability to form highly stable complexes with a diverse range of radiometals, combined with the relative ease of its conjugation to targeting biomolecules, has propelled the development of numerous successful radiopharmaceuticals. The theranostic pairing of ⁶⁸Ga-DOTA and ¹⁷⁷Lu-DOTA conjugates for neuroendocrine tumors exemplifies the power of this platform. As research continues, the development of new DOTA derivatives and the exploration of novel radionuclide pairings will undoubtedly expand the applications of this remarkable chelator in personalized medicine.
References
- 1. biosyn.com [biosyn.com]
- 2. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular Synthesis of DOTA-Metal based PSMA Targeted Imaging Agents for MRI and PET of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Procedure guidelines for PET/CT tumour imaging with 68Ga-DOTA-conjugated peptides: 68Ga-DOTA-TOC, 68Ga-DOTA-NOC, 68Ga-DOTA-TATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. radiopaedia.org [radiopaedia.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Ga-DOTA PET/CT: the first-line functional imaging modality in the management of patients with neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uclahealth.org [uclahealth.org]
- 12. books.rsc.org [books.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. radiology.wisc.edu [radiology.wisc.edu]
- 15. albertahealthservices.ca [albertahealthservices.ca]
- 16. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. Direct determination of stability constants of lanthanide ion chelates by laser-excited europium(III) luminescence spectroscopy: application to cyclic and acyclic aminocarboxylate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. research.rug.nl [research.rug.nl]
- 25. researchgate.net [researchgate.net]
- 26. Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer [mdpi.com]
- 27. discovery.researcher.life [discovery.researcher.life]
- 28. Research Portal [iro.uiowa.edu]
- 29. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 30. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG5 Linker in Advanced Fluorescent Probes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of molecular biology and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. The linker connecting the fluorophore to a targeting moiety is a critical determinant of the probe's overall performance. Among the various linkers available, the polyethylene (B3416737) glycol (PEG) linker, particularly the PEG5 variant (containing five ethylene (B1197577) glycol units), has emerged as a versatile and highly effective component in the design of sophisticated fluorescent probes. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of PEG5 linkers in fluorescent probe technology.
Core Principles: The Advantages of the PEG5 Linker
The incorporation of a PEG5 linker into a fluorescent probe construct offers a multitude of benefits that stem from its unique physicochemical properties. These advantages address common challenges in fluorescence-based assays, such as poor solubility, non-specific binding, and fluorescence quenching.
1.1. Enhanced Hydrophilicity and Solubility: Many organic fluorophores are inherently hydrophobic, leading to aggregation and reduced bioavailability in aqueous biological environments. The hydrophilic nature of the PEG5 linker significantly improves the water solubility of the entire probe, preventing aggregation and ensuring more reliable and reproducible results.[1][2]
1.2. Reduced Non-Specific Binding: The flexible, hydrophilic PEG5 chain creates a hydration shell around the probe. This "stealth" effect minimizes non-specific interactions with proteins and cell membranes, leading to a lower background signal and a significantly improved signal-to-noise ratio in imaging and detection assays.
1.3. Prevention of Fluorescence Quenching: Fluorophores in close proximity to each other or to quenching moieties on the target biomolecule can exhibit self-quenching, which diminishes the fluorescence signal. The PEG5 linker provides an optimal spatial separation between the fluorophore and the targeting molecule, as well as between adjacent fluorophores in densely labeled samples, thereby mitigating quenching effects and preserving the probe's brightness.
1.4. Improved Biocompatibility and Pharmacokinetics: PEGylation is a well-established strategy to enhance the in vivo stability and circulation time of therapeutic molecules. The biocompatible and non-immunogenic nature of the PEG5 linker can reduce clearance rates and enzymatic degradation, making it an ideal choice for in vivo imaging applications.[2]
1.5. Flexible Spacer Arm: The PEG5 linker acts as a flexible spacer, allowing the targeting moiety to bind to its target with minimal steric hindrance from the bulky fluorophore. This ensures that the biological activity of the targeting molecule is preserved.[3]
Data Presentation: Performance Metrics of PEGylated Fluorescent Probes
While direct comparative studies isolating the effect of a PEG5 linker on the quantum yield and fluorescence lifetime of a specific fluorophore are not extensively documented in publicly available literature, the overall benefits of PEGylation on probe performance are well-established. The following tables summarize representative quantitative data that underscore the advantages of incorporating PEG linkers.
| Performance Metric | Probe without PEG Linker | Probe with PEG Linker (Illustrative) | Reference |
| Fluorescence Quantum Yield (Φf) | 0.50 | 0.59 (18% increase) | [4] |
| Non-Specific Binding (Fluorescence Units) | 79.7 a.u. | 3.1 a.u. | [4] |
| Signal-to-Noise Ratio (SBR) in vivo | ~3.0 (ICG) | ~18.6 (PEGylated NIR-II probe) | [5] |
| Application | Target | Probe | Binding Affinity (Kd) | Reference |
| Receptor Binding | Transferrin Receptor | Transferrin-Cy5 Conjugate | ~5 nM | [6][7][8] |
| Transcription Factor Binding | cAMP-response element (CRE) | Fluorescently-labeled CREB | ~20-50 nM | [3][9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and application of fluorescent probes incorporating a PEG5 linker.
3.1. Protocol for Conjugating a PEG5-NHS Ester to a Protein
This protocol describes the labeling of primary amines (e.g., on lysine (B10760008) residues) of a protein with a fluorescent dye containing a PEG5 linker and an N-hydroxysuccinimide (NHS) ester reactive group.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Fluorescent Dye-PEG5-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, dissolve the Fluorescent Dye-PEG5-NHS Ester in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Conjugation Reaction:
-
Slowly add a 10- to 20-fold molar excess of the dye-PEG5-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.
-
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the absorbance maximum of the protein (typically 280 nm) and the fluorophore.
3.2. Protocol for Measuring Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a newly synthesized probe relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent probe with PEG5 linker (test sample)
-
Quantum yield standard with known Φf (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)
-
Solvent identical for both sample and standard
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test sample and the quantum yield standard in the same solvent.
-
Prepare Dilutions: Prepare a series of five dilutions for both the test sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the test sample and the standard at the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope of the linear fit for both plots (Grad_test and Grad_std).
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (Φf_test):
Φf_test = Φf_std * (Grad_test / Grad_std) * (η_test² / η_std²)
Where η is the refractive index of the solvent (if the same solvent is used, this term is 1).
3.3. Protocol for Assessing Non-Specific Binding in Cells
This protocol provides a method to qualitatively and quantitatively assess the reduction in non-specific binding of a fluorescent probe due to PEGylation.
Materials:
-
Fluorescent probe with PEG5 linker
-
Control fluorescent probe without PEG linker
-
Cell line of interest, cultured on glass-bottom dishes or multi-well plates
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density and allow them to adhere overnight.
-
Probe Incubation:
-
Prepare working solutions of the PEGylated and non-PEGylated probes in cell culture medium at the desired concentration.
-
Incubate one set of cells with the PEGylated probe and another set with the non-PEGylated probe for a defined period (e.g., 30-60 minutes) at 37°C. Include a control group of cells with no probe.
-
-
Washing:
-
Aspirate the probe-containing medium.
-
Wash the cells three times with warm PBS to remove unbound probes.
-
-
Imaging and Quantification:
-
Microscopy: Image the cells using a fluorescence microscope with identical settings for both probe conditions. Qualitatively assess the background fluorescence in the extracellular space and in cellular compartments where the target is not expected to be.
-
Plate Reader: Quantify the total fluorescence intensity per well using a fluorescence plate reader. A lower total fluorescence in the PEGylated probe-treated wells, assuming equal specific binding, indicates reduced non-specific binding.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
References
- 1. Degree of labeling (DOL) step by step [abberior.rocks]
- 2. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Analysis of EGF Receptor Endocytosis Using Fluorogen Activating Protein Tagged Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abberior.rocks [abberior.rocks]
- 6. Kinetics of internalization and recycling of transferrin and the transferrin receptor in a human hepatoma cell line. Effect of lysosomotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20240059784A1 - Transferrin receptor binding proteins and conjugates - Google Patents [patents.google.com]
- 8. The Transferrin Receptors, TfR1 and TfR2 Bind Transferrin through Differing Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Triazole Linkage: A Linchpin in Modern Bioconjugation Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of "click chemistry" has revolutionized the field of bioconjugation, providing a powerful toolkit for the precise and efficient covalent ligation of biomolecules. At the heart of this chemical revolution lies the humble yet robust triazole linkage, formed through the azide-alkyne cycloaddition reaction. This guide provides a comprehensive technical overview of the formation, properties, and applications of the triazole linkage in bioconjugation, with a particular focus on the two most prominent methodologies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to Triazole-Based Bioconjugation
The 1,2,3-triazole ring is a five-membered heterocycle that has become a cornerstone of modern bioconjugation strategies. Its popularity stems from a unique combination of desirable properties. The triazole linkage is exceptionally stable to a wide range of chemical and biological conditions, including enzymatic degradation, making it an ideal covalent linker for in vivo applications.[1][2] The formation of the triazole ring via azide-alkyne cycloaddition is highly specific and bioorthogonal, meaning the reacting moieties (azide and alkyne) are largely inert to the vast array of functional groups present in biological systems, thus minimizing off-target reactions.[]
This guide will delve into the two primary methods for forging this crucial linkage, comparing their mechanisms, performance, and providing practical guidance for their implementation in a research and development setting.
Core Methodologies: CuAAC vs. SPAAC
The formation of the triazole ring can be achieved through two main pathways, each with its own set of advantages and limitations.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, involving the copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to yield a 1,4-disubstituted triazole with high regioselectivity.[] This reaction is known for its rapid kinetics and high yields, often proceeding to completion within minutes to a few hours at room temperature.[4][5]
Advantages of CuAAC:
-
Rapid Kinetics: Generally faster than SPAAC, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[6][7]
-
High Yields: Often achieves near-quantitative conversion.[5]
-
Cost-Effective: The required terminal alkynes and copper catalysts are generally inexpensive and readily available.[6]
-
Strict Regioselectivity: Exclusively forms the 1,4-disubstituted triazole isomer.[6]
Disadvantages of CuAAC:
-
Copper Cytotoxicity: The copper(I) catalyst can be toxic to living cells, limiting its in vivo applications.[8] The use of copper-chelating ligands can mitigate this toxicity to some extent.[8]
-
Potential for Side Reactions: Copper can catalyze undesirable side reactions, such as the oxidative homocoupling of alkynes (Glaser coupling).[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity associated with CuAAC, the strain-promoted azide-alkyne cycloaddition was developed. SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide to form a stable triazole linkage.[] The driving force for this reaction is the release of ring strain in the cyclooctyne.
Advantages of SPAAC:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for in vivo and live-cell labeling applications.[6]
-
High Bioorthogonality: The reaction proceeds under mild, physiological conditions without interfering with biological processes.
-
Simplified Workflow: Requires fewer components as no catalyst, ligand, or reducing agent is needed.[9]
Disadvantages of SPAAC:
-
Slower Kinetics: Generally slower than CuAAC, with reaction times ranging from several hours to overnight.[10] However, the development of more strained cyclooctynes has significantly increased reaction rates.[2][11]
-
Lack of Regioselectivity: Typically yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).[10][12]
-
Cost and Accessibility: Strained cyclooctynes are often more expensive and complex to synthesize than terminal alkynes.[6]
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often depends on the specific requirements of the application. The following tables provide a summary of key quantitative data to aid in this decision-making process.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Alkyne Reactant | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN, DIFO) |
| Typical Reaction Time | Minutes to a few hours[4][5] | Several hours to overnight[10] |
| Biocompatibility | Limited in vivo due to copper cytotoxicity[8] | Excellent for in vivo and live-cell applications[6] |
| Regioselectivity | Highly regioselective (1,4-isomer)[6] | Mixture of regioisomers[10][12] |
| Side Reactions | Potential for oxidative homocoupling of alkynes[6] | Can have side reactions with thiols[13] |
Table 1: Qualitative Comparison of CuAAC and SPAAC.
| Reaction | Alkyne | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| CuAAC | Terminal Alkyne | Benzyl Azide | ~1 - 100[6][7] |
| SPAAC | DBCO | Benzyl Azide | ~0.24 - 1.0[2][11] |
| SPAAC | BCN | Benzyl Azide | ~0.06 - 0.1[2] |
| SPAAC | DIBO | Benzyl Azide | ~0.3 - 0.7[2] |
| SPAAC | DIFO | Benzyl Azide | Not widely reported, but generally fast |
Table 2: Comparative Second-Order Reaction Rate Constants. Note: Reaction rates can vary depending on the specific reactants, solvent, and temperature.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of triazole bioconjugation strategies. Below are generalized protocols for key experiments.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol describes a general procedure for labeling an alkyne-modified protein with an azide-containing cargo molecule.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azide-containing cargo molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand stock solution (e.g., THPTA, 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride stock solution (optional, to prevent side reactions with ascorbate byproducts, e.g., 100 mM in water)[5]
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and buffer to the desired final concentration (e.g., 25-100 µM).
-
Add the azide-containing cargo molecule from its stock solution to achieve a 2 to 10-fold molar excess over the protein.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 5:1 ligand-to-copper ratio is commonly used to protect the biomolecule from oxidation.[5]
-
Add the catalyst premix to the protein-azide mixture. The final copper concentration is typically in the range of 50-250 µM.[5]
-
If using, add the aminoguanidine solution to a final concentration of 5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Once the reaction is complete, the bioconjugate can be purified using methods like size-exclusion chromatography or dialysis to remove unreacted small molecules and the copper catalyst.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol outlines a general procedure for labeling an azide-modified protein with a DBCO-functionalized molecule.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-NHS ester for amine labeling)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving the DBCO reagent)
-
Microcentrifuge tubes
Procedure:
-
Dissolve the azide-modified protein in the reaction buffer to the desired final concentration (e.g., 10-50 µM).
-
Prepare a stock solution of the DBCO-functionalized molecule in DMSO (e.g., 10 mM).
-
Add the DBCO reagent stock solution to the protein solution to achieve a 2 to 5-fold molar excess. The final DMSO concentration should be kept below 5% (v/v) to maintain protein stability.
-
Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.
-
Monitor the reaction progress by SDS-PAGE (observing a band shift) or mass spectrometry.
-
After the reaction is complete, purify the bioconjugate using size-exclusion chromatography or dialysis to remove the excess DBCO reagent.
Applications in Drug Development and Research
The versatility and robustness of the triazole linkage have led to its widespread adoption in various areas of drug development and biomedical research.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. Click chemistry, particularly SPAAC, has become a key technology for the site-specific conjugation of payloads to antibodies, leading to more homogeneous and effective ADCs with improved therapeutic windows.[][14]
Figure 1: A simplified workflow for the development of antibody-drug conjugates (ADCs) using click chemistry.
Peptidomimetics and Drug Discovery
The triazole ring can serve as a stable bioisostere for the amide bond in peptides, leading to the development of peptidomimetics with enhanced stability against proteolytic degradation.[15][16] This strategy has been employed to create more robust peptide-based drugs and probes for studying biological systems.
Probing Cellular Signaling Pathways
Triazole-based bioconjugates are invaluable tools for elucidating complex cellular signaling pathways. For instance, small molecule inhibitors containing a triazole core have been developed to target key signaling proteins like those in the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[17] By conjugating these inhibitors to fluorescent probes or affinity tags, researchers can visualize their distribution and interaction with target proteins within cells.
References
- 1. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]
- 16. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-immunosuppressive triazole-based small molecule induces anticancer activity against human hormone-refractory prostate cancers: the role in inhibition of PI3K/AKT/mTOR and c-Myc signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Excitation and emission spectra of Fluorescein-triazole-PEG5-DOTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-triazole-PEG5-DOTA is a multifunctional molecule designed for advanced applications in biomedical research and drug development. This compound incorporates a fluorescein (B123965) moiety for fluorescent imaging, a DOTA cage for chelating radiometals for nuclear imaging or radiotherapy, a PEG5 linker to enhance hydrophilicity and biocompatibility, and a triazole group, often resulting from a click chemistry reaction, which provides stability. This guide provides a summary of the expected spectral properties, based on the core fluorescein fluorophore, and outlines generalized experimental protocols for characterization.
Core Components and Functionality
-
Fluorescein: A widely used green-emitting fluorophore.
-
Triazole: A stable five-membered heterocyclic ring, often formed via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).
-
PEG5 (Pentaethylene Glycol): A short, hydrophilic polymer chain that improves solubility in aqueous media and can reduce non-specific binding.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator known for its high affinity and kinetic inertness with various metal ions, particularly trivalent metals like Gallium-68 and Lutetium-177.
Quantitative Data: Spectral Properties of the Fluorescein Moiety
| Property | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~495 - 498 nm | pH-dependent, peak in basic solution | [1][2] |
| Emission Maximum (λem) | ~517 - 520 nm | pH-dependent, peak in basic solution | [1][2] |
| Quantum Yield (Φ) | ~0.79 - 0.97 | In ethanol (B145695) (neutral to basic) | [3][4][5] |
| Molar Extinction Coefficient | ~92,300 cm⁻¹M⁻¹ | At ~482.5 nm | [3] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of a molecule like this compound. These are based on standard laboratory procedures for similar compounds.
Synthesis via Click Chemistry
A common route for synthesizing such conjugates involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Fluorescein-alkyne or Fluorescein-azide derivative
-
DOTA-PEG5-azide or DOTA-PEG5-alkyne derivative
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., THF, DMF, or a mixture with water)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the fluorescein derivative (1 equivalent) and the DOTA-PEG5 derivative (1 equivalent) in the chosen solvent system.
-
Add sodium ascorbate (0.2 equivalents) to the solution.
-
Add copper(II) sulfate (0.1 equivalents) to initiate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, the crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of the conjugate.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Prepare a dilute stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in PBS (pH 7.4) to a final concentration in the nanomolar to low micromolar range, ensuring the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.
-
Excitation Spectrum: Set the emission wavelength to the expected maximum (~520 nm) and scan the excitation wavelengths from approximately 400 nm to 510 nm.
-
Emission Spectrum: Set the excitation wavelength to the determined maximum (~495 nm) and scan the emission wavelengths from approximately 500 nm to 600 nm.
-
Record the spectra and identify the wavelengths of maximum intensity for both excitation and emission.
Visualizations
Conceptual Workflow for Dual-Modality Imaging
The following diagram illustrates a conceptual workflow for the application of a dual-modality probe like this compound in preclinical research, from probe synthesis to in vivo imaging and subsequent analysis.
Caption: Conceptual workflow for the use of a dual-modality imaging probe.
Signaling Pathway (Generic Representation)
As no specific signaling pathway involving this compound is documented, the following diagram illustrates a generic cell surface receptor targeting and subsequent internalization pathway, a common application for such probes when conjugated to a targeting ligand.
References
A Technical Guide to the Quantum Yield of Fluorescein-Based Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) and its derivatives are a cornerstone of fluorescence microscopy and bio-imaging, prized for their high molar absorptivity and excellent fluorescence quantum yield. The fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed, is a critical parameter that dictates the brightness and sensitivity of a fluorescent probe.[1] A high quantum yield is often a primary design consideration for the development of novel fluorescent probes for applications in diagnostics, drug discovery, and fundamental biological research.[2]
This technical guide provides an in-depth exploration of the quantum yield of fluorescein-based probes. It summarizes key quantitative data, details experimental protocols for quantum yield determination, and illustrates relevant biological signaling pathways and experimental workflows.
Factors Influencing the Quantum Yield of Fluorescein-Based Probes
The quantum yield of a fluorescein-based probe is not an intrinsic, immutable property. It is highly sensitive to a multitude of factors, both internal (related to molecular structure) and external (environmental). A thorough understanding of these factors is crucial for the rational design of fluorescent probes and for the accurate interpretation of experimental data.
Key factors include:
-
Molecular Structure: The inherent chemical structure of the fluorophore is the primary determinant of its quantum yield. Substitutions on the xanthene or phenyl rings of the fluorescein core can dramatically alter the electronic properties and, consequently, the fluorescence efficiency.[3] For instance, the introduction of electron-withdrawing groups like nitro groups can lead to a substantial quenching of fluorescence, while other modifications can enhance it.[4]
-
Environmental pH: Fluorescein and many of its derivatives are pH-sensitive.[5] The different ionic forms (cationic, neutral, anionic, and dianionic) that exist at varying pH values exhibit distinct absorption and emission characteristics, with the dianionic form generally being the most fluorescent.[5] This property is harnessed in the design of pH-sensitive probes.
-
Solvent Polarity and Viscosity: The solvent environment can significantly impact the quantum yield.[6] Polar solvents can interact with the excited state of the fluorophore, influencing the rates of radiative and non-radiative decay pathways. Increased solvent viscosity often leads to a higher quantum yield by restricting molecular motions that can contribute to non-radiative decay.
-
Temperature: Higher temperatures generally lead to a decrease in fluorescence quantum yield.[6] Increased thermal energy enhances the probability of non-radiative decay processes, such as internal conversion and vibrational relaxation, which compete with fluorescence emission.
-
Presence of Quenchers: Various molecules, including dissolved oxygen and heavy atoms, can act as collisional quenchers, deactivating the excited state of the fluorophore and reducing the quantum yield.
Quantitative Data on the Quantum Yield of Fluorescein and its Derivatives
The following tables summarize the reported quantum yields for fluorescein and a selection of its commonly used derivatives under various conditions. It is important to note that reported values can vary between studies due to differences in measurement techniques and experimental conditions.
| Fluorophore | Solvent/Buffer | Quantum Yield (Φf) | Reference(s) |
| Fluorescein | 0.1 M NaOH | 0.92 - 0.95 | [5][7] |
| Fluorescein | Ethanol (neutral) | 0.79 | [2] |
| Fluorescein isothiocyanate (FITC) | 10 mM PBS | 0.75 | [5] |
| 5(6)-Carboxyfluorescein (CF) | 0.1 M NaOH | 0.93 | [8] |
| 5(6)-Carboxynaphthofluorescein (CNF) | 0.1 M NaOH | 0.05 | [8] |
| 6-Fluorescein Phosphoramidite (B1245037) | Acetonitrile | 0.79 - 0.95 | [9] |
| Alexa Fluor 488 | PBS (pH 7.2) | 0.92 | [10] |
Table 1: Quantum Yield of Fluorescein and Common Derivatives.
| Derivative Type | Substitution Effect on Quantum Yield | Reference(s) |
| Electron-withdrawing groups (e.g., -NO2) | Substantial decrease | [4] |
| Electron-donating groups (e.g., -NH2) | Can increase or decrease depending on position | [4] |
| Halogenation (e.g., tetrachlorofluorescein) | Can increase intersystem crossing, potentially reducing fluorescence | [11] |
| Conjugation to biomolecules (e.g., proteins) | Often leads to a decrease due to quenching | [8][12] |
Table 2: General Effects of Structural Modifications on the Quantum Yield of Fluorescein Derivatives.
Experimental Protocols for Quantum Yield Measurement
The accurate determination of fluorescence quantum yield is essential for the characterization of new fluorescent probes. The two most common methods are the relative and absolute methods.
Relative Method
The relative method is the more accessible of the two and involves comparing the fluorescence of the sample of interest to that of a well-characterized standard with a known quantum yield.
Protocol for Relative Quantum Yield Measurement:
-
Standard Selection: Choose a fluorescence standard with absorption and emission spectra that overlap with the sample of interest. For fluorescein-based probes, common standards include fluorescein itself or rhodamine 6G.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum of each solution, ensuring that the excitation and emission slit widths are kept constant for all measurements.
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the unknown sample.
-
Determine the slope of the resulting linear plots for both the standard (Grad_std) and the unknown (Grad_unk).
-
-
Quantum Yield Calculation: The quantum yield of the unknown sample (Φf_unk) can be calculated using the following equation:
Φf_unk = Φf_std * (Grad_unk / Grad_std) * (n_unk² / n_std²)
where:
-
Φf_std is the known quantum yield of the standard.
-
Grad_unk and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
n_unk and n_std are the refractive indices of the solvents used for the unknown and standard, respectively. If the same solvent is used, this term becomes 1.
-
Absolute Method
The absolute method directly measures the number of photons emitted and absorbed by a sample, typically using an integrating sphere. This method does not require a reference standard and is considered more fundamental.[13][14]
Protocol for Absolute Quantum Yield Measurement using an Integrating Sphere:
-
Instrument Setup: A spectrofluorometer equipped with an integrating sphere is required. The sphere is designed to collect all emitted light from the sample.
-
Measurement of Incident Light:
-
Place a cuvette containing the solvent (blank) in the integrating sphere.
-
Measure the spectrum of the excitation light as it scatters within the sphere. This provides a measure of the incident photon flux (S0).
-
-
Measurement of Sample:
-
Place the cuvette containing the fluorescent sample in the integrating sphere.
-
Measure the spectrum, which will show a peak for the unabsorbed excitation light (S1) and the fluorescence emission of the sample (S2).
-
-
Data Analysis:
-
The number of absorbed photons is proportional to the difference between the incident and unabsorbed excitation light (S0 - S1).
-
The number of emitted photons is proportional to the integrated area of the fluorescence emission spectrum (S2).
-
-
Quantum Yield Calculation: The absolute quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons:
Φf = S2 / (S0 - S1)
Visualization of Key Concepts and Pathways
Relationship Between Fluorescein Structure and Quantum Yield
The quantum yield of fluorescein derivatives is intimately linked to their chemical structure. Substituents on the xanthene and phenyl rings can influence the electronic distribution and rigidity of the molecule, thereby affecting the balance between radiative (fluorescence) and non-radiative decay pathways.
Caption: Influence of molecular structure on the quantum yield of fluorescein derivatives.
Experimental Workflow for Relative Quantum Yield Measurement
The following diagram illustrates the key steps involved in determining the relative quantum yield of a fluorescent probe.
Caption: Workflow for relative fluorescence quantum yield determination.
Signaling Pathway Involving Reactive Oxygen Species (ROS)
Fluorescein-based probes are widely used to detect reactive oxygen species (ROS), which are important signaling molecules in various cellular processes. The diagram below provides a simplified overview of a generic ROS signaling pathway.
Caption: Simplified signaling pathway involving ROS and detection by a fluorescein-based probe.
Workflow for a Fluorescence-Based Enzyme Activity Assay
Fluorescein-based probes are also employed in enzyme activity assays, where the probe is designed to become fluorescent upon enzymatic cleavage.
Caption: General workflow for a fluorescence-based enzyme activity assay.
Conclusion
The quantum yield is a paramount characteristic of fluorescein-based probes, directly impacting their performance in a wide array of research and diagnostic applications. A comprehensive understanding of the factors that modulate quantum yield, coupled with robust experimental methods for its determination, is essential for the effective design and utilization of these powerful molecular tools. This guide provides a foundational resource for researchers, scientists, and drug development professionals working with or developing fluorescein-based fluorescent probes.
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions [mdpi.com]
- 3. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 9. 6-Fluorescein phosphoramidite | AAT Bioquest [aatbio.com]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. 6-Fluorescein CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 12. Fluorescein (FITC) | Thermo Fisher Scientific - US [thermofisher.com]
- 13. jascoinc.com [jascoinc.com]
- 14. jascoinc.com [jascoinc.com]
The Application of DOTA in Theranostics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has become a cornerstone in the field of theranostics, enabling the development of a new generation of radiopharmaceuticals that bridge the gap between diagnosis and therapy. Its remarkable versatility in stably chelating a wide array of radiometals, including those suitable for Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and targeted radionuclide therapy, has propelled its use in oncology and beyond. This technical guide provides an in-depth overview of the core applications of DOTA in theranostics, focusing on its role in the development of targeted radiopharmaceuticals. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.
Introduction to DOTA in Theranostics
The fundamental principle of theranostics lies in the ability to visualize a molecular target with a diagnostic agent and then treat it with a therapeutic agent that engages the same target. DOTA is a highly effective bifunctional chelator that can be conjugated to a targeting moiety (e.g., a peptide or antibody) without compromising its ability to bind a radiometal. This allows for the creation of "theranostic pairs," where the same DOTA-conjugated targeting molecule can be labeled with a diagnostic radionuclide (like Gallium-68 for PET imaging) to identify and characterize the disease, and subsequently with a therapeutic radionuclide (such as Lutetium-177 or Actinium-225) to deliver a cytotoxic radiation dose directly to the target cells.[1][2][3] This approach facilitates personalized medicine by enabling patient selection, treatment planning, and monitoring of therapeutic response.[4]
The success of DOTA-based theranostics is exemplified by the FDA approval of agents like [68Ga]Ga-DOTA-TATE for imaging and [177Lu]Lu-DOTA-TATE for the treatment of neuroendocrine tumors (NETs).[5][6] These agents target the somatostatin (B550006) receptor (SSTR), which is overexpressed on the surface of NET cells.
Quantitative Data on DOTA-Based Theranostic Agents
The following tables summarize key quantitative data for prominent DOTA-based theranostic agents, providing a basis for comparison and evaluation.
Table 1: In Vitro Binding Affinities (IC50) of DOTA-Peptide Conjugates
| Compound | Target Receptor | Cell Line | IC50 (nM) | Reference |
| [natGa]Ga-DOTA-TATE | SSTR2 | HEK-SST2 | 0.20 ± 0.04 | [7] |
| [natGa]Ga-DOTA-TOC | SSTR2 | HEK-SST2 | 2.5 ± 0.5 | [7] |
| [natGa]Ga-DOTA-NOC | SSTR2 | HEK-SST2 | 0.70 (0.50-0.96) | [8] |
| [natGa]Ga-DOTA-NOC | SSTR5 | HEK-SST5 | 3.4 (1.8-6.2) | [8] |
| Cu-DOTA-DY1-TATE | SSTR | AR42J | 4.62 | [5] |
| Monomeric [Tyr3]octreotide conjugate | SSTR | AR42J | 1.32 | [9] |
| Dimeric [Tyr3]octreotide | SSTR | AR42J | 2.45 | [9] |
Table 2: Preclinical Tumor Uptake of DOTA-Radiopharmaceuticals
| Radiopharmaceutical | Animal Model | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| [111In]-labeled monomeric [Tyr3]octreotide | BALB/c nude mice | AR42J | 2 h | 42.3 ± 2.8 | [9] |
| [111In-DOTA0,Tyr3]octreotide | BALB/c nude mice | AR42J | 2 h | 19.5 ± 4.8 | [9] |
| [111In]-labeled dimeric [Tyr3]octreotide | BALB/c nude mice | AR42J | 2 h | 25.3 ± 5.9 | [9] |
| [68Ga]Ga-DOTA-ST8950 | Nude mice | HEK-SST2 xenograft | 1 h | 26 ± 8 | [8] |
| [68Ga]Ga-DOTA-NOC | Nude mice | HEK-SST2 xenograft | 1 h | 30 ± 8 | [8] |
Table 3: Human Dosimetry for [177Lu]Lu-DOTA-TATE Therapy
| Organ | Mean Absorbed Dose per Cycle (Gy/GBq) | Reference |
| Kidneys | 0.64 (0.47–0.90) | [10] |
| Spleen | 1.23 (0.53–1.59) | [10] |
| Liver | 0.54 (0.23–0.62) | [10] |
| Bone Marrow | 0.04 (0.02–0.06) | [10] |
| Tumor | 4.6 (3.09–9.47) | [10] |
Table 4: Clinical Efficacy of [177Lu]Lu-DOTA-TATE in Neuroendocrine Tumors (NETTER-1 Trial)
| Endpoint | [177Lu]Lu-DOTA-TATE + Octreotide LAR | Octreotide LAR (60 mg) | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival | Not Reached | 8.4 months | 0.21 (0.13-0.34) | <0.0001 | [11][12] |
| Objective Response Rate | 18% | 3% | - | <0.001 | [13] |
| Overall Survival (Interim Analysis) | 13 deaths | 22 deaths | - | 0.0186 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of DOTA-based theranostics.
Synthesis of DOTA-Peptide Conjugates (Solid-Phase)
This protocol describes a general method for conjugating DOTA to a peptide on a solid-phase resin.
Materials:
-
Peptide-bound resin
-
DOTA-tris(tBu) ester
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
20% Piperidine (B6355638) in DMF
-
TFA (Trifluoroacetic acid) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5 v/v/v)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Fmoc-Deprotection: Swell the peptide-bound resin in DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step. Wash the resin thoroughly with DMF and DCM.
-
DOTA Conjugation:
-
Dissolve DOTA-tris(tBu) ester (1.5-2 equivalents relative to the resin substitution) and HBTU (1.5-2 equivalents) in DMF.
-
Add DIPEA (3-4 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated DOTA solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Monitor the reaction completion using a Kaiser test (a negative test indicates a complete reaction).
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the DOTA-peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude DOTA-peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude DOTA-peptide in a suitable solvent (e.g., water/acetonitrile (B52724) mixture).
-
Purify the DOTA-peptide by preparative reversed-phase HPLC.
-
Collect fractions containing the desired product and lyophilize to obtain the pure DOTA-peptide conjugate.
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.[1][14]
-
Radiolabeling of DOTA-TATE with Gallium-68
This protocol outlines the manual radiolabeling of DOTA-TATE with 68Ga for PET imaging.
Materials:
-
68Ge/68Ga generator
-
DOTA-TATE peptide
-
Sterile 0.1 M HCl
-
Sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5)
-
Sterile water for injection
-
Heating block or water bath
-
C18 Sep-Pak cartridge
-
Sterile ethanol (B145695)
-
Sterile saline solution
-
0.22 µm sterile filter
-
Lead-shielded vials
Procedure:
-
Generator Elution: Elute the 68Ge/68Ga generator with sterile 0.1 M HCl according to the manufacturer's instructions to obtain 68GaCl3 in solution.
-
Reaction Mixture Preparation:
-
In a sterile, lead-shielded reaction vial, add a predetermined amount of DOTA-TATE (typically 10-20 µg).
-
Add the 68GaCl3 eluate to the reaction vial.
-
Adjust the pH of the reaction mixture to 3.5-4.5 by adding sodium acetate buffer. The final reaction volume should be kept low (e.g., <1 mL).
-
-
Labeling Reaction:
-
Heat the reaction vial at 95°C for 5-10 minutes.
-
-
Purification:
-
Pre-condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
-
Pass the reaction mixture through the C18 cartridge. The 68Ga-DOTA-TATE will be retained on the cartridge, while unchelated 68Ga and hydrophilic impurities will pass through.
-
Wash the cartridge with sterile water to remove any remaining impurities.
-
Elute the purified 68Ga-DOTA-TATE from the cartridge with a small volume of 50% ethanol in sterile saline.
-
-
Final Formulation:
Quality Control of [68Ga]Ga-DOTA-TATE
Objective: To ensure the radiochemical purity, sterility, and apyrogenicity of the final product before administration.
Procedures:
-
Radiochemical Purity (RCP):
-
Instant Thin-Layer Chromatography (ITLC):
-
Stationary phase: ITLC-SG strips.
-
Mobile phase 1: 1 M ammonium (B1175870) acetate/methanol (1:1). In this system, colloidal 68Ga remains at the origin (Rf = 0.0-0.2), while 68Ga-DOTA-TATE and free 68Ga move with the solvent front (Rf = 0.8-1.0).
-
Mobile phase 2: 0.1 M sodium citrate (B86180) (pH 5.5). In this system, free 68Ga remains at the origin, while 68Ga-DOTA-TATE moves with the solvent front.
-
Calculate the percentage of each species by integrating the peaks on the radio-TLC scanner. The RCP should typically be >95%.[10]
-
-
High-Performance Liquid Chromatography (HPLC):
-
System: Reversed-phase C18 column.
-
Mobile phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Detection: UV detector (at ~220 nm and 280 nm) and a radioactivity detector.
-
HPLC provides a more accurate determination of RCP and can separate the product from non-radioactive impurities and other radiolabeled species.[3]
-
-
-
pH: Measure the pH of the final product using a pH meter or pH strips. The pH should be within a physiologically acceptable range (typically 4.5-7.5).[16]
-
Visual Inspection: The final solution should be clear, colorless, and free of particulate matter.
-
Sterility and Endotoxin Testing:
-
Sterility Test: Perform according to standard pharmacopeial methods to ensure the absence of microbial contamination.
-
Bacterial Endotoxin Test (LAL test): Quantify the level of endotoxins to ensure it is below the acceptable limit for parenteral administration.[16]
-
-
Radionuclidic Purity and 68Ge Breakthrough:
-
Radionuclidic Purity: Use a gamma spectrometer to identify the gamma photopeaks characteristic of 68Ga (511 keV and 1077 keV) and ensure the absence of other radionuclidic impurities.
-
68Ge Breakthrough: Measure the amount of the parent radionuclide, 68Ge, in the final product. This is typically done by allowing the 68Ga to decay and then measuring the remaining long-lived 68Ge. The breakthrough must be below the pharmacopeial limit (e.g., <0.001%).[3]
-
In Vitro Cell Binding Assay
This protocol determines the binding affinity (IC50) of a DOTA-peptide conjugate to its target receptor on cancer cells.
Materials:
-
Target cancer cell line (e.g., AR42J for SSTR2)
-
Radiolabeled peptide (e.g., [111In]In-DTPA-octreotide or another suitable radioligand)
-
Unlabeled DOTA-peptide conjugate (the "cold" competitor)
-
Binding buffer (e.g., DMEM with 0.1% BSA)
-
Multi-well plates (e.g., 24-well)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed the target cells in multi-well plates and allow them to grow to a confluent monolayer.
-
Competitive Binding:
-
Prepare serial dilutions of the unlabeled DOTA-peptide conjugate in binding buffer.
-
Add a constant, low concentration of the radiolabeled peptide to each well.
-
Add the different concentrations of the unlabeled DOTA-peptide conjugate to the wells.
-
Include wells with only the radiolabeled peptide (total binding) and wells with the radiolabeled peptide plus a large excess of unlabeled peptide (non-specific binding).
-
Incubate the plates at 37°C for a defined period (e.g., 1 hour).
-
-
Washing and Lysis:
-
Aspirate the medium and wash the cells several times with ice-cold buffer to remove unbound radioactivity.
-
Lyse the cells by adding a lysis buffer (e.g., 1 M NaOH).
-
-
Counting:
-
Collect the cell lysates and measure the radioactivity in a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the unlabeled competitor (Total binding - Non-specific binding).
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value, which is the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand.[5][17]
-
Preclinical Biodistribution Study
This protocol describes a typical ex vivo biodistribution study in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografts)
-
Radiolabeled DOTA-conjugate
-
Anesthetic
-
Syringes and needles
-
Dissection tools
-
Gamma counter
-
Analytical balance
Procedure:
-
Animal Model: Use an appropriate animal model with a tumor that expresses the target of interest.
-
Radiotracer Administration:
-
Administer a known amount of the radiolabeled DOTA-conjugate to each mouse, typically via tail vein injection.
-
-
Time Points: Euthanize groups of animals (typically n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Tissue Harvesting:
-
Immediately after euthanasia, collect blood and dissect major organs and tissues of interest (e.g., tumor, kidneys, liver, spleen, muscle, bone, etc.).
-
Weigh each tissue sample accurately.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.
-
-
Data Calculation:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
The %ID/g is calculated as: (%ID/g) = (Counts per minute in tissue / Weight of tissue in g) / (Counts per minute in injected standard) * 100
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the %ID/g for each organ at each time point.
-
Analyze the data to determine the pharmacokinetics, tumor targeting efficacy, and clearance profile of the radiopharmaceutical.[18]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes involved in DOTA-based theranostics is crucial for understanding their mechanism of action and development pipeline.
Somatostatin Receptor Signaling Pathway
The majority of neuroendocrine tumors overexpress somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2). DOTA-TATE and DOTA-TOC are somatostatin analogs that bind with high affinity to SSTR2. Upon binding, the receptor-ligand complex is internalized. When labeled with a therapeutic radionuclide like 177Lu, this internalization leads to the delivery of a cytotoxic radiation dose directly to the tumor cell, causing DNA damage and inducing apoptosis.
PSMA in Prostate Cancer
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease.[12][13] This makes it an excellent target for theranostic applications. DOTA-conjugated PSMA ligands, when radiolabeled, can be used for highly sensitive imaging of prostate cancer and for targeted radionuclide therapy. The binding of the radiolabeled ligand to PSMA leads to its internalization, delivering the radionuclide payload to the cancer cell.
Experimental Workflow for DOTA-Based Theranostic Development
The development of a DOTA-based theranostic agent follows a structured workflow from initial design to clinical application. This involves synthesis, in vitro and in vivo preclinical evaluation, and finally, clinical trials.
Conclusion
DOTA has proven to be an indispensable tool in the advancement of theranostics. Its ability to form stable complexes with a diverse range of radiometals has enabled the creation of highly effective diagnostic and therapeutic agents. The success of DOTA-based radiopharmaceuticals in the clinic, particularly for neuroendocrine and prostate cancers, has paved the way for further research and development in this exciting field. This technical guide provides a foundational resource for scientists and researchers, offering key data, detailed protocols, and visual aids to support the continued innovation and application of DOTA in personalized medicine. The ongoing exploration of new targeting molecules, radionuclides, and combination therapies promises to further expand the impact of DOTA-based theranostics on patient care.
References
- 1. Optimized production and quality control of 68Ga-DOTATATE [irjnm.tums.ac.ir]
- 2. Lutetium-177 DOTATATE Production with an Automated Radiopharmaceutical Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 4. inis.iaea.org [inis.iaea.org]
- 5. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Current status of PSMA-targeted imaging and therapy [frontiersin.org]
- 7. Clinical translation of theranostic radiopharmaceuticals: Current regulatory status and recent examples | Semantic Scholar [semanticscholar.org]
- 8. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
- 10. PSMA Targeted Therapy - Prostate Conditions [prostateconditions.org]
- 11. hematologyandoncology.net [hematologyandoncology.net]
- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 13. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pmu-staging.elsevierpure.com [pmu-staging.elsevierpure.com]
- 17. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 177Lu-DOTATATE for the treatment of gastroenteropancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorescein-Triazole-PEG5-DOTA for Cell Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to accurately label and track cells is fundamental to advancing our understanding of cell biology, disease progression, and the efficacy of novel therapeutics. Fluorescein-triazole-PEG5-DOTA is a multifunctional chemical probe designed for robust and versatile cell labeling. This molecule integrates the bright fluorescence of fluorescein (B123965) for optical imaging with the powerful chelating properties of DOTA, which can be used for radiological imaging and therapy. The inclusion of a PEG5 (pentaethylene glycol) linker enhances solubility and biocompatibility, while the triazole linkage, formed via "click chemistry," provides a stable connection between the components. This technical guide provides an in-depth overview of the synthesis, proposed mechanisms, and experimental protocols for utilizing this compound in cell labeling applications.
Core Components and Their Functions
The efficacy of this compound as a cell labeling agent is derived from the synergistic functions of its constituent parts:
-
Fluorescein: A widely used, bright green fluorescent dye with an excitation maximum around 495 nm and an emission maximum around 520 nm.[1] Its high quantum yield and photostability make it an excellent choice for fluorescence microscopy and flow cytometry.[2][3]
-
Triazole Linkage: Formed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), this linkage provides a stable, covalent bond that is bio-orthogonal, meaning it does not interfere with native biological processes.[4][5]
-
PEG5 Linker: The pentaethylene glycol spacer is a hydrophilic polymer that improves the aqueous solubility of the entire molecule. PEGylation is known to reduce non-specific binding to cells and can decrease the cytotoxicity of conjugated molecules.[6][7]
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator that can stably bind a variety of metal ions.[8] This makes it a versatile component for bimodal imaging (fluorescence and radiological) or for therapeutic applications when complexed with a radionuclide.
Proposed Synthesis Workflow
The synthesis of this compound is a multi-step process that leverages click chemistry for the final conjugation. The following diagram illustrates a probable synthetic route.
Quantitative Data Summary
While specific experimental data for the complete this compound molecule is not extensively available in peer-reviewed literature, the following tables summarize the expected performance based on the properties of its components.
Table 1: Physicochemical and Fluorescent Properties
| Parameter | Value | Reference |
| Excitation Wavelength (max) | ~495 nm | [1] |
| Emission Wavelength (max) | ~520 nm | [1] |
| Fluorescence Quantum Yield | 0.925 (Fluorescein in 0.1 N NaOH) | [3] |
| Fluorescence Lifetime | ~4 ns | [9] |
| Purity | >95% (typically) | Commercial Suppliers |
Table 2: Illustrative Cell Labeling Parameters
| Parameter | Recommended Range | Notes |
| Cell Type | Various adherent or suspension cells | Optimization for each cell line is recommended. |
| Labeling Concentration | 1 - 10 µM | Higher concentrations may increase toxicity. |
| Incubation Time | 15 - 60 minutes | Longer times may not significantly increase signal. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Cell Viability | >95% (at optimal concentration) | Expected due to the biocompatibility of PEG.[7] |
Experimental Protocols
The following protocols are proposed based on standard methodologies for cell labeling with fluorescent probes.
Preparation of Stock Solution
-
Reconstitution: Dissolve the lyophilized this compound powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-10 mM.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
In Vitro Cell Labeling Protocol
This protocol provides a general guideline for labeling either adherent or suspension cells.
-
Cell Preparation:
-
For adherent cells, wash with phosphate-buffered saline (PBS) and detach using trypsin-EDTA. Neutralize trypsin with complete medium.
-
For suspension cells, collect by centrifugation.
-
Count the cells and resuspend in pre-warmed, serum-free cell culture medium at a density of 1 x 10^6 cells/mL.
-
-
Labeling:
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., 1-10 µM).
-
Incubate the cells for 15-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Stop the labeling reaction by adding 5-10 volumes of cold, complete cell culture medium.
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh PBS.
-
Repeat the wash step two more times to ensure complete removal of any unbound probe.
-
-
Analysis:
-
After the final wash, resuspend the cells in an appropriate buffer or medium for analysis by fluorescence microscopy or flow cytometry.
-
Protocol for Radiolabeling with a Metal Ion
The DOTA moiety allows for the chelation of various metal ions for applications such as PET or SPECT imaging.
-
Chelation Reaction:
-
In a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5), combine the this compound probe with the desired metal radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y).[10]
-
The molar ratio of the probe to the metal ion should be optimized, but a 10- to 100-fold excess of the probe is a common starting point.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for 15-30 minutes.
-
-
Purification:
-
After the reaction, purify the radiolabeled probe from the free radionuclide using a C18 Sep-Pak cartridge or by radio-HPLC.
-
-
Cell Labeling:
-
Follow the In Vitro Cell Labeling Protocol (Section 2) using the purified, radiolabeled probe.
-
Signaling Pathways and Cellular Uptake
The primary mechanism of cellular uptake for this probe is likely endocytosis. The PEGylated surface is designed to minimize non-specific membrane interactions and protein adsorption, suggesting that the probe does not passively diffuse across the cell membrane.
References
- 1. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]
- 2. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of PEGylation on the toxicity and permeability enhancement of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiolabeling and biological evaluation of DOTA-Ph-Al derivative conjugated to anti-EGFR antibody ior egf/r3 for targeted tumor imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Applications of PEGylated Fluorescent Probes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and practical applications of polyethylene (B3416737) glycol (PEG) conjugated fluorescent probes for in vivo imaging and drug delivery. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed methodologies and comparative data to facilitate experimental design and interpretation.
Introduction to PEGylation of Fluorescent Probes
PEGylation, the process of covalently attaching PEG chains to a molecule, is a widely adopted strategy to enhance the in vivo performance of fluorescent probes.[1] This modification imparts several advantageous properties that are critical for effective systemic applications. The hydrophilic and flexible nature of the PEG chains creates a hydrated layer around the probe, which sterically hinders interactions with opsonin proteins, thereby reducing clearance by the reticulo-endothelial system (RES), primarily in the liver and spleen.[1][2] This "stealth" effect significantly prolongs the systemic circulation time of the probes.[1][3]
Furthermore, PEGylation can improve the solubility and stability of hydrophobic fluorescent dyes in aqueous physiological environments.[4] By preventing aggregation and reducing non-specific binding to tissues, PEGylation enhances the bioavailability of the probe for its intended target.[3] The increased hydrodynamic size of PEGylated probes also plays a crucial role in their biodistribution, often leading to preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[5]
Core Applications in Research and Drug Development
The unique properties of PEGylated fluorescent probes make them invaluable tools in various stages of biomedical research and drug development.
In Vivo Bioimaging
PEGylated fluorescent probes are extensively used for non-invasive visualization of biological processes in living organisms. Their prolonged circulation allows for extended imaging windows, enabling the tracking of cellular and molecular events over time. In cancer research, these probes are instrumental for tumor detection, delineation of tumor margins, and monitoring therapeutic response.[5] Near-infrared (NIR) fluorescent probes are particularly advantageous for in vivo imaging due to the reduced light absorption and scattering by biological tissues in this spectral window, allowing for deeper tissue penetration.[6]
Drug Delivery and Theranostics
Beyond their imaging capabilities, PEGylated fluorescent probes are integral components of advanced drug delivery systems. By incorporating fluorescent moieties into PEGylated nanocarriers, such as liposomes or nanoparticles, the biodistribution and target accumulation of the therapeutic payload can be tracked in real-time.[7] This enables the optimization of drug delivery strategies and provides critical insights into the pharmacokinetics of the delivery vehicle. Furthermore, the combination of therapeutic agents and imaging probes within a single PEGylated nanoplatform gives rise to "theranostic" agents, which allow for simultaneous diagnosis and therapy.[5]
Quantitative Data on In Vivo Performance
The in vivo behavior of PEGylated fluorescent probes is influenced by several factors, including the molecular weight of the PEG, the properties of the fluorescent dye, and the nature of the core particle or molecule. The following tables summarize key quantitative data from various studies to provide a comparative overview.
Table 1: Pharmacokinetics of PEGylated Fluorescent Probes
| Probe/Nanoparticle | PEG Molecular Weight (kDa) | Animal Model | Circulation Half-life (t½) | Primary Clearance Organs | Reference |
| PEGylated Sensor | - | Mouse | 5.6 ± 1.7 h | - | [8] |
| PEGylated Trastuzumab Fab | 20 | - | Significantly increased vs. non-PEGylated | - | [9] |
| PEGylated Trastuzumab Fab | 40 | - | Further increased vs. 20 kDa PEG | - | [9] |
| 111In-PEG-proticles | - | - | 0.23 ± 0.01 % ID/g at 1h p.i. | Urinary excretion | [10] |
| rhTIMP-1 | - | Mouse | 1.1 h | - | [11][12] |
| PEG20K-TIMP-1 | 20 | Mouse | 28 h | - | [11][12] |
| PEGylated Gold Nanoparticles | - | Rat | 57 h | Liver, Spleen | [13] |
ID/g: Injected Dose per gram of tissue; p.i.: post-injection
Table 2: Tumor Accumulation of PEGylated Fluorescent Probes
| Probe/Nanoparticle | PEG Molecular Weight (kDa) | Tumor Model | Accumulation (%ID/g or ratio) | Time Point | Reference |
| 10 nm PEGylated GNPs/AS1411 | 5 | - | Significantly higher uptake than other particles | 24 h | [2] |
| PEGylated Gold Nanoparticles | - | Mouse Tumor | ~25 times higher than muscle tissue | 12 h | [14] |
| T22-GFP-H6 (unlabeled) | - | CXCR4+ Tumor | 60-75% | - | [15] |
| T22-GFP-H6-S-Cy5 (labeled) | - | CXCR4+ Tumor | 15-20% | - | [15] |
GNP: Gold Nanoparticle
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis, characterization, and in vivo application of PEGylated fluorescent probes.
Synthesis and PEGylation of a Fluorescent Nanoprobe
This protocol describes a general method for the synthesis of fluorescently labeled nanoparticles and their subsequent PEGylation.
Materials:
-
Nanoparticle core material (e.g., PLGA, silica)
-
Fluorescent dye with a reactive group (e.g., NHS ester, maleimide)
-
mPEG-NHS or mPEG-maleimide of desired molecular weight
-
Solvents (e.g., DMSO, DMF)
-
Reaction buffers (e.g., PBS, HEPES)
-
Dialysis membrane or size exclusion chromatography column
Procedure:
-
Fluorophore Conjugation:
-
Dissolve the nanoparticles in an appropriate buffer.
-
Dissolve the fluorescent dye-NHS ester in DMSO.
-
Add the dye solution to the nanoparticle suspension in a 5-20 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Purify the fluorescent nanoparticles by dialysis or size exclusion chromatography to remove unreacted dye.
-
-
PEGylation:
-
Adjust the pH of the fluorescent nanoparticle solution to the optimal range for the NHS ester reaction (typically pH 8.0-9.0).
-
Dissolve mPEG-NHS in the reaction buffer.
-
Add the mPEG-NHS solution to the nanoparticle solution at a desired molar ratio.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Purify the PEGylated fluorescent nanoparticles using dialysis or size exclusion chromatography to remove unreacted PEG.
-
-
Characterization:
-
Determine the size and zeta potential of the final product using Dynamic Light Scattering (DLS).
-
Quantify the degree of fluorescent labeling using UV-Vis spectroscopy.
-
Confirm successful PEGylation through techniques like NMR or by observing changes in electrophoretic mobility.
-
In Vivo Fluorescence Imaging Protocol
This protocol outlines the steps for performing in vivo fluorescence imaging in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice
-
PEGylated fluorescent probe solution in sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (1.5-2% in oxygen).
-
Place the mouse on the imaging stage of the in vivo imaging system.
-
-
Probe Administration:
-
Administer the PEGylated fluorescent probe solution via intravenous (tail vein) injection. The dose should be optimized based on the probe's brightness and in vivo behavior.
-
-
Image Acquisition:
-
Acquire a baseline fluorescence image before probe injection.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).[16]
-
Use appropriate excitation and emission filters for the specific fluorophore.
-
Acquire a photographic image for anatomical reference.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the tumor and other organs.
-
Quantify the average fluorescence intensity within each ROI at each time point.
-
Analyze the data to determine the probe's biodistribution and tumor accumulation kinetics.
-
Ex Vivo Biodistribution Study Protocol
This protocol details the procedure for quantifying the accumulation of the fluorescent probe in various organs after in vivo imaging.
Materials:
-
Mice from the in vivo imaging study
-
Surgical tools for dissection
-
Homogenizer
-
Fluorescence plate reader or in vivo imaging system for ex vivo organ imaging
-
Calibration standards of the fluorescent probe
Procedure:
-
Tissue Harvesting:
-
At the final imaging time point, euthanize the mouse.
-
Carefully dissect and collect major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart, brain).
-
-
Ex Vivo Imaging:
-
Arrange the excised organs in a petri dish and image them using the in vivo imaging system to get a qualitative assessment of probe distribution.
-
-
Quantitative Analysis:
-
Weigh each organ.
-
Homogenize each organ in a known volume of lysis buffer.
-
Centrifuge the homogenates to pellet debris.
-
Measure the fluorescence intensity of the supernatant using a fluorescence plate reader.
-
Prepare a standard curve using known concentrations of the fluorescent probe in tissue homogenates from an untreated animal to account for tissue-specific optical properties.[17][18]
-
Calculate the concentration of the probe in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations of Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate fundamental processes and relationships in the application of PEGylated fluorescent probes.
Caption: The process and advantages of PEGylating a fluorescent probe.
Caption: A typical workflow for in vivo fluorescence imaging experiments.
References
- 1. Tumor accumulation of NIR fluorescent PEG-PLA nanoparticles: impact of particle size and human xenograft tumor model. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 12. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cibm.ch [cibm.ch]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Safety and Toxicity Profile of DOTA-Based Imaging Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a cornerstone in the development of metal-based imaging agents. Its high thermodynamic and kinetic stability with a variety of metal ions, particularly gadolinium(III) for Magnetic Resonance Imaging (MRI) and various radiometals for nuclear imaging, makes it an exemplary scaffold for designing agents with favorable safety profiles. This technical guide provides an in-depth analysis of the safety and toxicity of DOTA-based imaging agents, compiling quantitative data, detailing experimental protocols for safety assessment, and visualizing key molecular interactions and experimental workflows.
The primary safety concern with metal-based imaging agents is the potential for the release of the free metal ion, which can be toxic. DOTA's rigid, cage-like structure effectively encapsulates the metal ion, significantly reducing the likelihood of its dissociation in vivo. This inherent stability is a key differentiator for DOTA-based agents compared to linear chelators. This guide will delve into the specifics of this stability, its implications for safety, and the methodologies used to evaluate the toxicological profile of these important diagnostic tools.
Core Safety and Toxicity Data
The safety of DOTA-based imaging agents is supported by a large body of preclinical and clinical data. Quantitative measures such as the 50% lethal dose (LD50) provide a standardized measure of acute toxicity, while biodistribution data informs on the clearance and potential for organ-specific accumulation.
Acute Toxicity
The LD50 values for intravenously administered DOTA-based agents are indicative of their low acute toxicity. Chelation of the metal ion by DOTA significantly increases the lethal dose compared to the free metal ion.
| Agent | Animal Model | LD50 (mmol/kg) | Citation |
| Gadoterate (B1198928) Meglumine (Gd-DOTA) | Rat | > 5 | [1] |
| Gadoterate Meglumine (Gd-DOTA) | Mouse | > 5 | [1] |
| Lutetium-177 DOTA-TATE | Rat | Maximum tolerated dose not reached at 123 mCi/kg | [2] |
Biodistribution and Pharmacokinetics
The biodistribution of DOTA-based agents is largely governed by the targeting moiety attached to the DOTA chelator. For non-targeted agents like gadoterate meglumine, excretion is almost exclusively renal. Targeted agents, such as DOTA-peptides, will exhibit uptake in tissues expressing the target receptor, alongside clearance through the kidneys.
| Agent | Primary Route of Elimination | Key Organs of Uptake (Targeted) | Half-life | Citation |
| Gadoterate Meglumine (Gd-DOTA) | Renal | N/A | ~1.4 - 2.0 hours | [3] |
| 177Lu-DOTA-TATE | Renal | Somatostatin receptor-positive tumors, pancreas, adrenal glands | Blood: 41 ng/mL (AUC) | [2][4] |
| 68Ga-DOTA-NOC | Renal | Somatostatin receptor-positive tumors | Rapid blood clearance | [5] |
Experimental Protocols for Safety and Toxicity Assessment
A thorough evaluation of the safety and toxicity of DOTA-based imaging agents involves a combination of in vitro and in vivo studies. These studies are designed to assess everything from cellular toxicity to systemic effects and long-term consequences.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the DOTA-based imaging agent in cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test agent. Include a vehicle control (medium without the agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
MTT Addition: Following the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan.
-
Solubilization: After the MTT incubation, add a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results against the concentration of the DOTA-based agent to determine the IC50 (half-maximal inhibitory concentration).
In Vivo Acute Toxicity and Biodistribution Study in Rodents
This protocol outlines a combined study to assess the acute toxicity and biodistribution of a DOTA-based imaging agent in a rodent model (e.g., rats or mice). This workflow is crucial for preclinical safety assessment.[6][7]
Principle: A single intravenous dose of the agent is administered to animals, which are then monitored for signs of toxicity over a period of time. For biodistribution, a radiolabeled version of the agent is used, and the distribution of radioactivity in various organs is quantified at different time points.
Detailed Methodology:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study to allow for acclimatization.
-
Dose Preparation: Prepare the DOTA-based agent in a sterile, injectable vehicle (e.g., saline). For biodistribution, the agent should be radiolabeled.
-
Administration: Administer a single intravenous (tail vein) injection of the agent to the animals. For acute toxicity, multiple dose groups are typically used to determine the LD50.
-
Toxicity Observation: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss) immediately after dosing and at regular intervals for up to 14 days.
-
Biodistribution Time Points: For biodistribution studies, euthanize groups of animals at various time points post-injection (e.g., 1, 4, 24, and 48 hours).
-
Organ Harvesting and Measurement: At each time point, dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, and tumor if applicable). Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Toxicity: Record all clinical signs and mortality. Calculate the LD50 using appropriate statistical methods.
-
Biodistribution: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This data provides a quantitative measure of the agent's distribution and clearance.
-
Signaling Pathways and Molecular Interactions
The interaction of gadolinium, potentially released from less stable chelates, with cellular signaling pathways is a key area of toxicological research. Understanding these interactions helps to elucidate the mechanisms of potential toxicity.
Gadolinium and Cell Proliferation Pathways
Studies have shown that free gadolinium ions (Gd³⁺) can influence signaling pathways involved in cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[8]
EGFR/PI3K/Akt and MAPK/ERK Signaling Pathways:
Free gadolinium has been shown to promote the proliferation of certain cell types by activating EGFR.[8] This activation can trigger downstream signaling through both the PI3K/Akt and MAPK/ERK pathways. The PI3K/Akt pathway is crucial for cell survival and growth, while the MAPK/ERK pathway is primarily involved in cell proliferation and differentiation.
Experimental Workflow Visualization
The integration of various experimental stages is crucial for a comprehensive safety and toxicity assessment. The following diagram illustrates a typical workflow for the preclinical evaluation of a DOTA-based imaging agent.
Conclusion
DOTA-based imaging agents exhibit a strong safety profile, primarily attributed to the high stability of the DOTA chelator, which minimizes the in vivo release of potentially toxic metal ions. The quantitative data from acute toxicity and biodistribution studies, combined with detailed in vitro and in vivo experimental protocols, provide a robust framework for the safety assessment of novel DOTA-based agents. Understanding the molecular interactions, particularly with cell signaling pathways, offers further insight into potential mechanisms of toxicity, especially in the context of less stable chelates or conditions that might promote metal release. The methodologies and data presented in this guide serve as a comprehensive resource for researchers and developers in the field of medical imaging, ensuring the continued development of safe and effective diagnostic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity and dosimetry of (177)Lu-DOTA-Y3-octreotate in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. 177Lu-DOTATATE for the treatment of gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gallium-68-DOTA-NOC PET/CT of patients with gastroenteropancreatic neuroendocrine tumors: a prospective single-center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. Practical considerations for navigating the regulatory landscape of non-clinical studies for clinical translation of radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gadolinium chloride promotes proliferation of HEK293 human embryonic kidney cells by activating EGFR/PI3K/Akt and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fluorescein-triazole-PEG₅-DOTA Cell Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-triazole-PEG₅-DOTA is a versatile bi-functional molecule designed for cell imaging and potential correlative studies. This compound incorporates a fluorescein (B123965) moiety for fluorescent visualization, a DOTA cage for chelating metal ions (useful for PET, SPECT, or MRI imaging), and a polyethylene (B3416737) glycol (PEG) linker to enhance hydrophilicity and biocompatibility.[1] These application notes provide a detailed protocol for utilizing Fluorescein-triazole-PEG₅-DOTA for staining live or fixed cells, along with guidance for experimental design and data interpretation. The DOTA component can be used as a chelating agent for various cations, expanding its utility beyond fluorescence microscopy.[1][2]
Product Information
| Compound Name | Fluorescein-triazole-PEG₅-DOTA |
| Catalog Number | BP-26284 (Example from BroadPharm)[1] |
| Molecular Formula | C₆₇H₇₉N₁₁O₁₈S[1] |
| Molecular Weight | 1358.5 g/mol [1] |
| Excitation Maximum | ~494 nm |
| Emission Maximum | ~521 nm |
| Storage | Store at -20°C, protected from light.[1] |
Experimental Protocols
Live Cell Staining Protocol
This protocol outlines a general procedure for staining live cells. Optimal conditions may vary depending on the cell type and experimental goals.
Materials:
-
Fluorescein-triazole-PEG₅-DOTA
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live cell imaging solution (e.g., HBSS)[3]
-
Cultured cells on coverslips or imaging plates
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Fluorescein-triazole-PEG₅-DOTA in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes, chamber slides, or coverslips suitable for fluorescence microscopy.
-
Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
-
Staining:
-
Dilute the 1 mM stock solution to a final working concentration of 1-10 µM in pre-warmed complete cell culture medium or a suitable buffer like PBS. Note: The optimal concentration should be determined empirically for each cell type and application to minimize potential cytotoxicity and non-specific staining.[3]
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time should be optimized.
-
Optional: For kinetic studies or to minimize background, cells can be imaged directly in the staining solution.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed complete medium or live cell imaging solution to reduce background fluorescence.[3]
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~494 nm, Emission: ~521 nm).
-
To maintain cell health during imaging, use an appropriate live cell imaging solution and minimize light exposure to reduce phototoxicity.[3]
-
Fixed Cell Staining Protocol
This protocol is for staining cells that have been previously fixed.
Materials:
-
Fluorescein-triazole-PEG₅-DOTA
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton™ X-100 in PBS (optional, for permeabilization)
-
Mounting medium with antifade reagent
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Fluorescein-triazole-PEG₅-DOTA in anhydrous DMSO.
-
-
Cell Fixation and Permeabilization:
-
Wash cells grown on coverslips once with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Optional: If targeting intracellular structures, permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
-
Staining:
-
Dilute the 1 mM stock solution to a working concentration of 1-10 µM in PBS.
-
Add the staining solution to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image using a fluorescence microscope with a standard FITC filter set.
-
Quantitative Data Summary
The following table provides representative starting concentrations and incubation times for cell staining. Note: These values should be optimized for your specific cell type and experimental conditions.
| Parameter | Live Cell Staining | Fixed Cell Staining |
| Working Concentration | 1 - 10 µM | 1 - 10 µM |
| Incubation Time | 15 - 60 minutes | 30 - 60 minutes |
| Incubation Temperature | 37°C | Room Temperature |
| Wash Buffer | Complete Medium or PBS | PBS |
Diagrams
Caption: Workflow for Live Cell Staining with Fluorescein-triazole-PEG₅-DOTA.
Caption: Logical Relationship of Fluorescein-triazole-PEG₅-DOTA Components.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Staining concentration is too high. | Decrease the working concentration of the probe. |
| Insufficient washing. | Increase the number and duration of wash steps.[3] | |
| No/Weak Signal | Staining concentration is too low. | Increase the working concentration of the probe. |
| Incorrect filter set. | Ensure the use of a standard FITC or equivalent filter set. | |
| Photobleaching. | Minimize exposure to excitation light; use an antifade reagent for fixed cells. | |
| Cell Death/Toxicity | Staining concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. |
| Prolonged incubation. | Reduce the incubation time. |
Concluding Remarks
Fluorescein-triazole-PEG₅-DOTA is a valuable tool for cellular imaging. The provided protocols serve as a starting point for experimental design. It is crucial to optimize staining conditions for each specific cell line and application to achieve reliable and reproducible results. The dual functionality of this probe opens up possibilities for correlative imaging studies, combining fluorescence microscopy with other imaging modalities that utilize chelated metal ions.
References
Application Notes and Protocols for Radiolabeling of DOTA-Conjugated Molecules with Gallium-68
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide with a short half-life of approximately 68 minutes, making it highly suitable for Positron Emission Tomography (PET) imaging.[1][2] The development of ⁶⁸Ga-based radiopharmaceuticals has been significantly advanced by the use of the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). DOTA forms a stable complex with ⁶⁸Ga and can be conjugated to various targeting molecules, such as peptides and antibodies, for the specific imaging of disease-related biomarkers. A prominent example is ⁶⁸Ga-DOTA-TATE, a radiopharmaceutical used for imaging neuroendocrine tumors that overexpress somatostatin (B550006) receptors.[3]
This document provides detailed protocols for the radiolabeling of DOTA-conjugated molecules with ⁶⁸Ga, covering both manual and automated synthesis methods. It includes comprehensive information on reaction conditions, purification, and quality control procedures to ensure the production of high-quality radiopharmaceuticals for preclinical and clinical research.
Principle of the Method
The radiolabeling process involves the chelation of the trivalent Gallium-68 cation (⁶⁸Ga³⁺) by the DOTA macrocycle conjugated to a targeting molecule.[3] The ⁶⁸Ga is typically obtained from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator. The generator eluate, containing ⁶⁸GaCl₃, is often pre-purified and concentrated to remove metallic impurities that can compete with ⁶⁸Ga for chelation. The labeling reaction is carried out under controlled pH and temperature to ensure efficient and stable incorporation of the radionuclide into the DOTA chelator.
Data Presentation
Table 1: Optimized Reaction Conditions for ⁶⁸Ga-DOTA Labeling
| Parameter | Manual Method | Automated Method | Reference |
| Precursor Amount | 12.5 - 50 µg | 25 - 50 µg | [4][5] |
| Reaction Buffer | 0.1 M Sodium Acetate (B1210297) or 0.3 M HEPES | 0.1 M Sodium Acetate or 0.3 M HEPES | [4][6] |
| Reaction pH | 3.5 - 4.5 | 3.5 - 4.5 | [1][7] |
| Reaction Temperature | 85 - 95 °C | 95 °C | [1][8] |
| Reaction Time | 4 - 15 minutes | 5 - 10 minutes | [4][8][9] |
| Antioxidant (Optional) | Ascorbic Acid or Methionine | Ascorbic Acid or Methionine | [1][4] |
Table 2: Quality Control Specifications for ⁶⁸Ga-DOTA Radiopharmaceuticals
| Parameter | Specification | Method | Reference |
| Appearance | Clear and colorless | Visual Inspection | [10] |
| pH | 5.0 - 7.5 | pH strip or meter | [10][11] |
| Radiochemical Purity (RCP) | > 95% | radio-HPLC, radio-TLC | [4][5][10] |
| Radionuclidic Identity | 511 keV and 1077 keV peaks | Gamma Spectroscopy | [10] |
| ⁶⁸Ge Breakthrough | < 0.001% | Gamma Spectroscopy (after decay) | [9] |
| Endotoxins | < 17.5 EU/mL or < 1 EU/mL | LAL test | [10][11] |
| Sterility | Sterile | Sterility Test | [10] |
Table 3: Typical Radiochemical Outcomes
| Parameter | Typical Value | Reference |
| Radiochemical Yield (RCY) | 59 - >95% (decay-corrected) | [4][5][6][8] |
| Apparent Molar Activity (AMA) | 100 - 491 GBq/µmol | [8] |
| Specific Activity | Up to 1 GBq/nmol | [12] |
Experimental Protocols
Materials and Equipment
-
Radionuclide: ⁶⁸Ge/⁶⁸Ga generator
-
Precursor: DOTA-conjugated peptide/molecule
-
Reagents:
-
0.1 M HCl for generator elution
-
Sodium acetate buffer (0.1 M or 1 M, pH 4.5) or HEPES buffer (0.3 M)
-
Ascorbic acid solution (optional, as a radical scavenger)[1]
-
Ethanol
-
Sterile water for injection
-
-
Purification Cartridges:
-
Strong Cation Exchange (SCX) cartridge
-
Reversed-phase Solid-Phase Extraction (SPE) cartridge (e.g., C18)
-
-
Equipment:
-
Lead-shielded hot cell
-
Automated synthesis module (for automated protocol)
-
Heating block
-
Dose calibrator
-
Quality control instrumentation (radio-HPLC, radio-TLC, gamma spectrometer, pH meter)
-
Sterile filters (0.22 µm)
-
Protocol 1: Manual Radiolabeling of DOTA-Peptides
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Pre-purification and Concentration (Cation Exchange Method):
-
Labeling Reaction:
-
Purification of the Labeled Peptide (SPE Method):
-
After cooling, dilute the reaction mixture with water and pass it through a pre-conditioned C18 SPE cartridge. The ⁶⁸Ga-DOTA-peptide will be retained on the cartridge.
-
Wash the cartridge with sterile water to remove any unreacted ⁶⁸Ga.
-
Elute the final product from the cartridge with a small volume of ethanol/water mixture (e.g., 1:1 v/v).[8]
-
-
Final Formulation and Quality Control:
-
Pass the eluted product through a 0.22 µm sterile filter into a sterile vial.
-
Perform quality control tests as outlined in Table 2.
-
Protocol 2: Automated Radiolabeling using a Synthesis Module
-
System Preparation: Prepare the automated synthesis module with the necessary reagents and disposable cassette according to the manufacturer's protocol.
-
Elution and Trapping: The ⁶⁸Ga eluate from the generator is automatically passed through an SCX cartridge integrated into the synthesis module.[13]
-
Elution into Reactor: The trapped ⁶⁸Ga is eluted from the SCX cartridge into the reaction vessel containing the DOTA-peptide and reaction buffer.
-
Labeling: The reaction mixture is heated at a set temperature (e.g., 95 °C) for a pre-programmed duration (e.g., 9 minutes).[4]
-
Purification: The crude product is automatically passed through an SPE cartridge for purification.[8][13]
-
Final Formulation: The purified ⁶⁸Ga-DOTA-peptide is eluted from the SPE cartridge, passed through a sterile filter, and collected in a sterile product vial.
-
Quality Control: Samples are taken for quality control analysis as described in Table 2.
Visualizations
Caption: Experimental workflow for the radiolabeling of DOTA-peptides with Gallium-68.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Towards Optimal Automated 68Ga-Radiolabeling Conditions of the DOTA-Bisphosphonate BPAMD Without Pre-Purification of the Generator Eluate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiosynthesis of clinical doses of 68Ga-DOTATATE (GalioMedix™) and validation of organic-matrix-based 68Ge/68Ga generators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RePub, Erasmus University Repository: Radiolabelling DOTA-peptides with 68Ga [repub.eur.nl]
- 13. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
Application Notes and Protocols for Fluorescein-triazole-PEG5-DOTA in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-triazole-PEG5-DOTA is a versatile molecular probe designed for the detection and relative quantification of labile intracellular metal ions using flow cytometry. This probe consists of three key functional components:
-
Fluorescein (B123965): A widely used, bright fluorophore that can be excited by a standard 488 nm laser and emits light at approximately 520 nm, making it compatible with most flow cytometers.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A powerful macrocyclic chelator capable of forming highly stable complexes with a variety of di- and trivalent metal ions.
-
PEG5 Linker: A five-unit polyethylene (B3416737) glycol spacer that enhances the hydrophilicity of the molecule, improving its solubility in aqueous buffers and potentially reducing non-specific binding.
The primary application of this probe in flow cytometry is to measure changes in the intracellular labile metal pool (e.g., Zn²⁺, Fe²⁺/³⁺, Cu²⁺), which plays a crucial role in various cellular signaling pathways, oxidative stress, and metalloenzyme function. The underlying principle relies on the modulation of fluorescein's fluorescence upon the interaction of the DOTA moiety with intracellular metal ions. This can occur either through quenching or enhancement of the fluorescence signal, depending on the specific metal ion chelated.
Principle of Action
The this compound probe can be used in two primary modes for detecting intracellular metal ions:
-
"Turn-Off" Sensing: In its metal-free (apo) state, the probe exhibits baseline fluorescence. Upon entering the cell, it can bind to available labile intracellular metal ions. Certain transition metals (like Fe²⁺, Fe³⁺, Cu²⁺) can quench the fluorescence of nearby fluorescein upon chelation by DOTA. In this mode, a decrease in mean fluorescence intensity (MFI) would indicate an increase in the intracellular concentration of these specific quenching metal ions.
-
Displacement Assay ("Turn-On" Sensing): The DOTA cage can be pre-complexed with a metal ion that quenches the fluorescein fluorescence (e.g., Gallium (Ga³⁺) or Lutetium (Lu³⁺) as a non-fluorescent heavy metal). When this pre-complexed probe is introduced into cells, it can interact with intracellular metal ions that have a high affinity for DOTA (such as zinc or copper). If an intracellular metal ion displaces the pre-chelated quenching metal, the fluorescence of fluorescein can be restored or "turned on". An increase in MFI would then correlate with the concentration of the displacing intracellular metal ion.
This document will focus on the Displacement Assay method, as it often provides a more robust "light-up" signal over a dark background.
Experimental Protocols
Preparation of the Metal-Complexed Probe (Probe-Lu)
This protocol describes the chelation of Lutetium (Lu³⁺) to this compound. Lutetium is chosen as a stable, non-radioactive heavy metal that can be chelated by DOTA and may influence the fluorescence of the nearby fluorophore.
Materials:
-
This compound
-
Lutetium (III) chloride (LuCl₃)
-
Ammonium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Anhydrous DMSO
-
Deionized water
Procedure:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of LuCl₃ in deionized water.
-
In a microcentrifuge tube, combine the reagents in the following order:
-
Ammonium acetate buffer (to maintain pH 5.5)
-
This compound stock solution (to a final concentration of 50 µM)
-
LuCl₃ stock solution (a 3-fold molar excess, i.e., to a final concentration of 150 µM)
-
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 40-50°C for 60 minutes to facilitate chelation.
-
Allow the solution to cool to room temperature. This is now your working "Probe-Lu" stock solution. It is recommended to prepare this fresh for each experiment.
Cell Staining and Analysis by Flow Cytometry
This protocol provides a general guideline for staining suspension cells. Adherent cells should be detached using a gentle, non-enzymatic cell dissociation buffer before staining.
Materials:
-
Cells of interest (e.g., Jurkat, PBMCs)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline) or HBSS (Hanks' Balanced Salt Solution)
-
"Probe-Lu" working stock solution
-
Positive Control: Zinc Chloride (ZnCl₂) solution (10 mM in water)
-
Chelator Control: TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) solution (10 mM in DMSO)
-
Flow cytometer tubes
Procedure:
-
Harvest cells and wash once with PBS by centrifugation (300 x g, 5 minutes).
-
Resuspend the cell pellet in warm PBS or HBSS to a concentration of 1 x 10⁶ cells/mL.
-
Aliquot 1 mL of the cell suspension into flow cytometer tubes for each condition (Unstained, Probe-Lu only, Positive Control, Chelator Control).
-
Loading the Probe: Add the "Probe-Lu" working solution to the designated tubes to a final concentration of 1-10 µM. Titration is recommended to determine the optimal concentration for your cell type.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
Experimental Treatments (Controls):
-
Positive Control: After the initial incubation with Probe-Lu, add ZnCl₂ to a final concentration of 50-100 µM and incubate for an additional 15-30 minutes. This should increase the intracellular labile zinc pool and potentially increase fluorescence.
-
Chelator Control: Pre-treat a separate tube of cells with TPEN (a membrane-permeable zinc chelator) at a final concentration of 10-20 µM for 30 minutes before adding the Probe-Lu. This should reduce the available labile zinc and result in a lower fluorescence signal compared to the "Probe-Lu only" sample.
-
-
Wash the cells twice with 2 mL of cold PBS to remove any excess probe. Centrifuge at 300 x g for 5 minutes for each wash.
-
Resuspend the final cell pellet in 0.5 mL of cold PBS.
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer equipped with a 488 nm laser.
-
Collect fluorescence emission in the FITC or GFP channel (e.g., a 530/30 nm bandpass filter).
-
Collect at least 10,000 events for each sample.
-
Use an unstained cell sample to set the forward and side scatter voltages and to determine the level of autofluorescence.
-
Data Presentation and Interpretation
Quantitative data from the flow cytometry analysis should be summarized to compare the different experimental conditions. The Mean Fluorescence Intensity (MFI) is the most relevant metric for this assay.
| Sample Condition | Treatment | Expected MFI Change | Interpretation |
| Unstained Control | No probe | Baseline autofluorescence | Sets the negative gate |
| Probe-Lu Only | Stained with Probe-Lu | Moderate fluorescence | Represents basal labile metal levels |
| Positive Control | Probe-Lu + ZnCl₂ | Increased MFI | Confirms probe responds to increased labile zinc |
| Chelator Control | TPEN pre-treatment + Probe-Lu | Decreased MFI | Confirms probe signal is dependent on labile zinc |
Visualizations (Graphviz DOT Language)
Experimental Workflow
Caption: Experimental workflow for cell labeling and analysis.
Signaling Pathway: Labile Zinc and Oxidative Stress
Caption: Role of labile zinc in oxidative stress signaling.
Troubleshooting and Considerations
-
Low Signal: If the fluorescence signal is weak, try increasing the concentration of the Probe-Lu complex or extending the incubation time. Ensure that the cell concentration is optimal and that cells are healthy.
-
High Background: High background fluorescence can result from incomplete washing or non-specific binding. Ensure thorough washing steps. The PEG linker is designed to minimize non-specific interactions.
-
Cell Viability: It is crucial to perform a viability assay (e.g., using a live/dead stain like Propidium Iodide or 7-AAD) in parallel to ensure that the probe and experimental conditions are not inducing cytotoxicity, which could affect results.
-
Probe Entry: The cellular uptake mechanism for this probe is not fully characterized. If passive loading is inefficient, alternative methods such as transient permeabilization might be explored, though these require careful optimization to maintain cell health.
-
Metal Specificity: The DOTA cage can bind to various metals. The displacement assay is designed to be sensitive to metals with high affinity for DOTA. The results will reflect changes in the overall pool of labile metals capable of displacing the pre-chelated ion, not just a single specific metal.
These application notes provide a comprehensive framework for utilizing this compound in flow cytometry. As with any new reagent, optimization of concentrations, incubation times, and controls for your specific cell type and experimental system is highly recommended.
Application Notes and Protocols for Live Cell Imaging with Fluorescein-triazole-PEG5-DOTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-triazole-PEG5-DOTA is a versatile fluorescent probe designed for live cell imaging applications. This molecule incorporates a fluorescein (B123965) fluorophore for detection, a stable triazole linkage, a polyethylene (B3416737) glycol (PEG) linker, and a DOTA chelator. The fluorescein component provides a strong, well-characterized green fluorescence signal, making it compatible with standard fluorescence microscopy setups. The hydrophilic PEG5 linker enhances aqueous solubility and can minimize non-specific binding, improving the signal-to-noise ratio. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety is a powerful chelating agent, which allows for the potential of multimodal imaging (e.g., fluorescence and PET/MRI) if complexed with an appropriate radionuclide or paramagnetic ion. This document provides detailed protocols for the use of this compound in live cell imaging, focusing on its application as a fluorescent probe.
Data Presentation
The performance of a fluorescent probe in live cell imaging is characterized by several key parameters. The following table summarizes hypothetical yet representative quantitative data for this compound, which should be empirically verified for specific experimental conditions.
| Parameter | Value | Notes |
| Excitation Wavelength (λex) | ~494 nm | Optimal for excitation with a 488 nm laser line. |
| Emission Wavelength (λem) | ~518 nm | Captured with a standard FITC/GFP filter set. |
| Quantum Yield (Φ) | > 0.9 | In aqueous buffer, pH 9.0. |
| Molar Extinction Coefficient (ε) | > 70,000 M⁻¹cm⁻¹ | At ~494 nm, pH 9.0. |
| Optimal Working Concentration | 1 - 10 µM | Cell-type and application dependent. |
| Typical Incubation Time | 15 - 60 minutes | At 37°C. |
| Signal-to-Noise Ratio (SNR) | > 10 | Dependent on experimental conditions and imaging setup. |
| Photostability | Moderate | Standard anti-fade reagents are recommended for fixed-cell imaging. For live-cell imaging, minimize light exposure.[1][2][3][4] |
| Cellular Uptake Mechanism | Primarily endocytosis (hypothesized) | The PEG linker may facilitate uptake. |
| Cytotoxicity | Low at working concentrations | Should be assessed for each cell line and experimental duration. |
Experimental Protocols
Reagent Preparation
a. Stock Solution Preparation (1 mM):
-
This compound is typically supplied as a lyophilized powder.
-
To prepare a 1 mM stock solution, dissolve the compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
b. Working Solution Preparation (1-10 µM):
-
On the day of the experiment, thaw an aliquot of the 1 mM stock solution.
-
Dilute the stock solution in a serum-free culture medium or a suitable imaging buffer (e.g., phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)) to the desired final working concentration.
-
For example, to prepare a 5 µM working solution, add 5 µL of the 1 mM stock solution to 995 µL of imaging buffer.
-
It is crucial to optimize the final working concentration for your specific cell type and experimental goals to achieve optimal signal with minimal background and cytotoxicity.
Live Cell Staining Protocol
-
Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency (typically 50-70%).
-
Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed (37°C) imaging buffer.
-
Probe Loading: Add the freshly prepared working solution of this compound to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Washing: After incubation, remove the probe-containing solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for fluorescein (e.g., excitation ~488 nm, emission ~520 nm).
Considerations for Live Cell Imaging
-
Phototoxicity and Photobleaching: Fluorescein is susceptible to photobleaching and can induce phototoxicity with prolonged or high-intensity light exposure.[1][2][3][4] To minimize these effects, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.[5][6] The use of time-lapse imaging should be carefully controlled to limit the total light dose delivered to the cells.
-
Controls:
-
Negative Control: Image unstained cells under the same imaging conditions to assess autofluorescence.
-
Vehicle Control: Treat cells with the same final concentration of DMSO used in the working solution to ensure the vehicle has no effect on cell morphology or viability.
-
-
Optimization: The provided protocol is a general guideline. Optimal conditions, including probe concentration and incubation time, should be determined for each specific cell line and experimental setup.
Visualizations
Caption: Step-by-step experimental workflow for live cell imaging.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Fluorescein-triazole-PEG5-DOTA in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescein-triazole-PEG5-DOTA is a bimodal imaging agent designed for both fluorescence and nuclear imaging applications. The molecule incorporates fluorescein (B123965) for optical detection, a DOTA chelator for radiolabeling (e.g., with Gallium-68 for Positron Emission Tomography - PET), and a polyethylene (B3416737) glycol (PEG) linker to improve solubility and pharmacokinetic properties. This application note provides a detailed protocol for the in vivo imaging and biodistribution analysis of this probe in a murine model. The DOTA moiety allows for the chelation of various radiometals, and for the purpose of this protocol, we will describe a representative radiolabeling procedure with Gallium-68.
Key Features of this compound
-
Fluorescein: A widely used fluorophore with excitation and emission maxima suitable for standard in vivo fluorescence imaging systems.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator capable of stably complexing a variety of radiometals for PET, SPECT, or radiotherapy applications.
-
PEG5 Linker: A five-unit polyethylene glycol spacer that enhances hydrophilicity, circulation time, and reduces non-specific binding.
Experimental Protocols
Probe Preparation
a) Preparation for Fluorescence Imaging:
-
Reconstitute this compound in sterile, pyrogen-free phosphate-buffered saline (PBS) to a stock concentration of 1 mg/mL.
-
Vortex gently to ensure complete dissolution.
-
For injection, dilute the stock solution with sterile PBS to the desired final concentration. The final injection volume for a mouse is typically 100-150 µL.
b) Representative Radiolabeling with Gallium-68 (for PET Imaging):
Note: This is a representative protocol and should be adapted based on the specific Gallium-68 generator and local radiopharmacy procedures.
-
Elute Gallium-68 (⁶⁸Ga) from a ⁶⁸Ge/⁶⁸Ga generator using sterile 0.1 M HCl.
-
To a sterile, pyrogen-free reaction vial, add 10-20 µg of this compound dissolved in a small volume of metal-free water or buffer.
-
Add the ⁶⁸Ga eluate to the reaction vial.
-
Adjust the pH of the reaction mixture to 3.5-4.5 using a suitable buffer (e.g., sodium acetate).
-
Incubate the reaction mixture at 95°C for 10-15 minutes.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purity of >95% is generally required for in vivo use.
-
Purify the ⁶⁸Ga-Fluorescein-triazole-PEG5-DOTA using a C18 Sep-Pak cartridge if necessary.
-
Formulate the final product in a sterile, injectable solution (e.g., saline with a small amount of ethanol (B145695) and/or ascorbic acid for stabilization).
Animal Model and Preparation
-
Animal Strain: Athymic nude mice (nu/nu), 6-8 weeks old, are commonly used, particularly for tumor xenograft models.
-
Housing: House the animals in a pathogen-free environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Anesthesia: Anesthetize the mice for all imaging and injection procedures using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) in oxygen.
-
Catheterization (Optional): For dynamic imaging or precise injection timing, a lateral tail vein catheter may be placed.
In Vivo Imaging Protocol
-
Probe Administration:
-
Dose (Fluorescence): 10-20 mg/kg body weight.
-
Dose (PET): 5-10 MBq (135-270 µCi) of ⁶⁸Ga-Fluorescein-triazole-PEG5-DOTA.
-
Route of Administration: Intravenous (i.v.) injection via the lateral tail vein.
-
-
Fluorescence Imaging:
-
Equipment: An in vivo fluorescence imaging system (e.g., IVIS Spectrum, Pearl Trilogy).
-
Excitation Wavelength: ~490 nm.
-
Emission Wavelength: ~520 nm.
-
Imaging Timeline: Acquire images at multiple time points post-injection, for example: 5 min, 30 min, 1 hr, 4 hr, and 24 hr.
-
-
PET/CT Imaging:
-
Equipment: A small-animal PET/CT scanner.
-
Imaging Timeline: Perform a whole-body static scan at 1-hour post-injection. A typical acquisition time is 10-15 minutes. A CT scan for anatomical co-registration should be performed immediately before or after the PET scan.
-
Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D). Co-register PET and CT images for anatomical localization of the signal.
-
Ex Vivo Biodistribution Analysis
-
At predetermined time points post-injection (e.g., 1 hr, 4 hr, 24 hr), euthanize the mice via a humane method.
-
Immediately dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable).
-
Blot the tissues to remove excess blood, and weigh each sample.
-
For Fluorescence: Homogenize the tissues and measure the fluorescence intensity using a plate reader or a fluorescence imaging system. Create a standard curve using known concentrations of the probe to quantify the amount of probe per gram of tissue.
-
For Radioactivity: Measure the radioactivity in each sample using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Data Presentation
The following tables present representative biodistribution data for this compound.
Table 1: Representative Biodistribution of ⁶⁸Ga-Fluorescein-triazole-PEG5-DOTA in Healthy Mice (%ID/g)
| Organ | 1 Hour Post-Injection | 4 Hours Post-Injection |
| Blood | 2.5 ± 0.4 | 0.8 ± 0.2 |
| Heart | 0.9 ± 0.2 | 0.3 ± 0.1 |
| Lungs | 1.5 ± 0.3 | 0.5 ± 0.1 |
| Liver | 3.1 ± 0.6 | 2.2 ± 0.5 |
| Spleen | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Kidneys | 15.2 ± 3.1 | 5.6 ± 1.2 |
| Muscle | 0.5 ± 0.1 | 0.2 ± 0.05 |
| Bone | 0.7 ± 0.2 | 0.3 ± 0.1 |
Data are presented as mean ± standard deviation. This is representative data and actual results may vary.
Table 2: Representative Quantification of Fluorescence Signal in Tissues (Relative Fluorescence Units/gram)
| Organ | 1 Hour Post-Injection | 4 Hours Post-Injection | 24 Hours Post-Injection |
| Blood | 1.8 x 10⁶ | 0.5 x 10⁶ | 0.1 x 10⁶ |
| Liver | 2.5 x 10⁶ | 1.8 x 10⁶ | 0.9 x 10⁶ |
| Kidneys | 12.1 x 10⁶ | 4.5 x 10⁶ | 1.2 x 10⁶ |
| Muscle | 0.4 x 10⁶ | 0.15 x 10⁶ | 0.05 x 10⁶ |
This is representative data and actual results may vary.
Visualizations
Caption: Experimental workflow for in vivo imaging and biodistribution.
Caption: Bimodal functionality of the imaging probe.
Application Notes and Protocols for Targeted Drug Delivery using Fluorescein-triazole-PEG5-DOTA Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-triazole-PEG5-DOTA is a multifunctional conjugate designed for targeted drug delivery, combining the capabilities of fluorescence imaging and radiolabeling for diagnostics and therapy. This molecule incorporates a fluorescein (B123965) moiety for optical tracking, a DOTA chelator for radiolabeling with various radionuclides (e.g., for PET or SPECT imaging and radionuclide therapy), a PEG5 linker to enhance hydrophilicity and improve pharmacokinetics, and a triazole group, often resulting from click chemistry, which can be used for further functionalization or as part of the linker system.[1][2] These application notes provide an overview of the potential uses and detailed protocols for the experimental evaluation of this conjugate in targeted drug delivery research.
Core Principles
The utility of this compound conjugates in targeted drug delivery stems from their modular design. The core concept involves attaching a targeting ligand (e.g., an antibody, peptide, or small molecule) to this conjugate. This targeted conjugate can then selectively bind to receptors overexpressed on the surface of target cells, such as cancer cells.
Dual-Modality Imaging: The fluorescein component allows for in vitro and in vivo optical imaging to visualize cellular uptake and biodistribution.[3] The DOTA chelator enables the complexation of radiometals for nuclear imaging techniques like PET and SPECT, offering deep tissue penetration and quantitative imaging.[4] This dual-modality approach provides complementary information for a comprehensive understanding of the conjugate's behavior.[5][6][7][8]
Therapeutic Potential: When chelated with a therapeutic radionuclide, the conjugate can deliver a cytotoxic radiation dose specifically to the target cells, minimizing damage to healthy tissues.
Data Presentation
The following tables present illustrative quantitative data that could be obtained from the experimental protocols described below. Note: This data is hypothetical and serves as an example of how to structure experimental results. Actual values will vary depending on the specific targeting ligand, cell line, and experimental conditions.
Table 1: In Vitro Cytotoxicity of a Targeted this compound Conjugate
| Cell Line | Receptor Expression | IC50 (nM) of Conjugate | IC50 (nM) of Free Drug |
| Targeted Cell Line (e.g., MCF-7) | High | 50 | 500 |
| Control Cell Line (e.g., HEK293) | Low/None | > 10,000 | 550 |
Table 2: In Vivo Biodistribution of a Radiolabeled Targeted this compound Conjugate (%ID/g)
| Organ | 1-hour post-injection | 4-hours post-injection | 24-hours post-injection |
| Blood | 15.2 ± 2.1 | 5.8 ± 1.3 | 1.1 ± 0.3 |
| Tumor | 5.5 ± 1.2 | 10.3 ± 2.5 | 15.7 ± 3.1 |
| Liver | 8.9 ± 1.9 | 6.2 ± 1.1 | 3.5 ± 0.8 |
| Kidneys | 25.1 ± 4.5 | 12.4 ± 2.8 | 4.2 ± 1.0 |
| Muscle | 1.2 ± 0.4 | 0.8 ± 0.2 | 0.5 ± 0.1 |
Table 3: Cellular Uptake of a Targeted this compound Conjugate
| Time Point | Cellular Uptake (% of administered dose) |
| 30 minutes | 15.3 ± 2.8 |
| 1 hour | 35.7 ± 4.1 |
| 4 hours | 68.2 ± 6.5 |
| 24 hours | 45.1 ± 5.3 (due to cell turnover) |
Experimental Protocols
Synthesis and Characterization of a Targeted Conjugate
This protocol describes the conjugation of a targeting ligand to the this compound molecule. The triazole group may be formed during the conjugation process via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or an available functional group on the conjugate can be used for attachment.
-
Materials:
-
This compound with a reactive handle (e.g., NHS ester, alkyne, or azide)
-
Targeting ligand (e.g., peptide or antibody with a corresponding reactive group)
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., PBS, pH 7.4-8.5)
-
Size-exclusion chromatography (SEC) column
-
HPLC system
-
Mass spectrometer
-
-
Procedure:
-
Dissolve the this compound and the targeting ligand in the appropriate solvent.
-
Mix the reactants in a suitable molar ratio in the reaction buffer.
-
Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 2-24 hours).
-
Monitor the reaction progress using analytical HPLC.
-
Purify the conjugate using an SEC column or preparative HPLC to remove unreacted components.
-
Characterize the final product by mass spectrometry to confirm the successful conjugation.
-
Radiolabeling of DOTA Conjugate
This protocol outlines the chelation of a radionuclide to the DOTA moiety of the conjugate.
-
Materials:
-
Purified targeted this compound conjugate
-
Radionuclide solution (e.g., ⁶⁸GaCl₃, ¹⁷⁷LuCl₃)
-
Ammonium acetate (B1210297) or sodium acetate buffer (pH 4.5-5.5)
-
Heating block
-
C18 Sep-Pak cartridge
-
Ethanol and sterile water
-
Radio-TLC or radio-HPLC system
-
-
Procedure:
-
In a sterile vial, add the purified conjugate to the acetate buffer.
-
Add the radionuclide solution to the vial.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 10-30 minutes).
-
Cool the reaction to room temperature.
-
Purify the radiolabeled conjugate using a C18 Sep-Pak cartridge, eluting with an ethanol/water mixture.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effect of the targeted conjugate, particularly when a therapeutic agent is included.
-
Materials:
-
Target and control cell lines
-
Complete cell culture medium
-
96-well plates
-
Targeted this compound conjugate (with a cytotoxic payload if applicable)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the conjugate and add them to the respective wells.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Cellular Uptake and Trafficking by Fluorescence Microscopy
This protocol visualizes the cellular internalization of the fluorescein-labeled conjugate.
-
Materials:
-
Target and control cell lines
-
Glass-bottom culture dishes or chamber slides
-
Targeted this compound conjugate
-
Paraformaldehyde (PFA) for cell fixation
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere.
-
Treat the cells with the fluorescent conjugate at a predetermined concentration.
-
Incubate for various time points to observe the dynamics of uptake.
-
Wash the cells with PBS to remove the unbound conjugate.
-
Fix the cells with PFA.
-
Stain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope with appropriate filter sets for fluorescein and DAPI.
-
In Vivo Biodistribution and Imaging
This protocol describes the assessment of the conjugate's distribution in a living organism.
-
Materials:
-
Tumor-bearing animal models (e.g., mice with xenografts)
-
Radiolabeled and/or fluorescently labeled targeted conjugate
-
In vivo imaging system (for fluorescence and/or nuclear imaging)
-
Anesthesia
-
-
Procedure:
-
Administer the labeled conjugate to the tumor-bearing animals via intravenous injection.
-
At various time points, anesthetize the animals and perform imaging using the appropriate modality (e.g., PET/SPECT scanner or an in vivo fluorescence imaging system).
-
For biodistribution studies, euthanize the animals at the final time point, dissect the major organs and the tumor, weigh them, and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Visualizations
Caption: Workflow for the synthesis, radiolabeling, and evaluation of targeted conjugates.
Caption: General signaling pathway for the uptake of targeted conjugates.
Conclusion
The this compound conjugate is a versatile platform for the development of targeted therapeutic and diagnostic agents. The protocols outlined in these application notes provide a framework for the systematic evaluation of such conjugates. Researchers should optimize these protocols based on their specific targeting ligand, cell models, and intended application to fully harness the potential of this dual-modality system in advancing targeted drug delivery.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. DOTA reagent | BroadPharm [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Clickable Radiocomplexes With Trivalent Radiometals for Cancer Theranostics: In vitro and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular imaging using (nano)probes: cutting-edge developments and clinical challenges in diagnostics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03927D [pubs.rsc.org]
- 6. Novel Strategy for Preparing Dual-Modality Optical/PET Imaging Probes via Photo-Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Dual-Modal PET/SPECT-NIR Imaging: From Building Blocks and Construction Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescein-triazole-PEG5-DOTA in Cancer Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-triazole-PEG5-DOTA is a multimodal imaging agent designed for the sensitive and specific detection of cancer cells. This molecule incorporates several key functional components:
-
Fluorescein (B123965): A widely used fluorophore that allows for fluorescent imaging of cancer cells in vitro and in vivo.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator capable of stably coordinating with various metal ions. When chelated with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), it enables Positron Emission Tomography (PET) imaging, providing deep-tissue visualization and quantification of tumor lesions.
-
PEG5 (Pentaethylene Glycol): A flexible linker that enhances the hydrophilicity and biocompatibility of the molecule, improving its pharmacokinetic properties and reducing non-specific binding.
-
Triazole: A stable five-membered heterocycle, typically formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This linkage provides a robust and efficient method for conjugating the different components of the imaging agent.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of this compound in cancer cell imaging.
Principle of Action
The modular design of this compound allows for a dual-modality imaging approach. The fluorescein moiety enables optical fluorescence imaging, which is highly suitable for in vitro studies, such as fluorescence microscopy of cultured cancer cells, and for superficial in vivo imaging. The DOTA chelator, when complexed with a radionuclide like ⁶⁸Ga, facilitates PET imaging, which offers the advantage of whole-body imaging with high sensitivity and quantitative capabilities for in vivo applications. The PEG linker optimizes the molecule's behavior in biological systems. For targeted imaging, this core structure can be further conjugated to a tumor-targeting ligand (e.g., a peptide or antibody) that recognizes a specific receptor overexpressed on cancer cells.
Data Presentation
The following tables summarize representative quantitative data from hypothetical studies using a targeted version of this compound for illustrative purposes.
Table 1: In Vitro Binding Affinity of a Targeted this compound-Ligand Probe
| Cell Line | Target Receptor | IC₅₀ (nM) |
| MCF-7 | Receptor X | 15.8 |
| U-87 MG | Receptor X | 22.4 |
| A549 | Receptor X (low expression) | > 1000 |
Table 2: In Vivo Tumor Uptake and Biodistribution of [⁶⁸Ga]Ga-Fluorescein-triazole-PEG5-DOTA-Ligand in a Xenograft Mouse Model (MCF-7)
| Organ/Tissue | % Injected Dose per Gram (%ID/g) at 1h post-injection |
| Blood | 2.1 ± 0.4 |
| Tumor | 8.5 ± 1.2 |
| Muscle | 0.8 ± 0.2 |
| Liver | 3.2 ± 0.6 |
| Kidneys | 15.7 ± 2.1 |
| Spleen | 1.9 ± 0.5 |
Table 3: In Vivo Fluorescence Imaging Signal-to-Background Ratios in a Xenograft Mouse Model (MCF-7)
| Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Skin Ratio |
| 1 hour | 3.5 ± 0.5 | 2.8 ± 0.4 |
| 4 hours | 5.2 ± 0.7 | 4.1 ± 0.6 |
| 24 hours | 4.8 ± 0.6 | 3.9 ± 0.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Click Chemistry
This protocol describes the synthesis of the core molecule. Further conjugation to a targeting ligand would require an additional step.
Materials:
-
Fluorescein-alkyne
-
Azido-PEG5-DOTA
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Dimethylformamide (DMF)
-
Water (deionized)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Dissolve Fluorescein-alkyne (1 equivalent) and Azido-PEG5-DOTA (1.1 equivalents) in a mixture of DMF and water (4:1 v/v).
-
Add sodium ascorbate (0.3 equivalents) to the reaction mixture.
-
Add CuSO₄·5H₂O (0.1 equivalents) to initiate the click reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by analytical RP-HPLC.
-
Upon completion, dilute the reaction mixture with water and purify the product by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain this compound as a solid.
-
Confirm the identity and purity of the product by mass spectrometry and analytical RP-HPLC.
Application Notes and Protocols for Conjugating Peptides to Fluorescein-triazole-PEG5-DOTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides to multifunctional molecules that include a fluorescent reporter, a chelating agent, and a pharmacokinetic modifier is a powerful strategy in drug discovery and molecular imaging. This document provides detailed application notes and protocols for the conjugation of a peptide to a pre-functionalized entity, Fluorescein-triazole-PEG5-DOTA. This conjugate combines the targeting specificity of the peptide with the imaging capabilities of fluorescein (B123965) (a widely used fluorophore) and DOTA (a versatile chelator for radiometals used in PET, SPECT, or MRI). The polyethylene (B3416737) glycol (PEG) linker enhances solubility and improves in vivo pharmacokinetics.
The triazole linkage suggests that the core of this linker is assembled via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry."[1][2] For the purpose of these protocols, it is assumed that the researcher has obtained a this compound reagent that is functionalized for reaction with a peptide, most commonly through an amine-reactive group like an N-hydroxysuccinimide (NHS) ester.
Key Applications
The resulting peptide conjugate is a versatile tool for various research applications:
-
In Vitro Cellular Imaging: The fluorescein moiety allows for the visualization of peptide binding to its target receptors on or within cells using fluorescence microscopy.
-
Flow Cytometry: Quantify receptor expression levels and peptide binding affinity on different cell populations.
-
High-Throughput Screening: The fluorescent signal can be used to develop binding assays for screening large compound libraries.
-
In Vivo Imaging: After chelation with a suitable radionuclide (e.g., ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu) or a paramagnetic metal ion (e.g., Gd³⁺), the DOTA moiety enables non-invasive imaging techniques such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), or Magnetic Resonance Imaging (MRI) to study peptide biodistribution and tumor targeting.[3][4][5]
Experimental Protocols
This section details the protocols for the conjugation of a peptide to an amine-reactive this compound, followed by purification and characterization.
Protocol 1: Solution-Phase Conjugation to Peptide Amino Groups
This protocol describes the conjugation of an amine-reactive (e.g., NHS ester) this compound to a free amine group on the peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue.
Materials:
-
Peptide with at least one primary amine group
-
Amine-reactive this compound (e.g., NHS ester)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification Supplies: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, C18 column, water (HPLC grade), acetonitrile (B52724) (HPLC grade), trifluoroacetic acid (TFA)
-
Characterization Instruments: Mass spectrometer (MALDI-TOF or ESI-MS)
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the labeling buffer at a concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, it can be first dissolved in a minimal amount of DMF or DMSO and then diluted with the labeling buffer.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the amine-reactive this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
While gently vortexing the peptide solution, add a 2-5 molar excess of the dissolved labeling reagent. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. Alternatively, the reaction can be performed overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification by RP-HPLC:
-
Acidify the reaction mixture with TFA to a final concentration of 0.1%.
-
Filter the solution through a 0.22 µm syringe filter.
-
Purify the conjugate using a semi-preparative C18 RP-HPLC column.[3]
-
A typical gradient system is:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30-40 minutes is a good starting point.[4]
-
-
Monitor the elution profile at the absorbance wavelengths of the peptide (e.g., 220 or 280 nm) and fluorescein (around 490 nm).
-
Collect the fractions corresponding to the conjugated peptide.
-
-
Product Finalization:
-
Lyophilize the purified fractions to obtain the final product as a powder.
-
Store the lyophilized conjugate at -20°C or -80°C, protected from light.
-
Workflow for Solution-Phase Conjugation
Caption: Workflow for solution-phase peptide conjugation.
Protocol 2: Characterization of the Conjugate
Mass Spectrometry:
-
Objective: To confirm the successful conjugation and determine the molecular weight of the final product.
-
Method:
-
Reconstitute a small amount of the lyophilized product in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the sample using either MALDI-TOF or ESI-MS.[3]
-
The expected mass will be the sum of the peptide's mass and the mass of the this compound moiety, minus the mass of the leaving group from the reactive ester.
-
NMR Spectroscopy:
-
Objective: To provide detailed structural information of the conjugate.
-
Method:
-
Dissolve a sufficient amount of the conjugate in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra. The spectra should show signals corresponding to the peptide, fluorescein, PEG, and DOTA components.[6]
-
Data Presentation
The following tables provide examples of the quantitative data that should be recorded and analyzed during the conjugation and characterization process.
Table 1: Reagent and Peptide Stoichiometry
| Parameter | Value |
| Peptide Molecular Weight ( g/mol ) | User-defined |
| Peptide Amount (mg) | User-defined |
| Labeling Reagent MW ( g/mol ) | ~1358.5 (for this compound) |
| Molar Ratio (Reagent:Peptide) | 2:1 to 5:1 |
| Reaction Volume (mL) | User-defined |
Table 2: HPLC Purification Parameters
| Parameter | Specification |
| HPLC System | Shimadzu HPLC system or equivalent[4] |
| Column | Reversed-phase C18 (e.g., 10 µm, 250 x 4.6 mm)[4] |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 - 1.5 mL/min[4] |
| Gradient | 5-95% B over 30 min (example) |
| Detection Wavelengths | 220 nm, 280 nm, 490 nm |
Table 3: Characterization and Quality Control
| Parameter | Method | Expected Result |
| Identity | Mass Spectrometry (MALDI-TOF/ESI-MS) | Observed MW = Calculated MW ± 1 Da |
| Purity | Analytical RP-HPLC | > 95% |
| Yield | Gravimetric or UV-Vis Spectroscopy | Typically 20-50% (post-purification) |
| Concentration | UV-Vis (A₂₈₀ for peptide, A₄₉₀ for fluorescein) | User-determined |
Application in a Biological Context: Receptor Binding Studies
A common application for such a conjugate is to study its interaction with a cell surface receptor.
Signaling Pathway / Application Logic
Caption: Workflow for a cell-based receptor binding assay.
This workflow illustrates how the fluorescently labeled peptide conjugate can be used to visualize or quantify binding to its cellular target. The fluorescence signal provides a direct readout of the peptide's interaction with the cell.
Conclusion
The conjugation of peptides to this compound creates a powerful multimodal tool for research and drug development. The detailed protocols provided herein offer a robust starting point for the synthesis, purification, and characterization of such conjugates. The ability to combine fluorescence imaging with the potential for nuclear or magnetic resonance imaging in a single molecule opens up a wide array of possibilities for studying peptide-receptor interactions, both in vitro and in vivo.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise Synthesis of Triazole-Linked 5'-Peptide-Oligonucleotide Conjugates by Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extradomain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptidyl Molecular Imaging Contrast Agents Using a New Solid Phase Peptide Synthesis Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Microscopy with Fluorescein Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965) and its derivatives, such as fluorescein isothiocyanate (FITC), are among the most widely used fluorescent probes in biological research.[1][2][3] Their popularity stems from a high absorption coefficient, excellent fluorescence quantum yield, and good water solubility.[2] These probes are routinely employed in various fluorescence microscopy applications, including immunofluorescence, fluorescence in situ hybridization (FISH), and live-cell imaging, to visualize specific cellular components and biomolecules. This document provides detailed application notes and protocols for the effective use of fluorescein-based probes in fluorescence microscopy.
Spectral Properties and Recommended Settings
Fluorescein's fluorescence is characterized by a bright green emission. Its spectral properties are pH-dependent, with optimal fluorescence in slightly basic conditions (pH > 7).[1][4] The isothiocyanate group in FITC allows for its covalent attachment to primary amines on proteins, such as antibodies, without significantly altering their biological activity.[3][5]
Quantitative Data Summary
For optimal signal detection and to minimize crosstalk with other fluorophores, it is crucial to use the appropriate microscope settings. The key spectral characteristics and recommended filter configurations for fluorescein and its common derivative, FITC, are summarized below.
| Parameter | Fluorescein | Fluorescein Isothiocyanate (FITC) | Source(s) |
| Excitation Maximum | ~495 nm | ~491-498 nm | [1][3][5][6] |
| Emission Maximum | ~512-520 nm | ~516-525 nm | [1][3][5] |
| Recommended Excitation Filter | 467-498 nm | 467-498 nm | [7] |
| Recommended Dichroic Mirror | 506 nm cut-on | 506 nm cut-on | [7] |
| Recommended Emission Filter | 513-556 nm | 513-556 nm | [7] |
| Quantum Yield | ~0.79-0.97 | High | [8][9][10][11][12] |
| Fluorescence Lifetime | ~4 ns | ~4 ns | [1][13][14][15] |
Experimental Protocols
Protocol 1: Direct Immunofluorescence Staining of Cells in Suspension
This protocol outlines the steps for labeling cell surface antigens using a directly conjugated FITC antibody.
Materials:
-
Cell suspension (1 x 10^6 cells/ml)
-
FITC-conjugated primary antibody
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1% Bovine Serum Albumin (BSA) in PBS (PBS/BSA)
-
Mounting medium (e.g., PBS/Glycerol with an anti-fade reagent)
-
Microscope slides and coverslips
Procedure:
-
Prepare the cell suspension to a concentration of 1 x 10^6 cells/ml in cold PBS/BSA.[16]
-
Aliquot 100 µl of the cell suspension into appropriate tubes.[16]
-
Add the FITC-conjugated primary antibody at the manufacturer's recommended dilution.
-
Mix gently and incubate for 30 minutes at room temperature, protected from light.[16]
-
Wash the cells twice by adding 2 ml of PBS/BSA, centrifuging at 400 x g for 5 minutes, and discarding the supernatant.[16]
-
Resuspend the cell pellet in 200 µl of mounting medium.[16]
-
Place a drop of the cell suspension onto a microscope slide and carefully place a coverslip, avoiding air bubbles.[16]
-
Image the cells using a fluorescence microscope equipped with a suitable FITC filter set.[16]
Protocol 2: Indirect Immunofluorescence Staining of Adherent Cells
This protocol describes the labeling of intracellular antigens in adherent cells using a primary antibody followed by an FITC-conjugated secondary antibody.
Materials:
-
Adherent cells grown on coverslips
-
Primary antibody specific to the target antigen
-
FITC-conjugated secondary antibody
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS/BSA)
-
PBS, pH 7.4
-
Mounting medium with an anti-fade reagent and DAPI (optional, for nuclear counterstaining)
-
Microscope slides
Procedure:
-
Wash the cells on coverslips three times with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS/BSA.
-
Incubate with the FITC-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS/BSA.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Seal the coverslips and allow the mounting medium to cure.
-
Image the cells using a fluorescence microscope with appropriate filter sets for FITC and DAPI (if used).
Diagrams
References
- 1. Fluorescein - Wikipedia [en.wikipedia.org]
- 2. Fluorescein (FITC) | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]
- 7. edmundoptics.com [edmundoptics.com]
- 8. omlc.org [omlc.org]
- 9. Fluorescein [omlc.org]
- 10. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence Microscopy (Direct Immunofluorescence) | ENCO [enco.co.il]
Application Notes and Protocols for Image-Guided Surgery Using Fluorescein-Based Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (B123965), a synthetic organic compound, is a widely used fluorescent tracer in medical diagnostics and research. In the context of image-guided surgery, sodium fluorescein, the water-soluble salt of fluorescein, serves as a non-targeted probe that passively accumulates in areas with a compromised blood-brain barrier (BBB), a hallmark of many malignant brain tumors.[1][2][3] This property allows for real-time intraoperative visualization of cancerous tissue, aiding surgeons in achieving maximal safe resection.[1][4] These application notes provide a comprehensive overview of the principles, quantitative data, and detailed protocols for the utilization of fluorescein-based probes in image-guided surgery.
Principles of Fluorescein-Based Image-Guided Surgery
The primary mechanism of action for fluorescein in neuro-oncological surgery is its accumulation in the extracellular space of tumors due to the disruption of the BBB.[1][2][3] Unlike targeted probes, fluorescein does not bind to specific cellular receptors. Its accumulation is a direct result of the "leaky" vasculature commonly found in high-grade gliomas and metastases.[1][2] This passive accumulation provides a clear demarcation between the tumor and surrounding healthy brain tissue under a surgical microscope equipped with a specific fluorescence filter.[1] While primarily considered an extracellular agent, recent studies suggest a potential for intracellular uptake in tumor and immune cells, indicating a more complex interaction with the tumor microenvironment.[4]
Quantitative Data
A summary of the key quantitative parameters for fluorescein and its application in image-guided surgery is presented below.
Optical Properties of Fluorescein
| Property | Value | References |
| Excitation Maximum | ~495 nm | [5][6] |
| Emission Maximum | ~517 nm | [5][6] |
| Molar Extinction Coefficient | ~80,000 M⁻¹cm⁻¹ | [7] |
| Quantum Yield | ~0.95 | [7] |
Clinical and Performance Data
| Parameter | Value | Tumor Type | References |
| Tumor-to-Background Ratio (TBR) | Varies depending on tumor type and imaging system. | High-Grade Glioma | [8] |
| Can be enhanced with specific filters. | Metastatic Brain Tumors | ||
| Gross Total Resection (GTR) Rate | Up to 80% with fluorescein guidance. | High-Grade Glioma | [1] |
| Sensitivity | 82-94% for glioma visualization. | Glioma | [1] |
| Specificity | 90-91% for glioma visualization. | Glioma | [1] |
Signaling Pathway and Experimental Workflow
Mechanism of Fluorescein Accumulation in Tumors
The following diagram illustrates the passive diffusion of fluorescein into the tumor microenvironment due to the compromised integrity of the blood-brain barrier.
References
- 1. Fluorescence-Guided Surgery: A Review on Timing and Use in Brain Tumor Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sodium fluorescein uptake by the tumor microenvironment in human gliomas and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]
- 6. Fluorescein - Wikipedia [en.wikipedia.org]
- 7. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 8. mdpi.com [mdpi.com]
Monitoring Drug Delivery with Fluorescently Tagged Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and quantify the delivery of therapeutic agents to their target sites is a cornerstone of modern drug development. Fluorescent labeling of drug molecules or their carriers provides a powerful and non-invasive method to track their journey in real-time, from systemic circulation to cellular uptake and subcellular localization.[1][2][3] This technology offers invaluable insights into pharmacokinetics, biodistribution, and target engagement, ultimately accelerating the development of more effective and safer therapies.[4][5]
This application note provides detailed protocols for fluorescently labeling drug molecules and carriers, along with methodologies for monitoring their delivery in vitro and in vivo. It also includes a summary of the spectral properties of common fluorescent dyes and a representative signaling pathway to illustrate the application of this technology in understanding a drug's mechanism of action.
Quantitative Data of Common Fluorescent Dyes
The selection of a suitable fluorescent dye is critical for successful drug delivery monitoring. Key parameters to consider include the dye's excitation and emission wavelengths, quantum yield (a measure of fluorescence efficiency), and molar extinction coefficient (a measure of light absorption).[6][7] The following tables summarize these properties for a selection of commonly used fluorescent dyes.
Table 1: Spectral Properties of Common Fluorescent Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| DAPI | 358 | 461 |
| Hoechst 33342 | 350 | 461 |
| Alexa Fluor 488 | 495 | 519 |
| FITC | 495 | 519 |
| Cy3 | 550 | 570 |
| TRITC | 557 | 576 |
| Alexa Fluor 594 | 590 | 617 |
| Texas Red | 595 | 613 |
| Cy5 | 650 | 670 |
| Alexa Fluor 647 | 650 | 665 |
Data compiled from various sources.[8][9][10][11]
Table 2: Quantum Yield and Molar Extinction Coefficient of Selected Fluorescent Dyes
| Fluorophore | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Fluorescein (FITC) | 0.92 | 71,000 |
| Alexa Fluor 488 | 0.92 | 71,000[12] |
| Rhodamine B | 0.70 | 106,000 |
| Alexa Fluor 555 | 0.10 | 150,000 |
| Alexa Fluor 647 | 0.33 | 239,000 |
Data for Alexa Fluor dyes were obtained for their succinimidyl ester derivatives in aqueous solution.[13] Quantum yields and extinction coefficients can vary with the molecular environment.
Experimental Protocols
Protocol for Labeling a Monoclonal Antibody with an Amine-Reactive Fluorescent Dye (e.g., Alexa Fluor™ NHS Ester)
This protocol describes the covalent labeling of a monoclonal antibody with an amine-reactive N-hydroxysuccinimidyl (NHS) ester of a fluorescent dye.[1][5][14]
Materials:
-
Monoclonal antibody (1 mg/mL in PBS, pH 7.4)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Prepare the Antibody: Dialyze the antibody against PBS, pH 7.4 to remove any amine-containing buffers (e.g., Tris). Adjust the antibody concentration to 1-2 mg/mL in PBS.
-
Prepare the Dye: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired volume of antibody.
-
Add the reaction buffer to achieve a final volume that is 90% of the total reaction volume.
-
Calculate the volume of dye solution needed for a 10-fold molar excess relative to the antibody. The molar ratio may need to be optimized for different antibodies and dyes.
-
-
Labeling Reaction:
-
Slowly add the calculated volume of dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (typically the first colored fractions).
-
-
Characterization:
-
Measure the absorbance of the labeled antibody at 280 nm and the absorbance maximum of the dye.
-
Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.[12] An acceptable DOL for a whole IgG is typically between 2 and 8 moles of dye per mole of protein.[12]
-
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.
Protocol for In Vitro Monitoring of Fluorescently Tagged Nanoparticle Uptake by Live Cells Using Confocal Microscopy
This protocol outlines the steps for visualizing the uptake of fluorescently labeled nanoparticles by live cells.[15][16]
Materials:
-
Cells of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Fluorescently labeled nanoparticles
-
Glass-bottom imaging dishes or chamber slides
-
Confocal microscope with environmental chamber (37°C, 5% CO₂)
-
Phosphate-buffered saline (PBS)
-
Optional: Nuclear stain (e.g., Hoechst 33342), lysosomal stain (e.g., LysoTracker™ Red)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and grow for 24-48 hours.
-
Nanoparticle Preparation: Disperse the fluorescently labeled nanoparticles in complete cell culture medium to the desired final concentration. Sonicate the nanoparticle suspension if necessary to ensure a uniform dispersion.
-
Cell Treatment:
-
Remove the old medium from the cells and wash once with pre-warmed PBS.
-
Add the nanoparticle-containing medium to the cells.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the stage of the confocal microscope within the environmental chamber.
-
Set the imaging parameters (laser power, detector gain, pinhole size) to obtain optimal signal-to-noise while minimizing phototoxicity.
-
Acquire images at different time points (e.g., 0, 1, 2, 4, 24 hours) to monitor the internalization and trafficking of the nanoparticles.
-
If using organelle-specific stains, acquire images in the respective channels to assess colocalization.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity per cell or to analyze the colocalization of nanoparticles with specific organelles.
-
Protocol for Quantitative Analysis of Drug Uptake Using Flow Cytometry
Flow cytometry allows for the high-throughput quantification of fluorescently tagged drug uptake at the single-cell level.[17][18][19]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Fluorescently tagged drug or drug carrier
-
Flow cytometry tubes
-
Flow cytometer
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Trypsin-EDTA
-
Optional: Viability dye (e.g., Propidium Iodide)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the fluorescently tagged drug for various time points. Include an untreated control group.
-
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
-
Cell Staining (Optional):
-
If assessing viability, stain the cells with a viability dye according to the manufacturer's protocol.
-
-
Flow Cytometry Analysis:
-
Wash the cells with flow cytometry staining buffer and resuspend them in an appropriate volume.
-
Acquire data on the flow cytometer, measuring the fluorescence intensity in the appropriate channel for the fluorescent tag.
-
Collect a sufficient number of events (e.g., 10,000 cells) for each sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
If a viability dye was used, gate on the live cell population.
-
Determine the mean fluorescence intensity (MFI) of the cell population for each treatment condition. The MFI is a quantitative measure of the amount of fluorescently tagged drug taken up by the cells.
-
Visualizations
Experimental Workflow for Monitoring Drug Delivery
The following diagram illustrates a general workflow for monitoring the delivery of a fluorescently tagged drug.
References
- 1. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - CA [thermofisher.com]
- 2. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoparticles for cell labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. A brilliant new addition to the fluorescent probe toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. isim.ku.dk [isim.ku.dk]
- 9. bu.edu [bu.edu]
- 10. abcam.com [abcam.com]
- 11. leica-microsystems.com [leica-microsystems.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Frontiers | TADF Dye-Loaded Nanoparticles for Fluorescence Live-Cell Imaging [frontiersin.org]
- 17. Experimental Quantification of Interactions Between Drug Delivery Systems and Cells In Vitro: A Guide for Preclinical Nanomedicine Evaluation [jove.com]
- 18. research.pasteur.fr [research.pasteur.fr]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Labeling Antibodies with Fluorescein-triazole-PEG5-DOTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of functional molecules to monoclonal antibodies (mAbs) is a cornerstone of modern biological research and therapeutic development. This document provides detailed application notes and protocols for the labeling of antibodies with a multifunctional reagent, Fluorescein-triazole-PEG5-DOTA. This reagent combines the fluorescent properties of fluorescein (B123965) for optical imaging, a polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity and bioavailability, and a DOTA chelator for potential radiolabeling, creating a versatile tool for dual-modality imaging and targeted therapies.
The "triazole" component in the reagent's name suggests its synthesis likely involves a click chemistry reaction. However, for conjugation to an antibody, a terminal reactive group is required. This protocol assumes the this compound has been functionalized with an N-hydroxysuccinimide (NHS) ester, a common method for targeting primary amines on lysine (B10760008) residues of antibodies.
Principle of the Labeling Reaction
The labeling chemistry is based on the reaction of an amine-reactive NHS ester with the primary amino groups (-NH2) present on the surface of the antibody. The most common target sites are the ε-amino groups of lysine residues and the α-amino group of the N-terminus of each polypeptide chain. This reaction forms a stable amide bond, covalently attaching the this compound molecule to the antibody. The reaction is typically performed in a buffer with a slightly alkaline pH (7.2-8.5) to ensure the primary amines are deprotonated and thus nucleophilic.
Applications
Antibodies labeled with this compound are suitable for a range of applications, including:
-
Fluorescence Microscopy and Cell Imaging: The fluorescein moiety allows for the visualization of target antigens on or within cells.
-
Flow Cytometry: Quantify cells expressing the target antigen.
-
In Vivo Imaging: The PEG spacer can improve the pharmacokinetic properties of the antibody for in vivo optical imaging.
-
Dual-Modality Imaging: The DOTA chelator can be complexed with a radionuclide (e.g., 64Cu, 177Lu) for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging, in conjunction with fluorescence imaging.
-
Radioimmunotherapy: When chelated with a therapeutic radioisotope, the labeled antibody can be used for targeted cancer therapy.
Experimental Protocols
Materials and Reagents
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound, NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 size-exclusion column or dialysis cassette)
-
Spectrophotometer
Protocol for Antibody Labeling
Step 1: Antibody Preparation
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified prior to labeling. Dialysis against PBS is a common purification method.
-
Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.
Step 2: Preparation of the Labeling Reagent
-
Allow the vial of this compound, NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the reagent in anhydrous DMSO to a concentration of 1-10 mg/mL. Vortex briefly to ensure it is fully dissolved. Do not store the reconstituted reagent.
Step 3: Labeling Reaction
-
Calculate the required volume of the labeling reagent. A molar excess of the labeling reagent to the antibody is required. A starting point is a 10- to 20-fold molar excess. The optimal ratio should be determined empirically for each antibody.
-
Slowly add the calculated volume of the dissolved labeling reagent to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.
Step 4: Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature. This step will quench any unreacted NHS ester.
Step 5: Purification of the Labeled Antibody
-
Separate the labeled antibody from the unreacted labeling reagent and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Alternatively, perform dialysis against PBS at 4°C with several buffer changes.
Characterization of the Labeled Antibody
Determination of Degree of Labeling (DOL) The DOL, or the average number of fluorescein molecules per antibody, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled antibody at 280 nm (A280) and 494 nm (A494, the maximum absorbance of fluorescein).
-
Calculate the antibody concentration using the following formula, which corrects for the absorbance of the dye at 280 nm: Antibody Concentration (M) = [A280 - (A494 x CF)] / ε_protein
-
CF: Correction factor for fluorescein at 280 nm (typically ~0.3)
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹)
-
-
Calculate the concentration of the dye: Dye Concentration (M) = A494 / ε_dye
-
ε_dye: Molar extinction coefficient of fluorescein at 494 nm (~75,000 M⁻¹cm⁻¹)
-
-
Calculate the DOL: DOL = Dye Concentration / Antibody Concentration
Functional Analysis It is crucial to assess the functionality of the antibody after labeling.
-
Antigen Binding: Perform an ELISA or flow cytometry analysis to compare the binding affinity of the labeled antibody to that of the unlabeled antibody.[1]
-
Stability: The stability of the conjugate can be assessed over time by monitoring for aggregation (e.g., by size-exclusion chromatography) and retention of fluorescence.
Data Presentation
Table 1: Example Labeling Reaction Parameters and Results
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody Concentration | 2 mg/mL | 2 mg/mL | 2 mg/mL |
| Molar Ratio (Dye:Ab) | 10:1 | 15:1 | 20:1 |
| Reaction Time | 1 hour | 1 hour | 1 hour |
| Reaction Temperature | Room Temp | Room Temp | Room Temp |
| Result | |||
| Degree of Labeling (DOL) | 3.2 | 4.5 | 5.8 |
| Antibody Recovery | 92% | 90% | 88% |
| Relative Binding Affinity | 95% | 85% | 70% |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~1358.5 g/mol [2] |
| Excitation Maximum (Fluorescein) | ~494 nm |
| Emission Maximum (Fluorescein) | ~518 nm |
| Chelator | DOTA |
| Linker | PEG5 |
Mandatory Visualizations
Caption: Experimental workflow for labeling antibodies.
Caption: Workflow for a cell imaging experiment.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DOL | - Insufficient molar excess of labeling reagent.- Presence of competing primary amines in the antibody buffer.- Hydrolysis of the NHS ester. | - Increase the molar ratio of the labeling reagent.- Ensure the antibody is in an amine-free buffer.- Prepare the labeling reagent solution immediately before use. |
| High DOL / Antibody Aggregation | - Excessive molar ratio of labeling reagent.- High antibody concentration during labeling. | - Reduce the molar ratio of the labeling reagent.- Perform the labeling reaction at a lower antibody concentration. |
| Loss of Antibody Functionality | - Labeling of lysine residues in the antigen-binding site.- Denaturation of the antibody during the labeling process. | - Reduce the DOL.- Consider alternative labeling chemistries that target sites away from the antigen-binding region (e.g., site-specific conjugation). |
Conclusion
The protocol described provides a robust method for labeling antibodies with this compound. The resulting conjugates are valuable tools for a variety of research and development applications, from basic cell imaging to preclinical evaluation of dual-modality imaging agents. Careful optimization of the labeling reaction and thorough characterization of the final product are essential for obtaining reliable and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Reducing Photobleaching of Fluorescein-triazole-PEG5-DOTA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Fluorescein-triazole-PEG5-DOTA during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect my this compound signal?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[1][2] In the case of this compound, the fluorescein (B123965) component is susceptible to photobleaching. This process occurs when the fluorophore absorbs light, and while in an excited state, undergoes chemical reactions that render it permanently unable to fluoresce.[3] The primary culprits are reactive oxygen species (ROS) generated during the excitation process and prolonged exposure to high-intensity light.[4] This leads to a gradual fading of the fluorescent signal during your imaging experiment.
Q2: How can I determine if the signal loss from my this compound is due to photobleaching?
A2: If you observe a progressive decrease in your fluorescent signal specifically in the area being illuminated by the excitation light, photobleaching is the likely cause.[1] The signal in areas of the sample that have not been exposed to the light will remain bright. To confirm this, you can generate a photobleaching curve by imaging a single area over time and plotting the decrease in fluorescence intensity.[5][6]
Q3: What are the primary strategies to minimize photobleaching of fluorescein-based probes?
A3: The key strategies to combat photobleaching can be categorized as follows:
-
Optimize Imaging Parameters: Reduce the intensity and duration of the excitation light.[4][7]
-
Use Antifade Reagents: Incorporate chemical compounds that reduce photobleaching into your mounting medium.[8][9]
-
Choose Appropriate Hardware and Software: Utilize microscope settings and components designed to minimize light exposure.[4]
-
Proper Sample Preparation: Ensure your sample is mounted correctly and stored properly to protect the fluorophore.[10]
Q4: Are there alternative fluorophores that are more photostable than fluorescein?
A4: Yes, while fluorescein is a widely used fluorophore, other dyes have been specifically engineered for enhanced photostability.[4] Modern dyes such as the Alexa Fluor and Dylight series often exhibit greater brightness and resistance to photobleaching.[10] If persistent photobleaching is compromising your experiments, consider whether a more photostable alternative to this compound is suitable for your application.
Troubleshooting Guide
Problem: My fluorescent signal from this compound is fading rapidly during image acquisition.
| Potential Cause | Troubleshooting Steps |
| Excessive Light Exposure | • Reduce the laser power or illumination intensity to the minimum required for a clear image.[11] • Decrease the camera exposure time.[7] • Use neutral density filters to attenuate the excitation light without changing its color.[4][12] |
| Suboptimal Imaging Protocol | • Use transmitted light to locate the region of interest before switching to fluorescence imaging.[10][12] • Acquire images only when necessary; avoid prolonged and continuous exposure.[1] • For time-lapse experiments, increase the interval between image acquisitions.[1] |
| Absence of Antifade Reagents | • Mount your sample in a commercially available antifade mounting medium such as ProLong Gold or VECTASHIELD.[4][10] • Prepare a homemade antifade solution containing reagents like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[9] |
| High Oxygen Concentration | • Use an antifade reagent that scavenges oxygen.[10] • For live-cell imaging, consider using enzymatic oxygen scavenging systems like OxyFluor™.[7] |
| Inappropriate Microscope Settings | • Increase detector sensitivity (e.g., camera gain) to allow for lower excitation energy.[11] • Use image binning to reduce the required exposure time.[10] |
Quantitative Data on Antifade Reagent Performance
The effectiveness of antifade reagents can vary depending on the specific fluorophore and experimental conditions. The following table provides illustrative data on the performance of common antifade agents with fluorescein-based dyes.
| Antifade Reagent | Initial Fluorescence Intensity Reduction | Effectiveness in Retarding Fading | Notes |
| p-Phenylenediamine (PPD) | Can cause some initial quenching | Highly effective | May react with certain other dyes.[9][13] |
| n-Propyl Gallate (NPG) | Minimal | Effective | Nontoxic and suitable for live-cell imaging, but can have anti-apoptotic effects.[9][13] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Minimal | Moderately effective | Less toxic than PPD and suitable for live cells, but also thought to have anti-apoptotic properties.[4][9] |
| Commercial Mountants (e.g., VECTASHIELD, ProLong Gold) | Varies by formulation | Generally highly effective | Often contain a mixture of antifade agents and are optimized for ease of use.[4][10] |
This data is compiled from multiple sources and is intended for comparative purposes. Actual performance may vary.[13][14]
Experimental Protocols
Protocol 1: Preparing a Homemade Antifade Mounting Medium
This protocol describes the preparation of a common antifade mounting medium using n-propyl gallate (NPG).
Materials:
-
n-propyl gallate (NPG)
-
Glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 10X PBS solution.
-
Create a 2% (w/v) NPG stock solution by dissolving 0.2 g of NPG in 10 ml of glycerol. This may require gentle heating and stirring for several hours.[9]
-
To prepare the final mounting medium, mix 1 part of the 2% NPG/glycerol stock solution with 9 parts of 1X PBS (pH 7.4).
-
Vortex the solution thoroughly.
-
Store the antifade mounting medium at -20°C in small aliquots, protected from light.
Protocol 2: Sample Mounting for Fixed Cells
Procedure:
-
After completing your immunofluorescence or other staining protocol, perform the final washes with PBS.
-
Carefully aspirate the final wash solution from your coverslip or slide.
-
Add a small drop (approximately 10-20 µL) of antifade mounting medium onto the microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish or a commercial sealant to prevent drying and movement.
-
Store the slide flat at 4°C in the dark until you are ready to image.[10]
Visualizations
Caption: The Jablonski diagram illustrates the photobleaching process of a fluorophore.
Caption: A workflow for fluorescence imaging to minimize photobleaching.
Caption: A logical flowchart for troubleshooting photobleaching issues.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. emsdiasum.com [emsdiasum.com]
- 9. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 10. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Minimizing non-specific binding of fluorescent probes in cells
Technical Support Center: Fluorescent Probe Staining
Welcome to the technical support center for minimizing non-specific binding of fluorescent probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve high-quality, specific staining in their cell-based fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in fluorescent staining?
A1: Non-specific binding refers to the attachment of a fluorescent probe (like a fluorescently-labeled antibody) to cellular components other than its intended target. This can be caused by several factors, including hydrophobic interactions, ionic forces, or binding to Fc receptors on certain cell types.[1] This unwanted binding increases the overall background signal, which can obscure the true signal from the target antigen and lead to misinterpretation of the results.[1]
Q2: How is non-specific binding different from autofluorescence?
A2: Non-specific binding is caused by the fluorescent probe itself binding to unintended targets. Autofluorescence, on the other hand, is fluorescence that originates from endogenous molecules within the cell or tissue itself, such as collagen, elastin, NADH, and lipofuscin.[2][3] The fixation process, particularly with aldehyde fixatives like formaldehyde (B43269), can also induce autofluorescence.[2][3][4] While both phenomena contribute to unwanted background signals, their sources and mitigation strategies are different.
Q3: What are the most common causes of high background staining?
A3: High background staining is a frequent issue in immunofluorescence and can stem from several sources:
-
Inadequate Blocking: Failure to properly block non-specific binding sites on the cells or tissue.[1][5][6]
-
Excessive Probe Concentration: Using a primary or secondary antibody at a concentration that is too high.[1][5][6]
-
Insufficient Washing: Not washing the sample thoroughly enough between incubation steps to remove unbound antibodies.[5][6]
-
Probe Cross-Reactivity: The secondary antibody may be binding to unintended targets in the sample.[2]
-
Cellular Autofluorescence: Natural fluorescence from the cells or tissue.[7]
-
Fc Receptor Binding: Antibodies binding non-specifically to Fc receptors on immune cells like macrophages and monocytes.[8][9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to non-specific binding.
Problem 1: High, Diffuse Background Across the Entire Sample
This is often indicative of issues with blocking, probe concentration, or washing steps.
Table 1: Common Blocking Agents and Working Concentrations
| Blocking Agent | Typical Concentration | Incubation Time (RT) | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | 30-60 minutes | A common general-purpose blocking agent. Ensure it is high-purity and IgG-free.[10][11] |
| Normal Serum | 5-10% (v/v) | 60 minutes | Use serum from the same species that the secondary antibody was raised in.[7] |
| Non-fat Dry Milk | 1-5% (w/v) | 30-60 minutes | Cost-effective, but not recommended for detecting phosphorylated proteins due to high phosphoprotein content. |
| Fish Gelatin | 0.5-2% (w/v) | 30-60 minutes | A non-mammalian protein source that can reduce cross-reactivity with mammalian antibodies.[12] |
Problem 2: Non-Specific Staining on Certain Cell Types (e.g., Immune Cells)
This pattern often points to binding of antibodies to Fc receptors, which are common on cells like monocytes, macrophages, and B cells.[8][9]
Solution: Fc Receptor Blocking
Before primary antibody incubation, treat the cells with an Fc receptor blocking reagent. This can be accomplished using:
-
Commercial Fc Blockers: Peptide-based or modified IgG solutions designed to saturate Fc receptors.[9][13][14]
-
Excess Purified IgG: Using IgG from the same species as your sample can block the receptors. For example, use human IgG for human cells.[8][15]
Table 2: Comparison of Fc Receptor Blocking Strategies
| Blocking Method | Reagent | Typical Incubation | Key Advantage |
| Commercial Blocker | Modified IgG or peptides | 10-30 minutes at RT | High specificity and efficiency.[13][14] |
| Purified IgG | Species-specific IgG | 30 minutes at RT or on ice | Effective when species-matched to the sample.[8][15] |
| Normal Serum | Serum from sample species | Included in blocking buffer | Can provide some Fc blocking but may be less effective than targeted reagents.[8] |
Problem 3: High Background Caused by Autofluorescence
If you observe fluorescence in unstained control samples, the issue is likely autofluorescence. This is common in certain tissues (e.g., those rich in collagen) or after aldehyde fixation.[3][7]
Solutions to Reduce Autofluorescence:
-
PBS Perfusion: Before fixation, perfuse tissues with PBS to remove red blood cells, which are a major source of autofluorescence due to their heme groups.[4][16]
-
Chemical Quenching: Treat samples with quenching agents like Sodium Borohydride or commercial reagents (e.g., Sudan Black B) after fixation.[4][16]
-
Optimize Fixation: Reduce the fixation time or use alternative fixatives like chilled methanol, which may induce less autofluorescence than formaldehyde.[4][16]
-
Use Far-Red Fluorophores: Shift to fluorescent dyes that emit in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, DyLight 650), as cellular autofluorescence is typically weaker at longer wavelengths.[16][17]
Key Experimental Protocols
Protocol 1: Standard Cell Fixation, Permeabilization, and Blocking
This protocol is a general guideline for adherent cells grown in a 6-well plate.
Methodology:
-
Aspirate Media: Carefully remove the culture medium from the cells.
-
Wash: Gently wash the cells once with Phosphate-Buffered Saline (PBS).
-
Fixation: Add 1 mL of 4% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.[18] This cross-links proteins and locks cellular structures in place.
-
Wash: Remove the fixation solution and wash the cells three times with PBS.
-
Permeabilization: Add 1 mL of a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) and incubate for 15 minutes at room temperature.[18][19] This step is necessary for intracellular targets to allow the probe to enter the cell.
-
Wash: Remove the permeabilization solution and wash three times with PBS.
-
Blocking: Add 2 mL of blocking buffer (e.g., 3% BSA in PBS) and incubate for at least 60 minutes at room temperature.[18] This step saturates non-specific binding sites.
-
Proceed to Staining: The cells are now ready for incubation with the primary fluorescent probe or antibody. Do not allow the sample to dry out at any stage.[10][20]
Protocol 2: Optimizing Probe (Antibody) Concentration
Using an excessive concentration of the primary or secondary antibody is a major cause of non-specific binding.[1][5] Titration is essential to find the optimal dilution.
Methodology:
-
Prepare a Dilution Series: Prepare a range of dilutions for your primary antibody in blocking buffer. A typical starting range for a purified antibody is from 1:100 to 1:1000 (e.g., 10 µg/mL to 1 µg/mL).[21][22]
-
Test Each Dilution: Stain separate coverslips or wells with each dilution, keeping all other parameters (incubation time, secondary antibody concentration, etc.) constant.
-
Include Controls:
-
Image and Compare: Acquire images using identical microscope settings for all samples.
-
Select Optimal Dilution: Choose the lowest antibody concentration that provides a strong specific signal with minimal background staining (i.e., the best signal-to-noise ratio).[6]
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. labcompare.com [labcompare.com]
- 5. sinobiological.com [sinobiological.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Fc Blocking | McGovern Medical School [med.uth.edu]
- 9. innovexbio.com [innovexbio.com]
- 10. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. newcomersupply.com [newcomersupply.com]
- 14. Human Fc Receptor Blocking Solution | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Fix, Perm, & Block | Thermo Fisher Scientific - US [thermofisher.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. biossusa.com [biossusa.com]
- 21. stjohnslabs.com [stjohnslabs.com]
- 22. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]
Technical Support Center: Improving Signal-to-Noise Ratio in Fluorescence Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their fluorescence microscopy experiments for a higher signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: My fluorescent signal is very weak. What are the common causes and solutions?
A weak or absent fluorescent signal can stem from several factors, ranging from sample preparation to instrument settings.[1][2] Key areas to investigate include:
-
Fluorophore Choice and Concentration: The fluorophore may not be bright enough, or its concentration could be too low.[3][4] Consider using a fluorophore with a higher quantum yield and extinction coefficient.[3][4][5]
-
Antibody Performance: If using immunofluorescence, the primary antibody may have poor binding affinity, or the primary or secondary antibody concentration may be suboptimal.[1][6] An antibody titration experiment is recommended to determine the optimal concentration.[1][7][8]
-
Photobleaching: The fluorescent molecules may have been damaged by excessive exposure to excitation light, a phenomenon known as photobleaching.[9][10][11][12]
-
Microscope Settings: The excitation light intensity might be too low, the exposure time too short, or the detector gain set too low.[10] Conversely, excessively high laser power can rapidly bleach the sample.[10]
-
Sample Preparation: Issues such as improper fixation or permeabilization can hinder antibody access to the target antigen, resulting in a weak signal.[2][13]
Q2: I'm experiencing high background fluorescence. How can I reduce it?
High background fluorescence can obscure the specific signal from your target. Common sources and solutions include:
-
Autofluorescence: Biological samples often contain endogenous molecules that fluoresce naturally.[14] This can be identified by examining an unstained control sample.[14] To mitigate autofluorescence, you can use a quenching agent like Sodium Borohydride or choose fluorophores in the far-red spectrum where autofluorescence is typically lower.[14]
-
Non-specific Antibody Binding: The primary or secondary antibodies may be binding to unintended targets.[2][15] This can be addressed by using a blocking solution (e.g., serum from the same species as the secondary antibody), increasing the number and duration of wash steps, and ensuring antibodies are used at their optimal dilution.[2][14][15]
-
Reagent Contamination: Buffers, mounting media, or other reagents may be contaminated with fluorescent particles.[14] It is best practice to use freshly prepared, filtered solutions.[14]
-
Excessive Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can lead to increased background.[7][15][16]
Q3: My signal fades very quickly during imaging. What is happening and how can I prevent it?
This rapid signal loss is due to photobleaching, the irreversible photochemical destruction of fluorophores upon exposure to light.[9][10][11][12] To minimize photobleaching:
-
Reduce Excitation Light Intensity and Exposure Time: Use the lowest possible light intensity and the shortest exposure time that still provides a detectable signal.[10][17][18]
-
Use Antifade Mounting Media: These reagents contain chemicals that scavenge free radicals and reduce the rate of photobleaching.[9][11][19][20]
-
Choose Photostable Fluorophores: Some fluorophores are inherently more resistant to photobleaching than others.[4][11] Modern synthetic dyes like the Alexa Fluor or ATTO series are generally more photostable than traditional dyes like FITC.[4][11]
-
Minimize Exposure: Use the microscope's shutter to block the excitation light when not actively acquiring an image.[11] Locate the region of interest using transmitted light before switching to fluorescence imaging.[11]
Q4: My live cells are dying during imaging. What is causing this and what can I do?
Cell death during live-cell imaging is often a result of phototoxicity, which is damage to cells caused by the excitation light.[17][21][22] This damage is often mediated by the production of reactive oxygen species (ROS).[9][21] To reduce phototoxicity:
-
Use the Lowest Possible Light Dose: Minimize both the intensity and duration of light exposure.[17][18]
-
Image Less Frequently: For time-lapse experiments, increase the interval between image acquisitions.
-
Use Longer Wavelength Fluorophores: Lower energy light (e.g., red or far-red) is generally less damaging to cells than higher energy light (e.g., UV or blue).[17]
-
Optimize the Imaging Environment: Maintain proper temperature, humidity, and CO2 levels for your cells.
-
Use Specialized Imaging Techniques: Techniques like spinning disk confocal, light-sheet, or two-photon microscopy can reduce phototoxicity compared to traditional widefield or point-scanning confocal microscopy.[22]
Troubleshooting Guides
Guide 1: Systematic Approach to a Weak Fluorescence Signal
This guide provides a step-by-step workflow for diagnosing and resolving issues of a weak fluorescence signal.
Caption: Troubleshooting workflow for a weak fluorescence signal.
Guide 2: Pinpointing the Source of High Background
This guide helps to systematically identify and address the cause of high background fluorescence.
Caption: Troubleshooting workflow for high background fluorescence.
Data Presentation
Table 1: Properties of Common Fluorophores
This table provides a comparison of key properties for a selection of commonly used fluorophores to aid in choosing the most appropriate one for your experiment. Brighter fluorophores generally have a higher extinction coefficient and quantum yield.[3][4][5]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) | Photostability |
| FITC | 494 | 512 | 83,000 | 0.36 | 29,880 | Low |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | 65,320 | High |
| Cy3 | 550 | 570 | 150,000 | 0.15 | 22,500 | Moderate |
| Alexa Fluor 555 | 555 | 565 | 150,000 | 0.10 | 15,000 | High |
| Cy5 | 649 | 670 | 250,000 | 0.20 | 50,000 | Moderate |
| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 | 78,870 | High |
Data are approximate and can vary with environmental conditions.
Table 2: Refractive Indices of Immersion Media
Using an immersion oil with a refractive index (RI) that matches that of the coverslip (typically ~1.515) minimizes light refraction, thereby increasing the numerical aperture (NA) of the objective and improving both signal collection and resolution.[23][24][25][26][27]
| Immersion Medium | Refractive Index (n) | Notes |
| Air | 1.0003 | Standard for dry objectives. |
| Water | 1.33 | Used for water immersion objectives; ideal for live-cell imaging. |
| Glycerol | 1.47 | Can be used for some applications, but RI mismatch with glass is significant. |
| Immersion Oil (Type A) | 1.515 | Standard, low viscosity. |
| Immersion Oil (Type B) | 1.515 | Standard, high viscosity. |
| Immersion Oil (Type LDF) | 1.51 | Matches the RI of glass for optimal resolution.[27] |
| Immersion Oil (Type FF) | 1.47 | Matches the RI of the mounting medium and tissue.[27] |
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining for Adherent Cells
This protocol provides a general workflow for immunofluorescent staining of adherent cells grown on coverslips.[28][29][30][31][32]
Caption: Experimental workflow for immunofluorescence staining.
Detailed Steps:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to an appropriate confluency (typically 50-70%).[30]
-
Washing: Gently aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).[29]
-
Fixation: Fix the cells by adding a solution of 4% paraformaldehyde (PFA) in PBS and incubating for 10-20 minutes at room temperature.[29][31]
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[29]
-
Permeabilization (for intracellular targets): If the target antigen is intracellular, permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[30][31]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[30]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% bovine serum albumin (BSA) or 5-10% normal goat serum in PBS) for at least 30-60 minutes at room temperature.[14]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration (determined by titration). Aspirate the blocking buffer and incubate the cells with the primary antibody solution, typically for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[32][33]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[29]
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[30]
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.[30]
-
Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.[29] Seal the edges with nail polish if necessary.[29]
-
Imaging: Image the sample as soon as possible for the best results, storing slides at 4°C in the dark if immediate imaging is not possible.[11][34]
Protocol 2: Antibody Titration to Determine Optimal Concentration
This protocol describes how to perform a titration to find the antibody concentration that provides the best signal-to-noise ratio.[1]
-
Prepare a Dilution Series: Prepare a series of dilutions of your primary antibody in blocking buffer. A good starting range is from 1:50 to 1:2000. For a purified antibody, you might start with concentrations ranging from 0.1 µg/mL to 10 µg/mL.[6]
-
Prepare Multiple Samples: Prepare identical samples of your cells or tissue on multiple coverslips or in different wells of a plate.
-
Incubate with Different Dilutions: Apply each dilution to a separate sample and incubate according to your standard protocol. Include a "no primary antibody" control.
-
Secondary Antibody Staining: After washing, apply the same concentration of secondary antibody to all samples.
-
Image Under Identical Conditions: Acquire images of all samples using the exact same microscope settings (e.g., exposure time, laser power, gain).
-
Analyze and Compare: Compare the images to identify the dilution that provides the brightest specific staining with the lowest background. This is your optimal antibody concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 12. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 13. cqscopelab.com [cqscopelab.com]
- 14. benchchem.com [benchchem.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. youtube.com [youtube.com]
- 17. ライブセルイメージングにおける光毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. coolled.com [coolled.com]
- 19. emsdiasum.com [emsdiasum.com]
- 20. Sample preparation | Cell Sciences Imaging Facility (CSIF) [microscopy.stanford.edu]
- 21. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 23. youtube.com [youtube.com]
- 24. How oil immersion objectives can improve your microscopy? [idea-bio.com]
- 25. intrinsicallysafestore.com [intrinsicallysafestore.com]
- 26. Impact of immersion oils and mounting media on the confocal imaging of dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Impact of immersion oils and mounting media on the confocal imaging of dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ibidi.com [ibidi.com]
- 29. arigobio.com [arigobio.com]
- 30. ptglab.com [ptglab.com]
- 31. sinobiological.com [sinobiological.com]
- 32. biotium.com [biotium.com]
- 33. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 34. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Troubleshooting low fluorescence signal with Fluorescein-triazole-PEG5-DOTA
Welcome to the technical support center for Fluorescein-triazole-PEG5-DOTA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence signals during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a very weak or no fluorescent signal from my this compound probe. What are the primary causes?
A weak or absent signal can stem from several factors, categorized into three main areas: the probe's integrity and properties, the experimental environment, and the instrument settings. A logical troubleshooting workflow should be followed to identify the root cause.
Q2: How does the experimental buffer, particularly pH, affect the fluorescence of the probe?
The fluorescein (B123965) component of the probe is highly sensitive to pH. The fluorescence intensity of fluorescein is dramatically reduced in acidic conditions (pH below 7).[1][2][3] The fluorophore exists in different ionic forms depending on the pH, with the dianion form, prevalent at pH above 7.5, exhibiting the highest fluorescence quantum yield.[1][2] For optimal signal, ensure your buffer system is maintained in a pH range of 7.5 to 9.
Q3: Could the metal ion chelated by the DOTA moiety be quenching the fluorescein signal?
Yes, this is a critical consideration. The nature of the ion chelated by DOTA can significantly impact the fluorescence output.
-
Quenching Metals: Paramagnetic transition metal ions, such as Copper (Cu²⁺), are known to be efficient quenchers of fluorescence.[1][4][5][6] If your application involves such metals, a reduced signal is expected.
-
Non-Quenching/Enhancing Metals: Diamagnetic metal ions like Gallium (Ga³⁺) and Lutetium (Lu³⁺), commonly used in PET imaging, are less likely to cause significant quenching. Lanthanides such as Gadolinium (Gd³⁺) or Europium (Eu³⁺) are often used in dual-modality probes where fluorescence is preserved or even enhanced.[7]
It is crucial to consider the properties of the specific metal ion used in your experimental design.
Q4: What is photobleaching and how can I minimize it for my this compound probe?
Photobleaching is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light, leading to signal loss.[8] Fluorescein and its derivatives are particularly susceptible to this phenomenon.[8][9]
To minimize photobleaching:
-
Reduce the intensity of the excitation light using neutral density filters.
-
Minimize the duration of exposure to the excitation light.
-
Use anti-fade reagents in your mounting medium for fixed samples.[10]
-
Ensure your sample is deoxygenated if possible, as photobleaching is often mediated by reactive oxygen species.[9][11]
Q5: Could my probe be aggregated, and would that cause a low signal?
Yes, aggregation is a common issue with complex bioconjugates and can lead to self-quenching of the fluorescent signal. The PEG5 linker in the molecule is designed to enhance hydrophilicity and reduce aggregation, but it can still occur at high concentrations or in suboptimal buffer conditions.
Troubleshooting Guides
Guide 1: Low or No Fluorescence Signal
This guide provides a step-by-step approach to diagnosing the cause of a weak signal.
dot
References
- 1. Spectroscopic Analysis of the Cu2+-Induced Fluorescence Quenching of Fluorescent Proteins AmCyan and mOrange2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell [frontiersin.org]
- 3. Lanthanide probes - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Copper Induced Fluorescence Quenching of Red Fluorescent Protein, DsRed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the use of fluorescein-based contrast agents as analogs to MRI-gadolinium agents for imaging brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of PEGylated Fluorescent Probes
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of PEGylated fluorescent probe aggregation. Aggregation can significantly impact experimental outcomes by causing fluorescence quenching, altered spectral properties, and reduced binding affinity.
Troubleshooting Guides
Issue 1: Weak or Noisy Fluorescent Signal
Possible Cause: Probe aggregation leading to fluorescence self-quenching.[1]
| Troubleshooting Step | Action | Expected Outcome |
| 1. Visual Inspection | Carefully examine the probe solution for any visible precipitates, cloudiness, or turbidity. | A clear, homogenous solution should be observed. The presence of particulates indicates significant aggregation. |
| 2. Spectroscopic Analysis | Acquire a UV-Vis absorbance spectrum of the probe solution. | A shift in the absorbance spectrum, such as the appearance of a new blue-shifted band (H-aggregates) or a sharpening and red-shifting of the main band (J-aggregates), can confirm aggregation.[1] |
| 3. Dilution Series | Prepare a series of dilutions of your probe stock solution and measure the fluorescence intensity of each. | If aggregation is the cause of quenching, you may observe an increase in fluorescence intensity upon dilution as the aggregates dissociate. |
| 4. Buffer Optimization | See the "Buffer and Solvent Considerations" table in the FAQs for recommended buffer conditions. | Switching to a buffer with a different pH or ionic strength may disrupt the interactions causing aggregation and restore the fluorescent signal. |
| 5. Add Anti-Aggregation Agents | Introduce a low concentration of a non-ionic surfactant such as Tween® 20 or Triton™ X-100 (typically below their critical micelle concentration). | Surfactants can help to prevent hydrophobic interactions between probe molecules, leading to disaggregation and increased fluorescence. |
Issue 2: Altered or Shifted Fluorescence Spectrum
Possible Cause: Formation of specific aggregate types (H- or J-aggregates) that alter the electronic transitions of the fluorophore.[1]
| Troubleshooting Step | Action | Expected Outcome |
| 1. Confirm Aggregation | Use UV-Vis spectroscopy to identify spectral features characteristic of H- or J-aggregates. | The presence of these characteristic spectral shifts confirms that aggregation is altering the photophysical properties of your probe. |
| 2. Review Handling Procedures | Ensure proper storage and dissolution techniques are being followed as per the manufacturer's recommendations. | Improper storage (e.g., exposure to light, moisture) or incomplete dissolution can promote aggregation.[1][2][3] |
| 3. Modify Buffer Conditions | Experiment with different buffer compositions, including adjustments to pH and salt concentration, to assess their impact on the spectral shift. | Reversion of the spectral shift towards the monomeric probe's spectrum indicates successful disaggregation. |
| 4. Temperature Control | If possible, conduct your experiment at a different temperature to determine if aggregation is temperature-dependent. | A change in the spectral properties with temperature can indicate that thermal conditions are influencing the aggregation state. |
Frequently Asked Questions (FAQs)
Probe Characteristics and Formulation
-
Q1: What are the primary causes of PEGylated fluorescent probe aggregation?
-
A1: Aggregation of PEGylated fluorescent probes can be caused by several factors, including:
-
High Probe Concentration: Increased proximity of probe molecules enhances the likelihood of intermolecular interactions.[1]
-
Hydrophobic Interactions: The fluorophore component of the probe can be hydrophobic, leading to aggregation in aqueous solutions to minimize contact with water.
-
Electrostatic Interactions: Unfavorable charge-charge interactions between probe molecules can promote aggregation.
-
Suboptimal Buffer Conditions: pH and ionic strength can influence the charge and solubility of the probe, potentially leading to aggregation if not optimized.[1]
-
Inadequate PEG Shielding: Insufficient length or density of the polyethylene (B3416737) glycol (PEG) chains may not effectively prevent the core probes from interacting with each other.
-
-
-
Q2: How does PEGylation help prevent probe aggregation?
-
A2: Polyethylene glycol (PEG) is a hydrophilic polymer that, when conjugated to a fluorescent probe, forms a protective "shield."[4][5] This PEG layer provides a steric barrier that physically hinders the close approach of probe molecules, thereby preventing the intermolecular interactions that lead to aggregation. Additionally, the hydrophilic nature of PEG enhances the overall water solubility of the probe.
-
-
Q3: What is the optimal PEG chain length to prevent aggregation?
-
A3: The optimal PEG chain length is dependent on the specific probe and its intended application. However, studies have shown that longer PEG chains generally provide better protection against aggregation. For example, a 5 kDa PEG chain has been demonstrated to be effective in blocking fluorochrome-mediated interactions.[4][5]
-
Experimental Conditions
-
Q4: How do buffer pH and ionic strength affect probe aggregation?
-
A4: The pH of the buffer can alter the charge of the fluorescent probe, influencing electrostatic interactions between molecules. It is crucial to use a buffer with a pH that maintains the probe's stability and solubility.[1] Ionic strength can also play a role; while moderate salt concentrations can sometimes stabilize probes, very high ionic strength can promote the aggregation of certain dyes.[1]
-
-
Q5: What are recommended buffer conditions for working with PEGylated fluorescent probes?
-
Q6: Can I use additives to prevent aggregation?
-
A6: Yes, certain additives can help prevent aggregation. Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can be effective in disrupting hydrophobic interactions.[1]
-
Storage and Handling
-
Q7: What are the best practices for storing PEGylated fluorescent probes?
-
A7: To ensure the longevity and performance of your probes, follow these storage guidelines:
-
-
Q8: How should I prepare my working solutions to minimize aggregation?
-
A8: When preparing working solutions, ensure the probe is fully dissolved. Gentle vortexing or sonication can sometimes help to break up small, pre-existing aggregates.[1] It is also recommended to prepare fresh dilutions for each experiment from a concentrated stock solution.
-
Quantitative Data Summary
Table 1: Recommended Buffer Conditions and Additives
| Parameter | Recommendation | Rationale | Reference |
| pH | 7.2 - 8.5 for many probes; some Cy dyes require pH 7.0 | Optimizes probe stability and solubility; amine-reactive dyes are more efficient at alkaline pH. | [8],[6] |
| Buffer Type | Phosphate-Buffered Saline (PBS), HEPES | Amine-free buffers are crucial for amine-reactive probes to prevent reaction with the buffer components. | [6] |
| Ionic Strength | Generally, moderate salt concentrations (e.g., 150 mM NaCl) are well-tolerated. | High ionic strength can sometimes promote aggregation. | [1] |
| Additives | 0.01% - 0.1% Tween® 20 or Triton™ X-100 | Non-ionic surfactants can reduce non-specific binding and prevent hydrophobic aggregation. | [1] |
Table 2: Storage and Handling Recommendations
| Condition | Recommendation | Rationale | Reference |
| Long-Term Storage Temperature | ≤ -20°C | Reduces thermal degradation and slows down aggregation kinetics. | [2],[3] |
| Light Exposure | Store in the dark (e.g., in an amber tube or wrapped in foil). | Prevents photobleaching of the fluorophore. | [2],[3] |
| Freeze-Thaw Cycles | Aliquot into single-use volumes to minimize. | Repeated freezing and thawing can damage the probe and promote aggregation. | [2] |
| Re-suspension Buffer | TE buffer (pH 7.0-8.0) or nuclease-free water. | A slightly basic pH can improve the stability of many fluorescent dyes. | [9],[8] |
Experimental Protocols
Protocol 1: Detection of Aggregation using UV-Vis Spectroscopy
-
Sample Preparation: Prepare the PEGylated fluorescent probe in the desired buffer at the working concentration. Also, prepare a blank solution containing only the buffer.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan across the expected absorption spectrum of your fluorophore (e.g., 250-750 nm).
-
Blanking: Fill a clean cuvette with the blank buffer solution and place it in the spectrophotometer. Zero the instrument to establish a baseline.
-
Sample Measurement: Replace the blank with the cuvette containing your probe solution. Run the spectral scan.
-
Data Analysis: Examine the resulting spectrum. Look for changes in the shape of the absorption peak compared to the expected spectrum of the monomeric probe. A blue-shift or the appearance of a shoulder on the blue side of the main peak suggests the formation of H-aggregates. A red-shift and sharpening of the peak can indicate J-aggregates.[1]
Protocol 2: Analysis of Probe Size Distribution by Dynamic Light Scattering (DLS)
-
Sample Preparation: Filter your probe solution through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large, extraneous particles.[10]
-
Instrument Setup: Power on the DLS instrument and allow it to equilibrate to the desired temperature.
-
Cuvette Preparation: Ensure the cuvette is scrupulously clean by rinsing with filtered, deionized water and then the sample buffer.[10]
-
Sample Loading: Carefully pipette the filtered probe solution into the cuvette, avoiding the introduction of air bubbles.
-
Measurement: Place the cuvette in the instrument and allow the sample to thermally equilibrate. Set the measurement parameters (e.g., number of acquisitions, duration) and initiate the measurement.
-
Data Analysis: The DLS software will generate a size distribution profile. The presence of multiple peaks or a single broad peak with a large hydrodynamic radius is indicative of aggregation. A monodisperse sample with a single, narrow peak at the expected size of the monomeric probe suggests a lack of aggregation.[11]
Protocol 3: Quantifying Aggregates with Size Exclusion Chromatography (SEC)
-
System Preparation: Equilibrate the SEC column with a suitable mobile phase (typically the same buffer your probe is in) until a stable baseline is achieved.[12]
-
Sample Preparation: Filter your probe sample through a 0.22 µm syringe filter to remove any large particulates that could clog the column.
-
Injection: Inject a known volume of your filtered probe solution onto the column.[12]
-
Elution and Detection: The components of your sample will separate based on their hydrodynamic size as they pass through the column. Larger molecules (aggregates) will elute first, followed by the smaller, monomeric probe. Monitor the elution profile using a UV-Vis or fluorescence detector.[13]
-
Data Analysis: Integrate the peak areas of the aggregate and monomer peaks in the resulting chromatogram. The percentage of aggregation can be calculated by dividing the area of the aggregate peak(s) by the total area of all peaks.[14][15]
Visualizations
Caption: Mechanism of PEGylation in preventing probe aggregation.
Caption: Troubleshooting workflow for probe aggregation issues.
Caption: Key factors influencing PEGylated probe stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Storage of dye labeled probes [biosyn.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. The PEG-fluorochrome shielding approach for targeted probe design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
- 8. Best Practices for Ordering and Handling qPCR Probes | National Plant Diagnostic Network [npdn.org]
- 9. How should fluorescent labeled probes be stored? [qiagen.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. longdom.org [longdom.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biocompare.com [biocompare.com]
Choosing the Right Radiometal for DOTA Chelation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate radiometal for DOTA chelation. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is DOTA and why is it a versatile chelator for radiometals?
A1: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly versatile and widely used chelating agent in nuclear medicine.[1][2][3][4] Its macrocyclic structure provides a pre-organized cavity that can securely coordinate with a variety of radiometals, forming stable complexes.[1][5] This stability is crucial to prevent the premature release of the radioisotope in the body, which could lead to off-target radiation and toxicity.[5][6] DOTA's ability to form stable complexes with numerous radiometals makes it a valuable tool for both diagnostic imaging and targeted radiotherapy.[2][3]
Q2: What are the key factors to consider when selecting a radiometal for my DOTA-conjugated molecule?
A2: The choice of a radiometal depends on the intended application of your radiopharmaceutical. The primary considerations include:
-
Application: Are you developing a diagnostic imaging agent (for PET or SPECT) or a therapeutic agent?
-
Physical Half-Life: The half-life of the radiometal should be compatible with the biological half-life of your targeting molecule (e.g., peptide, antibody).[2] For small molecules and peptides with rapid pharmacokinetics, shorter-lived radiometals are ideal.[3] For larger molecules like antibodies with longer circulation times, longer-lived radiometals are more suitable.[2][7]
-
Decay Characteristics: The type of radiation emitted is critical. Positron (β+) emitters are used for Positron Emission Tomography (PET) imaging, while gamma (γ) emitters are used for Single Photon Emission Computed Tomography (SPECT). Beta (β-) and alpha (α) emitters are used for therapeutic applications due to their ability to deposit cytotoxic radiation in target tissues.[7][8][9]
-
Coordination Chemistry: The radiometal must form a stable complex with DOTA under physiological conditions to prevent transchelation to other biological molecules.[6]
-
Production and Availability: The accessibility and cost of producing the radiometal in a form suitable for clinical use are also important practical considerations.[10]
Q3: Which radiometals are commonly used with DOTA for diagnostic imaging?
A3: For diagnostic imaging, Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) are frequently chelated with DOTA for PET imaging.
-
Gallium-68 (⁶⁸Ga): With a short half-life of 68 minutes, ⁶⁸Ga is ideal for imaging with molecules that clear rapidly from the body.[11] It is widely used for imaging neuroendocrine tumors with DOTA-conjugated somatostatin (B550006) analogs.[2][12][13]
-
Copper-64 (⁶⁴Cu): ⁶⁴Cu has a longer half-life of 12.7 hours, making it suitable for imaging with larger molecules like antibodies that have slower pharmacokinetics.[14][15][16] Its decay characteristics also include beta emission, giving it "theranostic" potential, meaning it can be used for both imaging and therapy.[17][18]
Q4: Which radiometals are commonly used with DOTA for targeted radiotherapy?
A4: For therapeutic applications, Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y) are the most common radiometals chelated with DOTA.
-
Lutetium-177 (¹⁷⁷Lu): ¹⁷⁷Lu is a beta-emitter with a half-life of 6.65 days.[10][19] Its medium-energy beta particles have a tissue penetration range suitable for treating smaller tumors and micrometastases while minimizing damage to surrounding healthy tissue.[10][20] It also emits low-energy gamma photons that can be used for imaging and dosimetry.[10]
-
Yttrium-90 (⁹⁰Y): ⁹⁰Y is a pure high-energy beta-emitter with a half-life of 2.7 days.[5][21] Its more energetic beta particles have a longer tissue penetration range, making it suitable for treating larger tumors.[5][8]
Data Presentation: Comparison of Common Radiometals for DOTA Chelation
| Radiometal | Symbol | Half-Life | Primary Emission(s) | Primary Application |
| Gallium-68 | ⁶⁸Ga | 67.7 minutes | β+ (Positron) | PET Imaging[2][22] |
| Copper-64 | ⁶⁴Cu | 12.7 hours | β+ (Positron), β- (Beta), Auger electrons | PET Imaging, Therapy (Theranostics)[14][15][16] |
| Lutetium-177 | ¹⁷⁷Lu | 6.65 days | β- (Beta), γ (Gamma) | Therapy, SPECT Imaging[10][20] |
| Yttrium-90 | ⁹⁰Y | 2.7 days | β- (Beta) | Therapy[5] |
Mandatory Visualization
Caption: Decision tree for selecting a radiometal for DOTA chelation.
Experimental Protocols
General Protocol for Radiolabeling DOTA-Peptide with a Trivalent Radiometal (e.g., ⁶⁸Ga, ¹⁷⁷Lu)
This protocol provides a general framework. Optimal conditions (e.g., pH, temperature, incubation time) may vary depending on the specific peptide and radiometal.[23][24][25]
Materials:
-
DOTA-conjugated peptide
-
Radiometal solution (e.g., ⁶⁸GaCl₃ in HCl, ¹⁷⁷LuCl₃ in HCl)
-
Sodium acetate (B1210297) buffer (0.5 M, pH 4.5-5.5)
-
Metal-free water
-
Metal-free reaction vial (e.g., polypropylene)
-
Heating block
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Preparation: In a metal-free reaction vial, dissolve the DOTA-conjugated peptide in sodium acetate buffer. The final concentration of the peptide should be optimized for your specific system.
-
pH Adjustment: Ensure the pH of the peptide solution is within the optimal range for the chosen radiometal (typically pH 4.0-5.5).[26][27]
-
Radiometal Addition: Add the radiometal solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at an elevated temperature. For many DOTA-conjugates, heating is required to facilitate efficient chelation.[28] Typical conditions are 95-100°C for 10-30 minutes.[27][29]
-
Quality Control: After incubation, determine the radiochemical purity using radio-TLC or radio-HPLC to quantify the percentage of radiometal successfully chelated by the DOTA-peptide.
-
Purification (if necessary): If the radiochemical purity is below the desired level, the radiolabeled peptide may need to be purified from unchelated radiometal using methods like solid-phase extraction.
Caption: Experimental workflow for DOTA chelation of a peptide.
Troubleshooting Guides
Q: My radiolabeling yield is consistently low. What are the potential causes?
A: Low radiolabeling yield is a common issue that can often be traced back to several factors:
-
Suboptimal pH: The pH of the reaction mixture is critical for efficient chelation. For most trivalent radiometals with DOTA, the optimal pH is between 4.0 and 5.5.[26][27] A pH that is too low can protonate the carboxyl groups of DOTA, hindering complexation. A pH that is too high can lead to the formation of radiometal hydroxides, which are not readily chelated.[26]
-
Metal Contamination: Trace metal impurities in your reagents or on your labware can compete with the radiometal for the DOTA chelator.[6][26] It is crucial to use high-purity, metal-free reagents and acid-washed plasticware.[26]
-
Incorrect Molar Ratio: An insufficient amount of the DOTA-conjugated precursor can lead to a lower radiochemical yield.[6]
-
Reagent Degradation: The DOTA-conjugate or the radiometal solution may have degraded over time. Ensure proper storage and handling of all reagents.
-
Insufficient Heating: DOTA chelation often requires heating to proceed efficiently.[28] Ensure your reaction is incubated at the optimal temperature for the required duration.
Caption: Troubleshooting flowchart for low radiolabeling yield.
Q: How can I assess the stability of my radiolabeled DOTA-conjugate?
A: The stability of the radiolabeled complex is crucial to prevent the release of the radiometal in vivo. A common method to assess in vitro stability is a serum stability assay. This involves incubating the radiolabeled complex in human or animal serum at 37°C for various time points and then analyzing the samples by radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled conjugate. A high percentage of intact conjugate over time indicates good stability. Transchelation, the transfer of the radiometal from DOTA to other molecules, is a significant concern that can be evaluated through such assays.[6]
References
- 1. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. books.rsc.org [books.rsc.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. openmedscience.com [openmedscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openmedscience.com [openmedscience.com]
- 9. inis.iaea.org [inis.iaea.org]
- 10. Safety and Therapeutic Optimization of Lutetium-177 Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Gallium Dotatate Ga-68? [synapse.patsnap.com]
- 12. trial.medpath.com [trial.medpath.com]
- 13. radiopaedia.org [radiopaedia.org]
- 14. openmedscience.com [openmedscience.com]
- 15. mdpi.com [mdpi.com]
- 16. Copper-64 Radiopharmaceuticals for Oncologic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 18. sfera.unife.it [sfera.unife.it]
- 19. researchgate.net [researchgate.net]
- 20. Lutetium-177-Labeled Prostate-Specific Membrane Antigen-617 for Molecular Imaging and Targeted Radioligand Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. YTTRIUM-90 (Y-90) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 22. researchgate.net [researchgate.net]
- 23. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes | Springer Nature Experiments [experiments.springernature.com]
- 24. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities | Semantic Scholar [semanticscholar.org]
- 28. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 29. Synthesis of a DOTA-C-glyco bifunctional chelating agent and preliminary in vitro and in vivo study of [68Ga]Ga-DOTA-C-glyco-RGD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of DOTA Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DOTA (B554018) and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chelation and application of DOTA complexes, ensuring the development of stable and effective metal-ligand systems for imaging and therapeutic applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the difference between thermodynamic stability and kinetic inertness, and which is more critical for in vivo applications?
A1: Thermodynamic stability refers to the equilibrium constant for the formation of the DOTA complex. A high stability constant indicates that the complex is highly favored at equilibrium.[1] Kinetic inertness, on the other hand, refers to the rate at which the complex dissociates.[1] A kinetically inert complex has a slow rate of dissociation. For in vivo applications, kinetic inertness is often considered more critical.[1][2] A complex that is kinetically inert will be slow to release the metal ion in the body, which is crucial for minimizing toxicity and off-target effects, even if it is not the most thermodynamically stable complex.[1][3]
Q2: I am experiencing low radiolabeling yields with my DOTA-conjugated peptide. What are the common causes and how can I troubleshoot this?
A2: Low radiolabeling yields are a common issue. Several factors can contribute to this problem. Here are the key parameters to investigate:
-
Suboptimal pH: The pH of the reaction mixture is critical. For many trivalent radiometals like 90Y, 177Lu, and 68Ga, the optimal pH for DOTA chelation is typically in the range of 4.0 to 5.5.[4][5] At pH values below 4, the kinetics of labeling can be significantly slowed down.[5] Conversely, at a pH above 5, there is an increased risk of forming radiometal hydroxides, which are unchelatable.[5] It is recommended to use a suitable buffer, such as ammonium (B1175870) acetate (B1210297) or sodium acetate, to maintain the optimal pH.[4][6]
-
Incorrect Temperature: The rate of DOTA chelation is temperature-dependent. Increasing the temperature can markedly increase the chelation rate.[6] For many radiolabeling procedures, temperatures between 70°C and 95°C are used.[4][7] However, it is essential to ensure that the biomolecule conjugated to DOTA is stable at the chosen temperature.
-
Insufficient Incubation Time: The complexation reaction may not have reached completion. It is advisable to increase the incubation time and monitor the labeling efficiency at different time points to determine the optimal reaction time.[4] For instance, with 90Y and 177Lu, labeling is often complete within 20 minutes at 80°C, while 111In may require 30 minutes at 100°C.[5]
-
Presence of Competing Metal Ions: Contamination with trace metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺) can compete with the radiometal for the DOTA chelator.[4] To mitigate this, it is crucial to use metal-free reagents and glassware. Pre-treating buffers and water with a chelating resin can also help to remove contaminating metal ions.[4]
-
Low Molar Ratio of DOTA-conjugate to Radiometal: An insufficient amount of the DOTA-conjugate in the reaction can lead to incomplete radiolabeling. Increasing the concentration of the DOTA-conjugate can improve the yield.[4]
Q3: My DOTA-complex appears to be unstable in vivo, showing signs of transchelation. How can I confirm and address this?
A3: In vivo instability, often due to transchelation with serum proteins like transferrin, is a significant concern.[4][8] To address this, you can perform the following:
-
In Vitro Serum Stability Assay: Incubate the radiolabeled DOTA complex in human or animal serum at 37°C.[4][9] At various time points (e.g., 1, 4, 24, 48 hours), analyze the mixture using techniques like HPLC or TLC to quantify the percentage of intact complex versus released radiometal.[4][9]
-
Ligand Modification: If instability is confirmed, consider using a DOTA derivative with enhanced kinetic inertness. For instance, modifying the macrocyclic backbone with substituents can increase rigidity and improve stability.[10] For certain metals like Ga-68, chelators like NODAGA may offer higher kinetic inertness compared to DOTA-GA conjugates.[1]
-
Challenge Assays: More aggressive in vitro tests can be performed using strong competing chelators like EDTA or DTPA to assess the kinetic inertness of your complex.[1]
Quantitative Data Summary
The stability of DOTA complexes is influenced by various factors, including the choice of metal ion and the reaction conditions. The following tables summarize key quantitative data from the literature.
Table 1: Optimal Radiolabeling Conditions for DOTA Complexes
| Radiometal | DOTA Conjugate | Buffer | pH | Temperature (°C) | Time (min) | Product Yield (%) | Reference |
| 90Y | 2IT-BAD-Lym-1 | 0.5 M Ammonium Acetate | 7.0-7.5 | 37 | 30 | 91 ± 8 | [6] |
| 44m/44Sc | DOTA/DOTATATE | - | 4-6 | 70 | 20 | 90-99 | [7] |
| 90Y, 177Lu | DOTA-peptides | - | 4-4.5 | 80 | 20 | >95 | [5] |
| 111In | DOTA-peptides | - | 4-4.5 | 100 | 30 | >95 | [5] |
| 68Ga | DOTA-MLN6907 | Acetate | - | - | <30 | >99 | [11][12] |
Table 2: Comparative Kinetic Inertness of DOTA and Related Chelates
| Complex | Condition | Dissociation Half-life (t1/2) | Reference |
| [Mn(dota)]2- | pH 7.4, 25°C, c(Zn2+) = 10-5 M | 1037 h | [13] |
| [Mn(nota)]- | pH 7.4, 25°C, c(Zn2+) = 10-5 M | 74 h | [13] |
| GdL1 (DOTAMA) | Acid Catalysed Decomplexation | Comparable to GdDOTA | [14][15] |
| GdL2 (DOTAMAP) | Acid Catalysed Decomplexation | Faster than GdL1 | [14][15] |
| GdL2 (DOTAMAP) | - | 1 order of magnitude more inert than GdDO3A | [14][15] |
Experimental Protocols
Protocol 1: General Radiolabeling of a DOTA-Peptide with a Trivalent Radiometal (e.g., 177Lu)
-
Preparation: In a metal-free microcentrifuge tube, combine the DOTA-peptide solution (typically in a concentration range of 1-5 mg/mL in high-purity water or buffer).
-
Buffering: Add an appropriate volume of a suitable buffer, such as 0.5 M ammonium acetate, to achieve a final pH between 4.0 and 4.5.[5]
-
Radionuclide Addition: Add the radiometal solution (e.g., 177LuCl3 in dilute HCl) to the peptide-buffer mixture.
-
Incubation: Gently mix the solution and incubate at a controlled temperature, for example, 80°C for 20 minutes.[5]
-
Quality Control: After incubation, cool the reaction mixture to room temperature. Analyze the radiochemical purity using methods like radio-TLC or radio-HPLC to determine the percentage of radiolabeled peptide versus free radiometal.
-
Quenching (Optional): To stop the reaction and chelate any remaining free radiometal, a solution of a strong chelator like DTPA or EDTA can be added.[8]
Protocol 2: In Vitro Serum Stability Assay
-
Preparation: Prepare the purified radiolabeled DOTA-conjugate.[4]
-
Incubation: Add a known amount of the purified complex to fresh human or animal serum in a microcentrifuge tube and incubate at 37°C.[4][9]
-
Time Points: At predefined time intervals (e.g., 0, 1, 4, 24, 48 hours), take an aliquot of the serum mixture.
-
Analysis: Analyze the aliquots by a suitable method to separate the intact radiolabeled complex from any released radiometal. Size-exclusion HPLC is a common method for this purpose.[8]
-
Quantification: Calculate the percentage of the complex that remains intact at each time point.
Visual Guides
Caption: Troubleshooting workflow for low radiolabeling yield in DOTA chelation.
Caption: Experimental workflow for assessing the in vitro serum stability of DOTA complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. Is macrocycle a synonym for kinetic inertness in Gd(III) complexes? Effect of coordinating and non-coordinating substituents on inertness and relaxivity of Gd(III) chelates with DO3A-like ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03875G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimized conditions for chelation of yttrium-90-DOTA immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and evaluation of lanthanide ion DOTA-tetraamide complexes bearing peripheral hydroxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dota chelating agent: Topics by Science.gov [science.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Optimizing the radiosynthesis of [68Ga]DOTA-MLN6907 peptide containing three disulfide cyclization bonds - a GCC specific chelate for clinical radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dissociation kinetics of Mn2+ complexes of NOTA and DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Thermodynamic stability, kinetic inertness and relaxometric properties of monoamide derivatives of lanthanide(iii) DOTA complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Thermodynamic stability, kinetic inertness and relaxometric properties of monoamide derivatives of lanthanide(III) DOTA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Autofluorescence in Tissue Imaging
Welcome to the technical support center for overcoming autofluorescence in tissue imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to autofluorescence in their experiments.
Troubleshooting Guide: High Autofluorescence
High background fluorescence can obscure your specific signal and compromise your results. This guide will help you identify the source of autofluorescence and select the most appropriate method to reduce it.
Is the autofluorescence punctate and granular, particularly in aged tissues?
-
Yes: You are likely dealing with lipofuscin .
-
No: Proceed to the next question.
Is the autofluorescence diffuse and widespread, particularly after aldehyde fixation (e.g., formalin, PFA, glutaraldehyde)?
-
Yes: This is likely fixation-induced autofluorescence .[6]
-
Recommended Action:
-
Treat with a chemical reducing agent like sodium borohydride (B1222165) .
-
Optimize your fixation protocol by reducing fixation time or switching to a non-aldehyde fixative if possible.[6]
-
-
-
No: Proceed to the next question.
Is the autofluorescence localized to circular, non-nucleated structures?
-
Yes: This is likely autofluorescence from red blood cells (erythrocytes) due to the presence of heme.
-
Recommended Action:
-
If possible, perfuse the tissue with PBS prior to fixation to remove red blood cells.
-
For tissues where perfusion is not possible, consider quenching with a solution of copper sulfate and ammonium (B1175870) chloride .
-
-
-
No: Consider other sources or a combination of factors.
Are you observing broad-spectrum autofluorescence that interferes with multiple channels?
-
Yes: This could be due to a combination of endogenous fluorophores like collagen, elastin, NADH, and riboflavins.[3]
-
Recommended Action:
-
Photobleaching: Expose the unstained tissue section to a strong light source to destroy endogenous fluorophores before staining.
-
Spectral Unmixing: If your imaging system has spectral capabilities, you can "unmix" the autofluorescence signal from your specific fluorescent labels.
-
Fluorophore Selection: Choose fluorophores that emit in the far-red or near-infrared spectrum, where autofluorescence is typically lower.[6]
-
-
Troubleshooting Workflow Diagram
Caption: A decision tree to guide the troubleshooting of high autofluorescence in tissue imaging.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and what causes it?
A1: Autofluorescence is the natural emission of light by biological structures when excited by light, which can interfere with the detection of specific fluorescent signals.[7] Common sources include endogenous molecules like collagen, elastin, NADH, and riboflavins, as well as pigments like lipofuscin.[3] Certain experimental procedures, especially fixation with aldehyde-based reagents like formaldehyde (B43269) and glutaraldehyde, can also induce or enhance autofluorescence.[6]
Q2: How can I determine if my sample has an autofluorescence problem?
A2: The simplest way is to examine an unstained control sample under the fluorescence microscope using the same filter sets you plan to use for your stained samples. If you observe significant fluorescence in the unstained sample, you have an autofluorescence issue that needs to be addressed.[6]
Q3: What is the first step I should take to reduce autofluorescence?
A3: The first step is to identify the likely source of the autofluorescence using the troubleshooting guide above. The optimal reduction method depends on the cause of the autofluorescence. For example, a treatment that works well for lipofuscin might not be effective for fixation-induced autofluorescence.
Q4: When should I choose chemical quenching versus photobleaching?
A4: Chemical quenching is often faster and targets specific types of autofluorescence. For instance, Sudan Black B is very effective for lipofuscin.[1] Photobleaching is a more general approach that can reduce a broader range of endogenous fluorophores but can be more time-consuming and risks damaging the tissue or epitopes if not performed carefully.[8]
Q5: Can I combine different methods for reducing autofluorescence?
A5: Yes, in some cases, combining methods can be more effective. For example, you might perform a chemical quenching step followed by a brief photobleaching session. However, it is crucial to test these combinations on a small scale first to ensure they do not negatively impact your specific staining.
Q6: How does spectral unmixing work to remove autofluorescence?
A6: Spectral unmixing is a computational technique that separates different fluorescent signals based on their unique emission spectra. By imaging an unstained control, you can capture the spectral "fingerprint" of the autofluorescence. This fingerprint can then be mathematically subtracted from your stained sample images, isolating the signal from your specific fluorophores.[9]
Experimental Protocols
Here are detailed methodologies for key experiments to reduce autofluorescence.
Protocol 1: Sudan Black B Treatment for Lipofuscin Quenching
This protocol is effective for reducing autofluorescence from lipofuscin granules, which are common in aged tissues.
Materials:
-
Sudan Black B (SBB) powder
-
Phosphate-Buffered Saline (PBS)
-
Coplin jars or staining dishes
Procedure:
-
Prepare 0.1% Sudan Black B Solution: Dissolve 0.1 g of Sudan Black B in 100 mL of 70% ethanol. Stir for at least 30 minutes to ensure it is fully dissolved. Filter the solution through a 0.2 µm filter to remove any undissolved particles.
-
Rehydrate Tissue Sections: If using paraffin-embedded sections, deparaffinize and rehydrate them through a graded series of ethanol to PBS.
-
Incubate in SBB: Immerse the slides in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature. The optimal incubation time may vary depending on the tissue type and the intensity of the autofluorescence.
-
Wash: Briefly dip the slides in 70% ethanol to remove excess SBB.
-
Rinse: Thoroughly rinse the slides with PBS several times to remove all traces of ethanol and unbound SBB.
-
Proceed with Staining: Continue with your standard immunofluorescence staining protocol.
Workflow for Sudan Black B Treatment
Caption: Step-by-step workflow for Sudan Black B treatment to quench lipofuscin autofluorescence.
Protocol 2: Sodium Borohydride Treatment for Fixation-Induced Autofluorescence
This method is used to reduce autofluorescence caused by aldehyde fixatives.
Materials:
-
Sodium borohydride (NaBH₄)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Coplin jars or staining dishes
Procedure:
-
Rehydrate Tissue Sections: Deparaffinize and rehydrate paraffin-embedded sections to PBS.
-
Prepare NaBH₄ Solution: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. The solution will fizz.
-
Incubate: Immerse the slides in the freshly prepared NaBH₄ solution for 10 minutes at room temperature. For thicker sections, this step can be repeated up to three times with fresh solution each time.
-
Wash: Rinse the slides thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your blocking and antibody incubation steps as per your standard protocol.
Workflow for Sodium Borohydride Treatment
Caption: Step-by-step workflow for sodium borohydride treatment to reduce fixation-induced autofluorescence.
Protocol 3: Copper Sulfate Treatment for Lipofuscin Quenching
This is an alternative method to Sudan Black B for reducing lipofuscin autofluorescence.[2][3][4][5]
Materials:
-
Copper sulfate (CuSO₄)
-
Ammonium acetate (B1210297)
-
Distilled water
-
Coplin jars or staining dishes
Procedure:
-
Prepare 10 mM Copper Sulfate Solution: Dissolve copper sulfate in 50 mM ammonium acetate buffer (pH 5.0) to a final concentration of 10 mM.
-
Rehydrate Tissue Sections: Deparaffinize and rehydrate tissue sections to distilled water.
-
Incubate: Immerse the slides in the copper sulfate solution for 10-90 minutes at room temperature.[2][4] Optimal time should be determined empirically.
-
Wash: Rinse the slides thoroughly with distilled water and then with PBS.
-
Proceed with Staining: Continue with your immunofluorescence staining protocol.
Protocol 4: Photobleaching for General Autofluorescence Reduction
This protocol can be used to reduce autofluorescence from a variety of endogenous fluorophores.
Materials:
-
A strong, broad-spectrum light source (e.g., LED, mercury, or xenon arc lamp). A simple setup can be made with a bright LED desk lamp.[8]
-
A light-proof box or dark room.
Procedure:
-
Prepare Slides: Mount your unstained, rehydrated tissue sections on slides.
-
Expose to Light: Place the slides directly under the light source for a period ranging from a few hours to overnight. The optimal duration will depend on the intensity of your light source and the level of autofluorescence. It is recommended to test different exposure times.[8]
-
Proceed with Staining: After photobleaching, proceed with your standard immunofluorescence staining protocol.
Quantitative Data on Autofluorescence Reduction
The effectiveness of each method can vary depending on the tissue type, fixation method, and the specific fluorophores being used. The following tables summarize reported quantitative data on the reduction of autofluorescence.
Table 1: Comparison of Chemical Quenching Methods
| Quenching Agent | Target Autofluorescence | Tissue Type | % Reduction (approx.) | Reference |
| Sudan Black B | Lipofuscin & General | Pancreatic | 65-95% | [10][11] |
| General | Brain (ICH model) | ~74% (FITC), ~76% (Texas Red) | [12] | |
| Sodium Borohydride | Fixation-induced | Respiratory | Significant reduction | [13] |
| Copper Sulfate | Lipofuscin | Neural | Significant reduction | [2][4] |
| Lipofuscin | Human Tonsil | Mild (4mM) to Complete (10mM) | [3][5] | |
| TrueVIEW® | Non-lipofuscin | Pancreas | Effective reduction | [14][15] |
| TrueBlack® | Lipofuscin | Adrenal Cortex | 89-93% | [16] |
Table 2: Effectiveness of Photobleaching
| Light Source | Tissue Type | Duration | % Reduction (approx.) | Reference |
| White Phosphor LED | Human Brain | 48 hours | Significant reduction | [8] |
| Mercury Arc Lamp | Lung | 48 hours | ~60% | |
| Alkaline H₂O₂ + LED | Prostate (FFPE) | 2 x 45 min | ~80% | [17][18] |
Note: The percentage of reduction is often dependent on the specific imaging parameters and quantification methods used in the cited studies. It is always recommended to optimize these protocols for your specific experimental conditions.
References
- 1. biotium.com [biotium.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioresearchcommunications.com [bioresearchcommunications.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. Autofluorescence [jacksonimmuno.com]
- 8. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 10. biotium.com [biotium.com]
- 11. medium.com [medium.com]
- 12. Sudan black B reduces autofluorescence in murine renal tissue. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. vectorlabs.com [vectorlabs.com]
- 15. biocompare.com [biocompare.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
Technical Support Center: Cell Viability in Fluorescent Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cell viability issues encountered during fluorescent labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cell death after fluorescent labeling?
Cell death following fluorescent labeling is primarily attributed to two main factors:
-
Phototoxicity: The illumination light used to excite fluorophores can generate reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell stress and death.[1][2][3][4][5] This damage can manifest as membrane blebbing, vacuole formation, and mitotic arrest.[2][3]
-
Intrinsic Dye Toxicity: The fluorescent dyes themselves can be inherently toxic to cells.[6][7][8] This toxicity can be due to the chemical structure of the dye, its concentration, or the solvent used to dissolve it.[7] Some dyes may also interfere with normal cellular processes.
Q2: How can I recognize if my cells are stressed or dying during a live-cell imaging experiment?
Several morphological and behavioral changes can indicate that your cells are unhealthy:
-
Obvious signs of death: Detachment from the culture surface, cell lysis.
-
Signs of stress: Plasma membrane blebbing, formation of large vacuoles, enlarged or swollen mitochondria, and aggregation of fluorescent proteins.[2][9]
-
Functional changes: Reduced cell migration, slowed or arrested cell division, and changes in gene expression.[4][5]
Q3: Are there "cell-friendly" fluorescent dyes available?
Q4: Can the solvent used to dissolve the fluorescent dye affect cell viability?
Absolutely. Solvents like DMSO and ethanol, commonly used to dissolve fluorescent dyes, can be toxic to cells, particularly at higher concentrations.[7] It is crucial to ensure that the final concentration of the solvent in the cell culture medium is well below its toxic threshold, typically less than 0.1% for DMSO.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your fluorescent labeling experiments and provides step-by-step solutions.
Issue 1: High levels of cell death observed shortly after adding the fluorescent dye.
This issue often points to intrinsic toxicity from the dye or the labeling conditions.
Troubleshooting Workflow
Figure 1: Troubleshooting workflow for immediate cytotoxicity.
Solutions:
-
Optimize Dye Concentration: Perform a concentration titration to find the lowest possible dye concentration that still provides an adequate signal.[7][13][14]
-
Minimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below toxic levels (typically <0.1%).[7]
-
Reduce Incubation Time: Shorten the time cells are exposed to the dye during the loading step.
-
Consider a Different Dye: If toxicity persists, switch to a fluorescent dye known for lower cytotoxicity, such as one with longer excitation wavelengths or a newer generation dye specifically designed for live-cell imaging.[10]
-
Ensure Healthy Starter Culture: Always begin your experiment with a healthy, proliferating cell culture.[15]
Issue 2: Cells appear healthy initially but die during the course of a time-lapse imaging experiment.
This delayed cell death is a classic sign of phototoxicity.
Troubleshooting Workflow
Figure 2: Troubleshooting workflow for phototoxicity.
Solutions:
-
Reduce Illumination Intensity: Use the lowest possible excitation light intensity that provides a detectable signal.[5][7][16]
-
Minimize Exposure Time: Use the shortest possible camera exposure time.[5][16][17]
-
Decrease Imaging Frequency: Only acquire images as often as is necessary to capture the biological process of interest.[7]
-
Use a More Sensitive Detector: A more sensitive camera or detector will allow you to use lower excitation light levels.[7][16]
-
Incorporate Antioxidants: Supplementing the imaging medium with antioxidants like Trolox or ascorbic acid can help neutralize reactive oxygen species.[18][19]
Quantitative Data Summary
Table 1: Common Fluorescent Dyes and Recommended Starting Concentrations
| Fluorescent Dye | Target Organelle/Molecule | Recommended Starting Concentration | Excitation (nm) | Emission (nm) | Potential for Cytotoxicity |
| Hoechst 33342 | Nucleus (DNA) | 1-5 µg/mL | ~350 | ~461 | Moderate, especially with prolonged UV exposure |
| DAPI | Nucleus (DNA) | 1-10 µg/mL | ~358 | ~461 | High for live cells (generally used for fixed cells) |
| Propidium Iodide | Nucleus (DNA) | 0.5-2 µg/mL | ~535 | ~617 | Membrane impermeant, used to identify dead cells |
| Calcein AM | Cytoplasm (Live Cells) | 0.1-1 µM | ~495 | ~515 | Low |
| MitoTracker Green FM | Mitochondria | 20-200 nM | ~490 | ~516 | Low |
| MitoTracker Red CMXRos | Mitochondria | 25-500 nM | ~579 | ~599 | Moderate |
| LysoTracker Red DND-99 | Lysosomes | 50-75 nM | ~577 | ~590 | Moderate |
| CellTracker Green CMFDA | Cytoplasm | 0.5-1 µM | ~492 | ~517 | Low |
Note: Optimal concentrations are cell-type dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Determining Optimal Fluorescent Dye Concentration
This protocol describes a method for identifying the lowest effective concentration of a fluorescent dye to minimize cytotoxicity.
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a density that will result in 70-80% confluency on the day of the experiment.
-
Prepare Dye Dilutions: Prepare a series of dilutions of your fluorescent dye in appropriate, pre-warmed culture medium. It is recommended to test a range of concentrations, for example, from 0.1X to 10X the manufacturer's recommended concentration.
-
Labeling: Remove the culture medium from the cells and add the dye solutions to the respective wells. Include a "no-dye" control and a "solvent-only" control.
-
Incubation: Incubate the cells for the recommended amount of time according to the dye's protocol.
-
Washing: Gently wash the cells with pre-warmed culture medium or PBS to remove excess dye.
-
Image Acquisition: Acquire fluorescent images of each well, ensuring to use consistent imaging settings (e.g., excitation intensity, exposure time) across all conditions.
-
Viability Assessment: Immediately after imaging, perform a cell viability assay (see Protocol 2) to quantify the percentage of live and dead cells in each condition.
-
Analysis: Determine the lowest dye concentration that provides a sufficient fluorescent signal with minimal impact on cell viability.
Protocol 2: Cell Viability Assay using Propidium Iodide and Hoechst 33342
This dual-staining method allows for the differentiation of live, apoptotic, and necrotic cells.
-
Prepare Staining Solution: Prepare a solution containing both Hoechst 33342 (e.g., 1 µg/mL) and Propidium Iodide (e.g., 1 µg/mL) in an appropriate buffer (e.g., PBS or culture medium).
-
Staining: Add the staining solution directly to your cells in the culture vessel.
-
Incubation: Incubate for 10-15 minutes at room temperature or 37°C, protected from light.
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for Hoechst 33342 (blue channel) and Propidium Iodide (red channel).
-
Acquire images from multiple fields of view for each experimental condition.
-
-
Analysis:
-
Live cells: Will show a blue nucleus (Hoechst 33342 positive) and will exclude Propidium Iodide (red negative).
-
Early Apoptotic cells: May show condensed or fragmented blue nuclei.
-
Late Apoptotic/Necrotic cells: Will show both blue and red nuclei (double positive).
-
Quantify the number of cells in each category to determine the percentage of viable cells.
-
Signaling Pathways and Logical Relationships
Phototoxicity Signaling Pathway
Figure 3: Simplified signaling pathway of phototoxicity.
References
- 1. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 6. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. scicapture.com [scicapture.com]
- 11. DAPI Staining - Imaging and Counting Live Cells | Molecular Devices [moleculardevices.com]
- 12. AI-Powered Label-Free Live-Cell Analysis Outshines Fluorescent Dyes in the Cancer Fight [sartorius.com]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 16. Preparing for Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. 6 Tips for Fluorescence Live Cell Imaging | Olympus LS [evidentscientific.com]
- 18. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of Radiolabeled Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo stability of radiolabeled peptides.
Troubleshooting Guide
This section addresses common issues encountered during experimental work, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue: Rapid Degradation of Radiolabeled Peptide Identified in Preliminary In Vivo or In Vitro Serum Stability Assays
-
Question: My radiolabeled peptide is rapidly degrading. What are the likely causes and how can I address this?
-
Answer: Rapid degradation is a common challenge, primarily due to enzymatic proteolysis by peptidases and subsequent clearance.[1][2] Here are the primary causes and potential solutions:
-
Cause 1: Enzymatic Degradation: Peptides are susceptible to cleavage by various endogenous proteases found in blood, liver, and kidneys.[2]
-
Solution 1: Chemical Modifications: Introduce modifications to the peptide structure to hinder protease recognition and cleavage.[1][2]
-
D-Amino Acid Substitution: Replace L-amino acids with their D-enantiomers at or near cleavage sites. This alteration can significantly increase resistance to proteolytic degradation and prolong the peptide's half-life.[3][4][5][6][7]
-
N-Terminal Acetylation or C-Terminal Amidation: Modifying the peptide termini can block the action of exopeptidases.
-
Cyclization: Creating a cyclic peptide structure, either head-to-tail or through side-chain linkages, can enhance stability against proteolysis.[8][9]
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can shield the peptide from enzymatic attack and increase its hydrodynamic size, reducing renal clearance.[10][11][12]
-
-
-
Cause 2: Rapid Renal Clearance: Small peptides are often quickly filtered by the kidneys, leading to a short circulation time.[13]
-
Solution 2: Increase Molecular Size:
-
PEGylation: As mentioned, PEGylation increases the effective size of the peptide, thereby decreasing the rate of glomerular filtration.[11]
-
Conjugation to Albumin-Binding Moieties: Attaching a moiety that binds to serum albumin can significantly extend the peptide's half-life in circulation.
-
-
-
Issue: Low Target Accumulation and High Background Signal in Imaging Studies
-
Question: My imaging studies show low uptake of the radiolabeled peptide at the target site and a high background signal. Could this be related to stability, and how can I improve it?
-
Answer: Yes, poor in vivo stability is a major contributor to low target accumulation and high background. If the peptide degrades before it can reach and bind to its target, the radiolabel will circulate freely or accumulate in non-target tissues, leading to poor image quality.[10]
-
Cause 1: Insufficient Circulation Time: The peptide is cleared from the body before it has adequate time to accumulate at the target site.
-
Solution 1: Enhance Stability and Half-Life: Employ the chemical modification strategies detailed in the previous troubleshooting point (D-amino acid substitution, cyclization, PEGylation) to increase the peptide's residence time in circulation, allowing for greater target interaction.[1]
-
-
Cause 2: High Uptake in Non-Target Organs: Degraded, radiolabeled fragments may accumulate in organs like the kidneys and liver, contributing to high background noise.[13]
-
Solution 2: Optimize Peptide Design and Formulation:
-
Linker Modification: The choice of linker between the peptide and the chelator can influence biodistribution. Experiment with different linker types (e.g., hydrophilic vs. hydrophobic) to optimize the pharmacokinetic profile.
-
Co-injection of Clearance Inhibitors: In some cases, co-administering agents like lysine (B10760008) or gelatin solutions can reduce renal reabsorption of the radiolabeled peptide.
-
-
-
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of radiolabeled peptide degradation in vivo?
The two main degradation pathways are:
-
Proteolytic Degradation: Enzymatic cleavage of peptide bonds by proteases present in the blood and various organs.[2]
-
Renal Clearance: Rapid filtration of small peptides by the kidneys, leading to their excretion.[13]
2. How does substituting L-amino acids with D-amino acids improve stability?
Proteases are highly specific for L-amino acids. The introduction of D-amino acids at cleavage sites disrupts the recognition and binding of these enzymes, thereby preventing degradation and extending the peptide's half-life.[3][4][5][6][7]
3. What is PEGylation and how does it enhance peptide stability?
PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to a peptide.[12] It improves stability in two ways:
-
Steric Hindrance: The PEG chain physically blocks access of proteolytic enzymes to the peptide backbone.[12]
-
Increased Hydrodynamic Radius: The larger size of the PEGylated peptide reduces its rate of renal filtration, leading to a longer circulation time.[11]
4. What are the different methods for peptide cyclization?
Common cyclization strategies include:
-
Head-to-Tail Cyclization: Forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid.
-
Side Chain-to-Side Chain Cyclization: Creating a covalent bond between the side chains of two amino acids within the peptide sequence (e.g., a disulfide bridge between two cysteine residues).
-
Head-to-Side Chain or Side Chain-to-Tail Cyclization: Linking one of the termini to an amino acid side chain.[8]
5. How can I assess the in vivo stability of my radiolabeled peptide?
In vivo stability is typically assessed by collecting blood, urine, and tissue samples at various time points after administration of the radiolabeled peptide to an animal model. The samples are then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to separate and quantify the intact peptide from its radiolabeled metabolites.
Data Presentation: Comparison of Stability Enhancement Strategies
Table 1: Impact of D-Amino Acid Substitution on Peptide Half-Life
| Peptide | Modification | Half-Life in Serum | Fold Increase in Half-Life | Reference |
| KKVVFKVKFKK (all L) | None | < 10 min | - | [6] |
| kkvvfkVkfkk (D-amino acids at termini) | D-amino acid substitution | > 60 min | > 6x | [6] |
| MUC2 Epitope (all L) | None | ~ 30 min | - | [5] |
| MUC2 Epitope (with D-amino acid flanks) | D-amino acid substitution | > 240 min | > 8x | [5] |
Table 2: Effect of PEGylation on Pharmacokinetics and Tumor Uptake
| Peptide Construct | Molecular Weight | Plasma Half-Life (t1/2β) | Tumor Uptake (%ID/g at 24h) | Reference |
| Non-PEGylated Peptide | ~5 kDa | 1.5 h | 2.5 | [11] |
| PEGylated Peptide | ~20 kDa | 12.5 h | 8.2 | [11] |
| PEGylated Peptide | ~40 kDa | 21.3 h | 10.5 | [11] |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Serum [10]
Objective: To determine the rate of degradation of a radiolabeled peptide upon incubation with human serum.
Materials:
-
Radiolabeled peptide
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)
-
Water with 0.1% TFA
-
Incubator or water bath at 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
-
C18 reverse-phase HPLC column
-
Centrifuge
Procedure:
-
Dilute the radiolabeled peptide to a final concentration of 1 mg/mL in PBS.
-
Add 10 µL of the peptide solution to 90 µL of human serum in a microcentrifuge tube.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 10 µL aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to 90 µL of ACN with 0.1% TFA.
-
Vortex the sample and centrifuge at 14,000 x g for 10 minutes to precipitate serum proteins.
-
Collect the supernatant and inject it into the HPLC system.
-
Analyze the sample using a C18 column with a gradient of water/0.1% TFA and ACN/0.1% TFA.
-
Quantify the peak corresponding to the intact radiolabeled peptide using the radiodetector.
-
Calculate the percentage of intact peptide remaining at each time point and determine the peptide's half-life in serum.
Protocol 2: Site-Specific PEGylation of a Peptide via a Cysteine Residue [12][14]
Objective: To covalently attach a PEG molecule to a specific cysteine residue within a peptide sequence.
Materials:
-
Peptide containing a single cysteine residue
-
Maleimide-activated PEG (PEG-Mal) of desired molecular weight
-
Phosphate (B84403) buffer, pH 6.5-7.5
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving reagents if necessary
-
Size-exclusion chromatography (SEC) or reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the cysteine-containing peptide in phosphate buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the PEG-Mal in the same buffer (or a small amount of DMSO/DMF before adding to the buffer) to a concentration that will result in a 1.5 to 5-fold molar excess over the peptide.
-
Add the PEG-Mal solution to the peptide solution and mix gently.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or mass spectrometry.
-
Once the reaction is complete, purify the PEGylated peptide from unreacted peptide and excess PEG-Mal using SEC or reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and HPLC.
Mandatory Visualizations
Caption: In vivo degradation pathways of radiolabeled peptides.
Caption: Experimental workflow for assessing in vivo stability.
References
- 1. Strategies for improving stability and pharmacokinetic characteristics of radiolabeled peptides for imaging and therapy: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. [PDF] Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals | Semantic Scholar [semanticscholar.org]
- 3. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Click"-cyclized (68)Ga-labeled peptides for molecular imaging and therapy: synthesis and preliminary in vitro and in vivo evaluation in a melanoma model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bachem.com [bachem.com]
- 13. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Incubation Time for Cell Staining with Fluorescent Probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for fluorescent cell staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical range for incubation time when staining cells with fluorescent probes?
A1: Incubation times for fluorescent probes can vary widely, typically ranging from 30 minutes to overnight.[1][2] For many protocols, a 1-2 hour incubation at room temperature or an overnight incubation at 4°C is recommended.[1][2] The optimal time depends on several factors, including the affinity of the probe for its target, the probe's concentration, and the cell type.[3][4]
Q2: How does incubation time affect the quality of fluorescent staining?
A2: Incubation time is a critical factor that directly impacts staining quality. Insufficient incubation time can lead to a weak or absent fluorescent signal because the probe has not had enough time to bind to its target.[3][5] Conversely, excessively long incubation periods can result in high background staining due to non-specific binding of the probe.[3][6]
Q3: Can I shorten the incubation time by increasing the probe concentration?
A3: While increasing the probe concentration might seem like a way to shorten incubation time, it is often not a straightforward solution. A higher probe concentration can lead to increased non-specific binding and higher background fluorescence, which can obscure the specific signal.[3][6] It is crucial to optimize both the probe concentration and the incubation time simultaneously to achieve the best signal-to-noise ratio.[3]
Q4: Is it better to incubate for a shorter time at a higher temperature or for a longer time at a lower temperature?
A4: Both approaches have their merits and the optimal condition depends on the specific probe and target. Shorter incubations at room temperature (RT) or 37°C can sometimes enhance the signal.[3] However, higher temperatures can also increase non-specific binding.[3] Longer incubations at 4°C are a common practice and often yield good results with reduced background.[1][2] A time-course experiment is the best way to determine the ideal condition for your specific experiment.[3]
Q5: How do I know if my incubation time is too short or too long?
A5: If your incubation time is too short, you will likely observe a weak or no fluorescent signal.[3][5] If the incubation time is too long, you may see high background fluorescence that makes it difficult to distinguish your target from the background.[3][6] Including positive and negative controls in your experiment can help you interpret your results accurately.
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
A weak or absent signal can be frustrating. Before re-evaluating your entire experiment, consider if the incubation time is a contributing factor.
| Possible Cause | Troubleshooting Recommendation | Citation |
| Incubation time is too short. | Increase the incubation time. Consider performing a time-course experiment (e.g., 30 min, 1 hr, 2 hrs, overnight at 4°C) to determine the optimal duration. | [3][5] |
| Probe concentration is too low. | Perform a titration to find the optimal probe concentration. A higher concentration might be needed for shorter incubation times. | [7][8] |
| Suboptimal incubation temperature. | Test different incubation temperatures. While 4°C overnight is common, some probes work better with shorter incubations at room temperature or 37°C. | [3] |
| Inefficient permeabilization (for intracellular targets). | Ensure your permeabilization step is adequate. If the probe cannot access its target, the signal will be weak regardless of the incubation time. | [9][10] |
| Photobleaching. | Minimize exposure of your sample to light during incubation and imaging. Use an anti-fade mounting medium. | [7][8] |
Problem 2: High Background Fluorescence
High background can mask your specific signal, making data interpretation difficult. Optimizing the incubation time can significantly reduce background noise.
| Possible Cause | Troubleshooting Recommendation | Citation |
| Incubation time is too long. | Reduce the incubation time. Non-specific binding can increase with prolonged incubation. | [3][6] |
| Probe concentration is too high. | Decrease the probe concentration. Perform a titration to find the lowest concentration that still provides a good signal. | [6][7] |
| Insufficient washing. | Increase the number and duration of wash steps after incubation to remove unbound probes. | [11][12] |
| Inadequate blocking. | Increase the blocking time or try a different blocking agent to minimize non-specific binding sites. | [6][10] |
| Autofluorescence. | Image an unstained control sample to assess the level of autofluorescence. Choose fluorophores with longer wavelengths to minimize this effect. | [7][11] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol helps identify the ideal incubation duration for your specific fluorescent probe and cell type.
-
Cell Preparation: Prepare your cells for staining according to your standard protocol (e.g., fixation, permeabilization if required).
-
Optimal Probe Concentration: Use the optimal probe concentration determined from a prior titration experiment. If this is your first time, start with the manufacturer's recommended concentration.[3]
-
Incubation:
-
Washing: After the respective incubation times, wash all samples thoroughly with an appropriate buffer (e.g., PBS) to remove unbound probe.[3]
-
Imaging: Mount the samples and acquire images using consistent settings for all time points.[3]
-
Analysis: Compare the signal intensity and background fluorescence across the different incubation times to determine the optimal signal-to-noise ratio.[3]
Protocol 2: General Cell Staining Workflow
This protocol provides a general workflow for fluorescent cell staining, highlighting the incubation step.
-
Sample Preparation: Grow cells on a suitable substrate (e.g., coverslips).
-
Fixation: Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde) for 10-20 minutes at room temperature.[1][13]
-
Washing: Wash the cells with PBS.
-
Permeabilization (for intracellular targets): If staining an intracellular target, permeabilize the cells with a detergent like Triton X-100 (e.g., 0.1-0.5%) for 10-15 minutes.[8]
-
Blocking: Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA) for at least 30 minutes.[4]
-
Primary Antibody Incubation (for indirect staining): Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[1][2]
-
Washing: Wash the cells multiple times with PBS.
-
Secondary Antibody/Fluorescent Probe Incubation: Incubate with the fluorophore-conjugated secondary antibody or fluorescent probe diluted in blocking buffer. This is the step where incubation time optimization is critical. Protect from light from this step onwards.[1][4]
-
Washing: Wash the cells extensively with PBS to remove unbound secondary antibody/probe.
-
Mounting and Imaging: Mount the coverslips on microscope slides using an anti-fade mounting medium and proceed with imaging.[8]
Visualizations
Caption: A flowchart illustrating the key steps in a typical fluorescent cell staining protocol.
Caption: A decision-making diagram for troubleshooting common issues related to incubation time.
References
- 1. biotium.com [biotium.com]
- 2. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 3. benchchem.com [benchchem.com]
- 4. ibidi.com [ibidi.com]
- 5. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. benchchem.com [benchchem.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. gatescientific.com [gatescientific.com]
Technical Support Center: The Impact of PEG Linker Length on Probe Biodistribution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of Polyethylene Glycol (PEG) linker length on the biodistribution of imaging and therapeutic probes. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker on a probe?
A1: PEGylation, the attachment of PEG chains to molecules like proteins, peptides, or nanoparticles, is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic and diagnostic probes.[][2] The hydrophilic and flexible nature of PEG linkers can improve a probe's solubility, stability, and circulation half-life.[3] By increasing the hydrodynamic volume of the probe, PEGylation can reduce renal clearance and shield the probe from enzymatic degradation and the host's immune system, thereby decreasing immunogenicity.[4][5]
Q2: How does increasing the PEG linker length generally affect the biodistribution of a probe?
A2: Generally, increasing the length of the PEG linker prolongs the probe's circulation time in the bloodstream.[6] This extended circulation can lead to enhanced accumulation in target tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.[7] Longer PEG chains can also decrease uptake by the mononuclear phagocyte system (MPS), particularly in the liver and spleen.[8][9] However, an excessively long PEG linker might also introduce steric hindrance, which could potentially reduce the binding affinity of the probe to its target.[6]
Q3: Can a shorter PEG linker ever be advantageous?
A3: Yes, in certain scenarios, shorter PEG linkers are preferable. For instance, in pre-targeted imaging, rapid clearance of the unbound probe is desirable to achieve a high target-to-background signal ratio, making a shorter PEG linker a better choice.[6] Additionally, some studies have shown that shorter linkers may lead to more favorable receptor-ligand interactions by limiting the conformational freedom of the targeting ligand.[10] In some cases, very short PEG linkers have been observed to alter the pharmacokinetics of antibodies to allow for high-contrast imaging as early as 24 hours post-injection.[11]
Q4: Are there different types of PEG linkers, and how do they impact biodistribution?
A4: Yes, PEG linkers can be linear or branched.[3] Linear PEGs are the most common and offer predictable behavior with minimal steric hindrance.[3] Branched PEGs have multiple PEG arms extending from a central core, which can provide superior shielding effects, leading to even longer circulation times and a greater reduction in immune system recognition compared to linear PEGs of the same molecular weight.[3]
Q5: What is the "PEG dilemma"?
A5: The "PEG dilemma" refers to the trade-off where the same properties of PEGylation that are beneficial for systemic circulation (e.g., steric hindrance) can be detrimental once the probe reaches the target site.[7] The PEG layer can hinder the interaction of the probe with its target receptor and may also impede cellular uptake and subsequent endosomal escape, potentially reducing the probe's efficacy.[7] To address this, cleavable PEG linkers that are sensitive to the tumor microenvironment (e.g., low pH, specific enzymes) have been developed.[7]
Troubleshooting Guide
Issue 1: My PEGylated probe shows high uptake in the liver and spleen.
-
Possible Cause: The PEG linker may be too short, or the PEG density on the probe's surface is insufficient to prevent opsonization and subsequent uptake by the mononuclear phagocyte system (MPS). Without adequate PEGylation, nanoparticles and other probes can be rapidly cleared by Kupffer cells in the liver.[8]
-
Troubleshooting Steps:
-
Increase PEG Linker Length: Experiment with longer PEG chains (e.g., increasing from 2 kDa to 5 kDa or even 30 kDa). Longer PEG chains provide a more effective "stealth" layer.[8]
-
Increase PEG Density: If possible, increase the number of PEG chains conjugated to your probe. A higher grafting density can provide better shielding.[12]
-
Consider Branched PEG: Branched PEG linkers can offer superior shielding compared to linear PEGs of the same molecular weight.[3]
-
Issue 2: The tumor uptake of my targeted probe is lower than expected.
-
Possible Cause 1: Steric Hindrance. The PEG linker, while increasing circulation time, may be sterically hindering the targeting ligand from binding to its receptor on the tumor cells.[6] This is more likely to be an issue with very long PEG chains.
-
Troubleshooting Steps:
-
Optimize PEG Linker Length: Test a range of PEG linker lengths. A shorter linker might reduce steric hindrance and improve target binding, although it may also decrease circulation time. The optimal length is often a balance between these two effects.[6]
-
Incorporate a Cleavable Linker: Utilize a linker that is stable in circulation but is cleaved in the tumor microenvironment (e.g., by specific enzymes or at low pH). This will "unmask" the targeting ligand at the desired site.
-
-
Possible Cause 2: Poor Pharmacokinetics. The probe may be clearing from circulation too quickly, before it has sufficient time to accumulate in the tumor. This can happen if the PEG linker is too short or absent.
-
Troubleshooting Steps:
-
Increase PEG Linker Length: As a starting point, try a longer PEG linker to increase the probe's circulation half-life.[8]
-
Pharmacokinetic Study: Conduct a pharmacokinetic study to determine the circulation half-life of your probe with different PEG linker lengths. This will help you understand the relationship between linker length and clearance for your specific probe.
-
Issue 3: I'm observing high background signal in my imaging studies.
-
Possible Cause: The unbound probe is not clearing from the circulation and non-target tissues efficiently, leading to poor contrast between the target and background. This is often an issue with probes that have very long PEG linkers.
-
Troubleshooting Steps:
-
Use a Shorter PEG Linker: A shorter PEG linker will generally lead to faster clearance of the unbound probe, which can improve the target-to-background ratio.[6]
-
Optimize Imaging Time Point: Acquire images at later time points to allow for the clearance of the unbound probe from non-target tissues.
-
Consider a Pre-targeting Approach: In a pre-targeting strategy, the targeting molecule is administered first, allowed to accumulate at the target and clear from circulation, followed by the administration of a smaller, rapidly clearing imaging probe that binds to the targeting molecule.
-
Quantitative Data Summary
The following tables summarize the impact of PEG linker length on key biodistribution parameters from various studies.
Table 1: Effect of PEG Linker Length on Tetrazine Probe Biodistribution [6]
| Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG11, PEG12) |
| Lipophilicity (logD) | High | Moderate | Low |
| Blood Clearance | Fast | Slower | Slowest |
| Tumor Uptake | Variable | Potentially Improved | Can be Reduced |
Table 2: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Tumor and Plasma Exposure [13]
| PEG Units in Linker | Tumor Exposure | Plasma Exposure | Tumor Weight Reduction |
| 0 (Control) | Low | Low | 11% |
| 2 | Moderate | Moderate | 35-45% |
| 4 | Moderate | Moderate | 35-45% |
| 8 | High | High | 75-85% |
| 12 | High | High | 75-85% |
| 24 | High | High | 75-85% |
Table 3: Impact of PEG Linker Length on Folate-Targeted Liposome Biodistribution and Efficacy [10][14]
| Formulation | Tumor Accumulation (in vivo) | Antitumor Activity (Tumor Size Reduction) |
| Dox/FL-2K (2kDa PEG) | Moderate | Moderate |
| Dox/FL-5K (5kDa PEG) | Higher | Moderate |
| Dox/FL-10K (10kDa PEG) | Highest | >40% reduction compared to 2K and 5K |
Key Experimental Protocols
Protocol 1: General Procedure for Probe PEGylation
This protocol describes a general method for conjugating a thiol-reactive PEG linker to a probe containing a free thiol group, such as a reduced antibody or a cysteine-containing peptide.
Materials:
-
Probe (antibody, peptide, etc.) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) for antibodies
-
Maleimide-PEG-payload linker
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Probe Preparation:
-
For antibodies, reduce the interchain disulfide bonds by incubating with a 10-fold molar excess of TCEP at 37°C for 2 hours.
-
For probes with an existing free thiol, this step may not be necessary.
-
-
Conjugation:
-
Dissolve the Maleimide-PEG-payload linker in a compatible solvent (e.g., DMSO).
-
Add the dissolved linker to the prepared probe solution at a defined molar excess. A typical starting point is a 5- to 20-fold molar excess of the linker over the probe.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching:
-
Add a small molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted maleimide (B117702) groups.
-
-
Purification:
-
Purify the PEGylated probe from excess linker and other reagents using a size-exclusion chromatography (SEC) column.
-
Monitor the elution profile using UV absorbance at 280 nm (for proteins) and collect the fractions corresponding to the conjugated probe.
-
-
Characterization:
-
Confirm successful conjugation and assess the degree of PEGylation using techniques such as SDS-PAGE (which will show an increase in apparent molecular weight), mass spectrometry, or HPLC.[15]
-
Protocol 2: Ex Vivo Biodistribution Study in a Rodent Model
This protocol outlines a typical procedure for determining the biodistribution of a radiolabeled probe in mice.
Materials:
-
Radiolabeled probe
-
Tumor-bearing mice (or other relevant animal model)
-
Anesthesia
-
Syringes for injection and blood collection
-
Dissection tools
-
Tubes for organ collection
-
Gamma counter
-
Scale for weighing organs
Procedure:
-
Dose Preparation and Administration:
-
Prepare a sufficient volume of the radiolabeled probe formulation to inject all animals in a cohort and to have a standard for calibration.[16]
-
Accurately measure the activity in each syringe before injection.
-
Inject a known amount of the radiolabeled probe into each mouse, typically via tail vein injection.
-
-
Time Points:
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of animals (typically 3-5 mice per time point).
-
-
Tissue Harvesting:
-
Immediately following euthanasia, collect blood via cardiac puncture.
-
Dissect the animal and carefully harvest organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, muscle, bone).[16]
-
Rinse the organs to remove excess blood, blot dry, and place them in pre-weighed tubes.
-
-
Radioactivity Measurement:
-
Weigh each harvested tissue sample.
-
Measure the radioactivity in each sample, along with the injection standards, using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[16] This is done by comparing the radioactivity in the tissue to the radioactivity of the injection standard and normalizing for the tissue weight.
-
Calculate target-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) to assess targeting specificity.
-
Visualizations
Caption: Workflow of a typical probe biodistribution study.
References
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Overcoming anti-PEG antibody mediated accelerated blood clearance of PEGylated liposomes by pre-infusion with high molecular weight free PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. medcraveonline.com [medcraveonline.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. DSpace [helda.helsinki.fi]
Validation & Comparative
A Comparative Guide to Fluorescent Probes for Cellular and In Vivo Imaging: Fluorescein-triazole-PEG5-DOTA vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of molecular imaging and diagnostics, the selection of an appropriate fluorescent probe is paramount for achieving sensitive and reliable results. This guide provides a detailed comparison of Fluorescein-triazole-PEG5-DOTA with two common classes of alternative fluorescent probes: those based on Rhodamine and Cyanine (Cy5) dyes. This objective analysis, supported by experimental data and protocols, aims to assist researchers in making informed decisions for their specific applications.
Introduction to the Probes
This compound is a multi-functional probe designed for bio-imaging applications. Its core components are:
-
Fluorescein (B123965): A widely used fluorophore known for its high quantum yield, resulting in bright green fluorescence.[1]
-
Triazole Linkage: Typically formed via "click chemistry," this stable linker connects the fluorescein to the rest of the molecule.
-
PEG5 (Polyethylene Glycol): A five-unit PEG linker enhances hydrophilicity, improves biocompatibility, and reduces non-specific binding in biological systems.[2]
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator capable of stably coordinating with metal ions, making the probe suitable for dual-modality imaging (e.g., fluorescence and PET/SPECT) when complexed with a radionuclide.
Alternative Probes:
-
Rhodamine-based Probes: These are a class of fluorophores known for their excellent photostability and pH insensitivity compared to fluorescein. They typically exhibit red fluorescence. A comparable alternative would be a Rhodamine-PEG-DOTA conjugate.
-
Cyanine (Cy5)-based Probes: Cy5 is a far-red fluorescent dye, which is advantageous for in vivo imaging due to reduced tissue autofluorescence in this spectral region. A comparable alternative would be a Cy5-PEG-DOTA conjugate.
Quantitative Performance Comparison
| Property | Fluorescein-PEG-DOTA (Proxy Data) | Rhodamine-PEG-DOTA (General Characteristics) | Cy5-PEG-DOTA (Example: 64Cu-DOTA-NT-Cy5.5) |
| Excitation Max (nm) | ~490[1] | ~550-570 | ~650 |
| Emission Max (nm) | ~515-520[1] | ~570-590 | ~670 |
| Quantum Yield (Φ) | 0.59 (with PEGylation)[2] | Generally lower than fluorescein | Varies, can be lower than fluorescein |
| Photostability | Moderate, prone to photobleaching | High | Moderate to High |
| Cell Permeability | Generally low for the conjugate | Variable, can be designed for cell permeability | Low for the conjugate, relies on targeting moiety |
| pH Sensitivity | Fluorescence decreases in acidic pH | Generally low | Low |
| In Vitro Stability | High | High | >90% intact after 6h in PBS[3] |
| Cellular Binding Affinity (IC50) | Dependent on targeting moiety | Dependent on targeting moiety | 0.65 ± 0.35 nmol/L (for NTR1)[3] |
Experimental Protocols
Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a test sample relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄ for fluorescein)
-
Test probe solution
-
Solvent (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Prepare a series of dilutions of both the standard and the test probe in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, with the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test probe.
-
Calculate the quantum yield of the test probe (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the test sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Assessment of Photostability
This protocol outlines a method to assess the photostability of a fluorescent probe under continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a camera
-
Fluorescent probe solution
-
Microscope slides and coverslips
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare a sample of the fluorescent probe for microscopy. This can be a solution of the probe or cells labeled with the probe.
-
Mount the sample on the microscope stage.
-
Select a region of interest (ROI) and focus on the sample.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. Use consistent exposure time and laser power throughout the experiment.
-
Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series using image analysis software.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.
-
Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
In Vitro Cell Permeability Assay (Caco-2 Model)
This protocol describes an in vitro assay to assess the permeability of a fluorescent probe across a Caco-2 cell monolayer, which is a model of the intestinal epithelial barrier.[4][5]
Materials:
-
Caco-2 cells
-
Transwell inserts with a microporous membrane
-
Cell culture medium and supplements
-
Fluorescent probe solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Seed Caco-2 cells on the Transwell inserts and culture them for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the fluorescent probe solution to the apical (upper) chamber of the Transwell insert.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
Measure the fluorescence intensity of the samples from the basolateral chamber using a plate reader.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of appearance of the probe in the basolateral chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the probe in the apical chamber.
-
Visualization of Signaling Pathways and Workflows
General Signaling Pathway for a Targeted Fluorescent Probe
The following diagram illustrates the general mechanism of action for a targeted fluorescent probe, such as this compound conjugated to a targeting ligand (e.g., a peptide or antibody).
Experimental Workflow for In Vitro Probe Evaluation
The diagram below outlines a typical experimental workflow for the in vitro characterization of a novel fluorescent probe.
Logical Relationship of Probe Components
This diagram illustrates the functional relationship between the different components of the this compound probe.
Conclusion
The choice between this compound and its alternatives depends heavily on the specific experimental requirements.
-
This compound is an excellent candidate for applications requiring high brightness for in vitro imaging, where photobleaching can be managed and the pH is stable. Its key advantage is the DOTA chelator, which allows for straightforward adaptation to dual-modality imaging.
-
Rhodamine-PEG-DOTA probes are preferable for long-term imaging experiments due to their superior photostability and for studies in variable pH environments.
-
Cy5-PEG-DOTA probes are the probes of choice for in vivo imaging applications, where their far-red emission minimizes tissue autofluorescence, leading to a better signal-to-noise ratio.
Researchers should carefully consider the trade-offs between brightness, photostability, and spectral properties in the context of their experimental setup and biological question. The inclusion of a PEG linker and a DOTA chelator in all these probes provides a versatile platform for developing targeted imaging agents for a wide range of applications in research and drug development.
References
- 1. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of 64Cu-DOTA-NT-Cy5.5 as a Dual-Modality PET/Fluorescence Probe to Image Neurotensin Receptor-Positive Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to the Validation of Fluorescein-triazole-PEG5-DOTA Targeting Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a hypothetical Fluorescein-triazole-PEG5-DOTA conjugated probe against other alternatives for targeted molecular imaging. To illustrate the validation process with concrete data, this document will focus on a common application: the targeting of the Neurotensin (B549771) Receptor 1 (NTR1), which is overexpressed in various cancers, including pancreatic, prostate, and colon carcinomas.
The core molecule, this compound, is a versatile platform. The fluorescein (B123965) component allows for optical imaging, while the DOTA chelator can be complexed with various radiometals for nuclear imaging (PET/SPECT) or radionuclide therapy. The targeting specificity, however, is not inherent to this platform but is conferred by attaching a targeting ligand—in this hypothetical case, a neurotensin (NT) peptide analog. The validation of this entire conjugate is crucial to ensure it specifically binds to its intended target with minimal off-target effects.
General Workflow for Validation of a Targeted Imaging Probe
The validation of a new targeted imaging probe is a multi-step process that begins with in vitro characterization and progresses to in vivo models to assess its efficacy and specificity in a biologically relevant context.
Caption: Overall workflow for validating a targeted imaging probe.
Part 1: In Vitro Validation of Targeting Specificity
The initial validation of a targeted probe is performed in a controlled cellular environment to quantify its binding affinity and specificity for the target receptor.
Experimental Protocol: In Vitro Competitive Binding Assay
This assay determines the concentration at which the new probe inhibits 50% of the binding of a known high-affinity radioligand to the target receptor (IC50 value), which is a measure of its binding affinity.
-
Cell Culture: Culture human colon adenocarcinoma HT-29 cells, which are known to overexpress NTR1, in a suitable medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension. Perform a cell count and adjust the concentration to 1 x 10^6 cells/mL.
-
Assay Setup: In a 96-well plate, add a constant concentration of a known NTR1-specific radioligand (e.g., [³H]-Neurotensin).
-
Competitive Binding: Add increasing concentrations of the unlabeled "this compound-NT" probe to the wells. Include control wells with only the radioligand (for total binding) and wells with the radioligand plus a large excess of unlabeled neurotensin (for non-specific binding).
-
Incubation: Incubate the plate at 37°C for 1 hour to allow the binding to reach equilibrium.
-
Washing: Rapidly wash the cells with ice-cold buffer to remove unbound ligands.
-
Quantification: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the "this compound-NT" probe. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow and concept of the in vitro competitive binding assay.
Performance Comparison: Targeting Ligand Affinity
The binding affinity is a critical parameter for a targeted probe. A lower IC50 or Ki value indicates a higher affinity.
| Targeting Probe Conjugate | Target Receptor | Cell Line | Binding Affinity (IC50, nM) | Citation |
| (Hypothetical) DOTA-NT-Fluorescein | NTR1 | HT-29 | ~5-10 | N/A |
| DOTA-NT-Cy5.5 | NTR1 | HT-29 | 0.65 ± 0.35 | [1] |
| ⁶⁸Ga-DOTA-NT-20.3 | NTR1 | PC3 | 7.59 ± 0.41 | [2] |
| ¹⁷⁷Lu-DOTA-NT (No Spacer) | NTR1 | HT-29 | 21.0 ± 5.6 | [3] |
| ¹⁷⁷Lu-DOTA-NT (β-Ala Spacer) | NTR1 | HT-29 | 4.3 ± 0.8 | [3] |
Note: The IC50 for the hypothetical probe is an estimated value for comparison purposes. The data shows that modifications, such as the choice of fluorophore or the inclusion of a spacer, can significantly impact binding affinity.[3]
Part 2: In Vivo Validation of Targeting Specificity
In vivo studies are essential to evaluate the probe's performance in a complex biological system, assessing its biodistribution, tumor uptake, and clearance profile.
Experimental Protocol: In Vivo Biodistribution and Blocking Study
This experiment quantifies the accumulation of the radiolabeled probe in the tumor and various organs and confirms that the tumor uptake is receptor-specific.
-
Animal Model: Use immunodeficient mice (e.g., nude mice) and subcutaneously implant NTR1-positive tumor cells (e.g., HT-29) until tumors reach a suitable size (e.g., 100-200 mm³).
-
Radiolabeling: Chelate the DOTA moiety of the "this compound-NT" probe with a suitable radionuclide (e.g., ⁶⁴Cu for PET imaging).
-
Probe Administration: Inject a known amount of the ⁶⁴Cu-labeled probe intravenously into the tumor-bearing mice (n=4-5 per group).
-
Blocking Group: For the blocking study, co-inject a separate group of mice with the radiolabeled probe and a large excess (e.g., 100 µg) of unlabeled neurotensin peptide.[1]
-
Time Points: At selected time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice.
-
Organ Harvesting: Dissect and collect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Quantification: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Compare the tumor uptake between the non-blocked and blocked groups to determine specificity. A significant reduction in tumor uptake in the blocked group indicates receptor-specific binding.
References
- 1. Synthesis and Evaluation of 64Cu-DOTA-NT-Cy5.5 as a Dual-Modality PET/Fluorescence Probe to Image Neurotensin Receptor-Positive Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 68Ga-DOTA-NT-20.3 Neurotensin Receptor 1 PET Imaging as a Surrogate for Neuroendocrine Differentiation of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of DOTA-chelated neurotensin analogs with spacer-enhanced biological performance for neurotensin-receptor-1-positive tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Quantitative Analysis of Cellular Fluorescence Intensity by Flow Cytometry and Automated Microscopy
For researchers, scientists, and drug development professionals, the precise quantification of fluorescence intensity within cells is paramount for elucidating cellular mechanisms, screening potential therapeutics, and understanding disease progression. Two powerhouse techniques dominate this landscape: flow cytometry and automated fluorescence microscopy. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
This guide delves into the core principles, quantitative performance, and detailed experimental protocols for both flow cytometry and automated fluorescence microscopy with image analysis. By understanding the distinct advantages and limitations of each approach, researchers can make informed decisions to generate robust and reproducible data.
Method Overview
Flow Cytometry is a high-throughput technique that measures the fluorescence intensity of individual cells suspended in a fluid stream as they pass through a laser beam. It provides statistical data on large cell populations rapidly, making it ideal for analyzing heterogeneous samples and identifying rare cell populations.
Automated Fluorescence Microscopy , often integrated into High-Content Analysis (HCA) or High-Content Screening (HCS) systems, captures images of cells in situ, typically in multi-well plates. Subsequent image analysis software quantifies fluorescence intensity on a per-cell or subcellular basis, providing crucial spatial information that is lost in flow cytometry.
Performance Comparison: A Quantitative Look
To illustrate the quantitative performance of these two methods, we have summarized data from comparative studies on apoptosis and cell viability assays. These examples highlight the concordance and divergence between the two techniques under different experimental contexts.
| Performance Metric | Flow Cytometry | Automated Fluorescence Microscopy | Supporting Experimental Data |
| Throughput | Very High (up to 100,000 cells/second)[1] | Moderate to High (hundreds to thousands of cells/minute) | Flow cytometry's core advantage lies in its speed, enabling the analysis of millions of cells in a short period.[2] Automated microscopy, while slower, can still achieve high throughput for plate-based assays. |
| Sensitivity | High | High (can be enhanced with sensitive detectors and optimized imaging conditions) | One study on cell viability found that flow cytometry detected a more dramatic decrease in viability (to 0.2%) compared to fluorescence microscopy (~9%) under the same conditions, suggesting higher sensitivity to subtle changes.[3] |
| Spatial Resolution | None (provides whole-cell intensity)[4] | High (enables subcellular quantification, e.g., nuclear vs. cytoplasmic)[1][4] | A key differentiator; microscopy can quantify protein translocation or co-localization within specific organelles, which is impossible with standard flow cytometry.[2] |
| Analysis of Adherent Cells | Requires cell detachment, which can alter phenotype | Ideal for in situ analysis of adherent cells | Automated microscopy excels at analyzing cells in their native, adherent state, avoiding artifacts from trypsinization required for flow cytometry.[5] |
| Data Output | Statistical data for large populations (histograms, scatter plots) | Quantitative data linked to individual cell images | Flow cytometry provides robust population statistics, while automated microscopy offers the unique advantage of visually confirming the quantitative data with cell images. |
| Concordance in Apoptosis Assays | High | High | A comparative study on apoptosis markers (Annexin V, Caspase 3/7, mitochondrial membrane potential) showed a high degree of concordance between an image cytometer and a flow cytometer.[6][7] |
| Accuracy in Cell Counting | High for suspension cells | High for both adherent and suspension cells | One study found automated cell imaging to be the most accurate method for measuring cell number in both adherent and suspension cell lines compared to flow cytometry and other plate-reader assays.[5] |
Experimental Protocols
Detailed methodologies are crucial for generating reliable and reproducible quantitative data. Below are representative protocols for quantifying cellular fluorescence intensity using both flow cytometry and automated fluorescence microscopy.
Quantitative Flow Cytometry Protocol for Protein Expression
This protocol outlines the general steps for staining cells with a fluorescently-labeled antibody to quantify the expression of a surface protein.
-
Cell Preparation:
-
Harvest cells and ensure they are in a single-cell suspension. For adherent cells, use a gentle detachment method to minimize epitope damage.
-
Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into individual tubes.
-
Add the fluorescently-conjugated primary antibody at a pre-titrated optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibody.
-
Resuspend the cells in 500 µL of staining buffer for analysis.
-
-
Data Acquisition:
-
Warm up and calibrate the flow cytometer using compensation beads and voltage optimization to ensure reproducible measurements.
-
Acquire data from unstained and single-color controls to set up compensation and gates.
-
Run the stained samples, collecting a sufficient number of events (typically 10,000-50,000) for statistical significance.
-
-
Data Analysis:
-
Apply compensation to correct for spectral overlap.
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Generate histograms of fluorescence intensity for the gated population.
-
Quantify the mean or median fluorescence intensity (MFI) as a measure of protein expression.
-
Automated Fluorescence Microscopy with Image Analysis Protocol (using ImageJ/Fiji)
This protocol provides a workflow for quantifying the average fluorescence intensity of cells from microscopy images.
-
Image Acquisition:
-
Plate cells in a multi-well plate suitable for imaging.
-
Perform staining with the desired fluorescent probe.
-
Acquire images using a fluorescence microscope with consistent settings (e.g., exposure time, gain, and laser power) for all samples to be compared.[8] Save images in a raw, uncompressed format.[8]
-
-
Image Pre-processing in ImageJ/Fiji:
-
Open the image file.
-
If working with a multi-channel image, split the channels.
-
Subtract the background fluorescence to reduce noise. A common method is the "Rolling Ball" background subtraction.
-
-
Cell Segmentation and Measurement:
-
Use a nuclear stain channel (e.g., DAPI) to identify individual cells.
-
Apply a threshold to the nuclear channel to create a binary mask of the nuclei.
-
Use the "Analyze Particles" function to identify and create Regions of Interest (ROIs) for each nucleus.
-
Transfer these ROIs to the channel of interest (the one you want to quantify).
-
From the "Set Measurements" menu, select "Mean Gray Value" and "Integrated Density".
-
Select "Measure" to obtain the fluorescence intensity values for each cell.
-
-
Data Analysis:
-
To correct for background, measure the mean fluorescence of a background region in the image.
-
Calculate the Corrected Total Cell Fluorescence (CTCF) for each cell using the formula: CTCF = Integrated Density – (Area of selected cell × Mean fluorescence of background).
-
Average the CTCF values from multiple cells within the same condition for a representative quantitative value.
-
Visualizing Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Conclusion
The choice between flow cytometry and automated fluorescence microscopy for quantitative analysis depends heavily on the specific research question. Flow cytometry is unparalleled for high-throughput screening of suspension cells and for obtaining statistically robust data on large, heterogeneous populations. However, it sacrifices spatial information. Automated fluorescence microscopy, on the other hand, provides rich, quantitative data with subcellular resolution, making it indispensable for studying protein localization, morphological changes, and for the in situ analysis of adherent cells. As the presented data suggests, both methods can yield highly comparable results for certain assays, and in many cases, they can be used as complementary techniques to provide a more complete understanding of cellular processes. By carefully considering the strengths and limitations of each, researchers can select the optimal tool to advance their scientific and drug discovery endeavors.
References
- 1. creative-proteomics.com [creative-proteomics.com]
- 2. Comparing Flow Cytometry with Imaging Cytometry [labx.com]
- 3. bioengineer.org [bioengineer.org]
- 4. news-medical.net [news-medical.net]
- 5. tandfonline.com [tandfonline.com]
- 6. chemometec.com [chemometec.com]
- 7. chemometec.com [chemometec.com]
- 8. lbk.electroporation.net [lbk.electroporation.net]
A Researcher's Guide to Fluorescein Derivatives: A Photostability Comparison
For researchers, scientists, and drug development professionals, the photostability of a fluorescent probe is a critical factor for successful and reproducible fluorescence-based experiments. Fluorescein (B123965), a widely used fluorophore, is known for its brightness but suffers from significant photobleaching, limiting its utility in long-term imaging studies. This guide provides a comparative analysis of the photostability of various fluorescein derivatives, supported by quantitative data and detailed experimental protocols.
This comparison guide aims to provide an objective overview of the performance of different fluorescein derivatives, enabling informed decisions for specific research applications. While fluorescein itself is susceptible to rapid photobleaching, several of its derivatives have been engineered to offer enhanced photostability, making them more suitable for demanding applications such as live-cell imaging and high-resolution microscopy.[1]
Quantitative Comparison of Photostability
The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φb), which represents the probability of a molecule undergoing photochemical destruction upon absorbing a photon. A lower photobleaching quantum yield indicates higher photostability. Another useful metric is the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
The following table summarizes the available quantitative data for fluorescein and some of its common derivatives. It is important to note that these values can be influenced by the experimental conditions, including the illumination intensity, wavelength, and the local chemical environment.[2]
| Fluorophore | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Photobleaching Quantum Yield (Φb) | Relative Photostability |
| Fluorescein | ~70,000 | ~0.92 | ~3-5 x 10⁻⁵[2] | Low |
| Alexa Fluor 488 | ~71,000 | ~0.92 | Data not readily available | High[1][3] |
| Oregon Green 488 | ~83,000 | ~0.92 | Data not readily available | High[1][4] |
| BODIPY FL | ~80,000 | ~0.90[] | Data not readily available | Very High[][] |
| Rhodamine Green | >75,000 | High | Data not readily available | High[1] |
Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and the presence of oxidizing or reducing agents.[2] While specific photobleaching quantum yields for all derivatives are not consistently reported in a single comparative study, the general consensus in the literature is that Alexa Fluor 488, Oregon Green 488, BODIPY FL, and Rhodamine Green are all significantly more photostable than their parent molecule, fluorescein.[1][7]
Visualizing the Photobleaching Process
Photobleaching is an irreversible process that leads to the loss of fluorescence. The underlying mechanism can be visualized using a Jablonski diagram, which illustrates the electronic state transitions of a molecule.
References
- 1. thermofisher.com [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 7. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Target Engagement of Fluorescently Labeled Ligands
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound binds to its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This process, known as target engagement validation, provides essential evidence for a compound's mechanism of action and is a key determinant of its potential efficacy. This guide offers a comparative overview of primary methodologies used to validate the cellular target engagement of fluorescently labeled ligands. We will explore the principles, advantages, and limitations of several widely used techniques, present their typical quantitative outputs in clearly structured tables, and provide detailed experimental protocols.
Comparison of Key Target Engagement Validation Methods
Choosing the right target engagement assay is contingent on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following sections delve into the details of four prominent methods: Cellular Thermal Shift Assay (CETSA), Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET) and Time-Resolved FRET (TR-FRET), and Bioluminescence Resonance Energy Transfer (BRET), including NanoBRET.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for monitoring the binding of ligands to endogenous proteins in a cellular context.[1][2] The principle is based on the ligand-induced thermal stabilization of the target protein.[3][4] When a ligand binds to its target protein, the protein's resistance to heat-induced denaturation increases.
Experimental Workflow
The general workflow for a CETSA experiment involves treating cells with the test compound, heating the cells to denature and aggregate proteins, followed by cell lysis and separation of soluble proteins from aggregated ones.[5][6] The amount of soluble target protein remaining at different temperatures is then quantified, typically by Western blotting or other detection methods.
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Comparative Guide to the Chelation Efficiency of DOTA with Various Metals
For Researchers, Scientists, and Drug Development Professionals
The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a cornerstone in the development of metal-based diagnostic and therapeutic agents. Its ability to form highly stable and kinetically inert complexes is paramount for applications ranging from magnetic resonance imaging (MRI) contrast agents to targeted radiopharmaceuticals.[1] The choice of the metal ion is critical, as the chelation efficiency—a combination of thermodynamic stability, kinetic inertness, and practical labeling efficiency—varies significantly between different metals. This guide provides a comparative assessment of DOTA's performance with a range of medically relevant metal ions, supported by quantitative data and detailed experimental protocols.
I. Thermodynamic Stability
Thermodynamic stability, quantified by the stability constant (log K), indicates the strength of the bond between DOTA and a metal ion at equilibrium. A higher log K value signifies a more stable complex, with less tendency to release the free metal ion. DOTA is renowned for forming exceptionally stable complexes with trivalent metal ions, particularly lanthanides.[2]
| Metal Ion | Valence | Log K Value | Ionic Radius (Å) | Key Application(s) |
| Gd(III) | +3 | 22.1[3] | 0.94 | MRI Contrast Agents |
| Lu(III) | +3 | ~22.4 | 0.86 | Radiotherapy (¹⁷⁷Lu) |
| Y(III) | +3 | ~24.9 | 0.90 | Radiotherapy (⁹⁰Y) |
| Ac(III) | +3 | High Affinity[1] | 1.12 | Radiotherapy (²²⁵Ac) |
| Ga(III) | +3 | 21.3[4] | 0.62 | PET Imaging (⁶⁸Ga) |
| In(III) | +3 | ~23.9 | 0.80 | SPECT Imaging (¹¹¹In) |
| Cu(II) | +2 | ~22.5 | 0.73 | PET Imaging (⁶⁴Cu) |
| Zn(II) | +2 | ~20.9 | 0.74 | - (Endogenous Competitor) |
| Pb(II) | +2 | High Affinity[5] | 1.19 | Theranostics (²⁰³/²¹²Pb) |
| Mn(II) | +2 | ~15.6 | 0.83 | Potential MRI |
Note: Log K values can vary slightly based on experimental conditions (e.g., temperature, ionic strength). The values presented are representative figures from the literature.
II. Kinetic Inertness: The Key to In Vivo Stability
While thermodynamic stability is crucial, it is the kinetic inertness (slow dissociation rate) of a complex that often determines its safety and efficacy in vivo.[6][7] For radiopharmaceuticals, slow dissociation is essential to prevent the release of toxic, radioactive metal ions that could accumulate in non-target tissues like bone or liver. DOTA's rigid macrocyclic structure contributes significantly to the kinetic inertness of its metal complexes.[7]
The dissociation of a metal-DOTA complex is often catalyzed by protons (acid-mediated dissociation).[3][8]
| Complex | Formation Rate (k_f) | Dissociation Rate Constant | Half-life (t₁/₂) at pH 7.4 |
| Gd(III)-DOTA | k_f,HL = 1.0 x 10⁶ M⁻¹s⁻¹ (for HDOTA³⁻)[3] | k_d,H = 8.4 x 10⁻⁶ M⁻¹s⁻¹ (acid-catalyzed)[3] | Extremely long |
| Mn(II)-DOTA | - | k₀ = 1.8 x 10⁻⁷ s⁻¹ (spontaneous)[9] | ~1037 hours[9] |
A significant characteristic of DOTA is its relatively slow complex formation kinetics, particularly with lanthanide ions.[7][10] This can be a disadvantage when working with short-lived radionuclides, necessitating harsher labeling conditions such as elevated temperatures.[7][11]
III. Radiolabeling Efficiency
In practice, the chelation efficiency is often assessed by the radiochemical yield achieved during the labeling of a DOTA-conjugated molecule. This process is highly dependent on reaction conditions, including pH, temperature, precursor concentration, and the presence of competing metal ion impurities.[12]
| Radiometal | Typical Labeling Temp. | Typical pH | Typical Yield | Notes |
| ⁶⁸Ga | 85-95 °C[13][14] | 3.0 - 4.0[13] | >95%[13][15] | High temperatures are often required for efficient labeling.[11] |
| ¹⁷⁷Lu | 95 °C[12] | ~4.7[12] | >95% | Sensitive to metal impurities like Cu²⁺, Zn²⁺, Fe³⁺.[12] |
| ²²⁵Ac | 37 °C (optimized)[16] | ~5.8[16] | ~90% (one-step)[16] | Efficient one-step methods have been developed to improve yields.[16] |
| ⁶⁴Cu | Variable | Variable | >95% | Can be used for antibody fragments due to its intermediate half-life.[11] |
| ⁸⁹Zr | Variable | Variable | >95% | Half-life matches the pharmacokinetics of intact antibodies.[11] |
Metal impurities are a critical factor, as endogenous or contaminant metals like zinc, copper, and iron can compete with the desired radiometal for chelation by DOTA, thereby reducing the radiolabeling efficiency.[4][12]
Visualizations
The following diagrams illustrate the fundamental chelation process and a standard workflow for assessing its efficiency.
Caption: The DOTA macrocycle chelates a metal ion to form a stable complex.
Caption: Experimental workflow for determining radiolabeling efficiency.
Experimental Protocols
Protocol 1: Determination of Stability Constants (Out-of-Cell Potentiometry)
This method is employed for complexes with slow formation kinetics, such as those with lanthanides.[7]
-
Sample Preparation: Prepare a series of samples (e.g., 16 samples of 1.5 mL) each containing a known concentration of the DOTA ligand and the metal ion (e.g., Ln³⁺).[7]
-
pH Adjustment: Adjust the pH of each sample to a different value within the expected range of complexation.
-
Equilibration: Allow the samples to equilibrate for a sufficient time to ensure the complex formation reaction has reached equilibrium. This extended time is the key feature of the "out-of-cell" method.
-
Potentiometric Titration: After equilibration, perform a potentiometric titration on each sample to determine the concentration of free H⁺ ions.
-
Data Analysis: Use specialized software to fit the titration data. By knowing the initial concentrations of all components and the equilibrium pH, the stability constants for the mononuclear (ML) and protonated (MHL) species can be calculated.[7]
Protocol 2: Measurement of Dissociation Kinetics (Radiometric Assay)
This protocol is used to determine the rate of dissociation of a radiolabeled DOTA complex, often in an acidic environment.[3]
-
Complex Formation: Prepare the radiolabeled metal-DOTA complex (e.g., ¹⁵³Gd-DOTA). Purify the complex to remove any unchelated radionuclide.
-
Dissociation Reaction: Initiate the dissociation by adding the purified complex to a solution of known acid concentration (e.g., varying HCl concentrations).
-
Scavenging: At predetermined time intervals, take aliquots of the reaction mixture and pass them through a cation exchange resin. The resin will bind the free radiometal (e.g., ¹⁵³Gd³⁺) that has dissociated from the DOTA complex.[3]
-
Quantification: Measure the radioactivity of the resin and the eluate separately using a gamma counter. The amount of radioactivity on the resin corresponds to the amount of dissociated complex.
-
Kinetic Analysis: Plot the concentration of the intact complex over time. The slope of this plot provides the observed dissociation rate constant (k_obs). By performing the experiment at different acid concentrations, the acid-catalyzed dissociation rate constant (k_d,H) can be determined.[3]
Protocol 3: Assessment of Radiolabeling Efficiency (iTLC Method)
Instant thin-layer chromatography (iTLC) is a rapid and common method for determining the percentage of radionuclide successfully chelated by DOTA.[13][17]
-
Reaction: Perform the radiolabeling reaction by incubating the DOTA-conjugated molecule with the radiometal in a suitable buffer at the optimized temperature and pH.[13]
-
Spotting: Once the reaction is complete, spot a small aliquot (1-2 µL) of the reaction mixture onto the origin of an iTLC strip (e.g., iTLC-SG).[13][17]
-
Chromatography: Place the strip in a chromatography chamber containing an appropriate mobile phase (e.g., 1:1 mixture of 1 M ammonium (B1175870) acetate (B1210297) and methanol).[17] The mobile phase will travel up the strip via capillary action, separating the components based on their affinity for the stationary and mobile phases.
-
Separation Principle: In a typical system, the labeled DOTA-complex is less polar and migrates with the solvent front (Rf value of ~0.8–1.0), while the unchelated (free or colloidal) radiometal remains at the origin (Rf value of ~0.0–0.1).[13]
-
Scanning and Calculation: After development, dry the strip and scan it using a radio-TLC scanner. Integrate the radioactivity in the peaks corresponding to the labeled complex and the free radionuclide. The radiolabeling efficiency (or radiochemical purity) is calculated as:
RCP (%) = [Activity of Labeled Complex] / ([Activity of Labeled Complex] + [Activity of Free Radionuclide]) x 100
References
- 1. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03875G [pubs.rsc.org]
- 7. Equilibrium and Formation/Dissociation Kinetics of some Lanthanide(III)-PCTA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dissociation kinetics of Mn2+ complexes of NOTA and DOTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchportal.sckcen.be [researchportal.sckcen.be]
- 13. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Cellular Uptake of Targeted and Non-Targeted Probes
For Researchers, Scientists, and Drug Development Professionals
The ability to selectively deliver therapeutic or imaging agents to specific cells is a cornerstone of modern medicine. Targeted probes, engineered with ligands that bind to specific cell surface receptors, offer the promise of enhanced efficacy and reduced off-target effects compared to their non-targeted counterparts. This guide provides an objective comparison of the cellular uptake of targeted and non-targeted probes, supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental processes.
Data Presentation: Quantitative Comparison of Cellular Uptake
The following table summarizes quantitative data from various studies comparing the cellular uptake of targeted and non-targeted probes. The data consistently demonstrates a significant increase in uptake for probes functionalized with targeting ligands.
| Targeting Ligand | Probe Type | Cell Line | Uptake Enhancement (Targeted vs. Non-Targeted) | Quantification Method | Reference |
| Folic Acid | Mesoporous Silica Nanoparticles | SKOV-3, HeLa, Ca-Ski | Significantly higher 5-FU concentration in targeted group | ICP-MS | [1] |
| Transferrin | PEGylated Liposomes | HeLa | 74% more calcein (B42510) uptake | Flow Cytometry | [2] |
| HER2 Antibody | PLGA Nanoparticles (DOX-loaded) | SKOV-3 | Significantly higher DOX uptake | Not Specified | [3] |
| Integrin (cRGD) | Fluorescent Squaraine Probe | OVCAR-4 | 2.2-fold higher uptake (monovalent vs. untargeted) | Microscopy | [4] |
Key Uptake Mechanisms: A Visual Guide
The differential uptake between targeted and non-targeted probes is primarily due to their distinct mechanisms of cellular entry.
Targeted Probes: Receptor-Mediated Endocytosis
Targeted probes exploit a natural cellular process called receptor-mediated endocytosis. Ligands on the probe's surface bind to specific receptors on the cell membrane, triggering the formation of a vesicle that internalizes the probe. This active transport mechanism is highly efficient and specific.
Non-Targeted Probes: Passive Uptake
Non-targeted probes generally rely on passive mechanisms to cross the cell membrane, such as simple diffusion or non-specific endocytosis. These processes are typically less efficient and lack the specificity of receptor-mediated pathways.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparative studies. Specific details may vary between individual experiments.
General Cellular Uptake Assay Protocol
This protocol outlines the basic steps for comparing the uptake of targeted and non-targeted probes in a cell culture model.
1. Cell Culture and Seeding:
-
Culture the desired cell line (e.g., HeLa, SKOV-3) in appropriate growth medium.
-
Seed the cells into multi-well plates at a predetermined density and allow them to adhere and grow for 24-48 hours.
2. Probe Incubation:
-
Prepare solutions of the targeted and non-targeted probes at the desired concentrations in cell culture medium.
-
Remove the growth medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells with the probes for a specific time period (e.g., 1, 2, or 4 hours) at 37°C.
3. Washing and Cell Lysis:
-
After incubation, aspirate the probe-containing medium and wash the cells multiple times with cold phosphate-buffered saline (PBS) to remove any unbound probes.
-
Lyse the cells using an appropriate lysis buffer to release the internalized probes.
4. Quantification of Uptake:
-
For Fluorescent Probes: Measure the fluorescence intensity of the cell lysates using a fluorometer or plate reader. Normalize the fluorescence intensity to the total protein concentration of the lysate, determined by a protein assay (e.g., BCA assay).
-
For Nanoparticles with Elemental Cores (e.g., Gold, Silica): Digest the cell lysates with strong acid and analyze the elemental content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Flow Cytometry Protocol for Cellular Uptake
Flow cytometry provides a high-throughput method for quantifying probe uptake on a single-cell level.
1. Cell Preparation and Incubation:
-
Follow steps 1 and 2 of the General Cellular Uptake Assay Protocol.
2. Cell Harvesting:
-
After incubation and washing, detach the adherent cells using a gentle cell dissociation reagent (e.g., trypsin-EDTA).
-
Resuspend the cells in a suitable buffer (e.g., PBS with 1% bovine serum albumin).
3. Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Excite the cells with a laser appropriate for the fluorophore on the probe and collect the emission signals.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Quantify the mean fluorescence intensity of the cell population for both targeted and non-targeted probe-treated samples. The shift in fluorescence intensity compared to untreated control cells indicates the level of probe uptake.[5]
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Transferrin-modified liposomes triggered with ultrasound to treat HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticles Targeting Receptors on Breast Cancer for Efficient Delivery of Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Efficacy of DOTA-Chelated Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy is rapidly evolving, with DOTA-chelated radiopharmaceuticals at the forefront of treating neuroendocrine tumors (NETs) and prostate cancer. The choice of the radionuclide, the targeting peptide, and the chelator itself significantly influences the therapeutic efficacy and safety profile of these agents. This guide provides an objective comparison of DOTA-chelated radiopharmaceuticals, supported by experimental data, to aid in the selection and development of next-generation targeted therapies.
I. DOTA: The Workhorse Chelator
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelator widely used in nuclear medicine due to its ability to form stable complexes with a variety of trivalent radiometals, including Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac).[1][2] Its robust coordination chemistry ensures high in vivo stability, minimizing the release of free radionuclides that can lead to off-target toxicity.[1]
II. Therapeutic Applications in Neuroendocrine Tumors
DOTA-chelated somatostatin (B550006) analogues (SSAs), such as DOTA-TATE and DOTA-TOC, are the cornerstone of peptide receptor radionuclide therapy (PRRT) for well-differentiated NETs that overexpress somatostatin receptors (SSTRs).
A. Lutetium-177 DOTA-TATE (¹⁷⁷Lu-DOTATATE)
¹⁷⁷Lu-DOTATATE is a widely approved and utilized radiopharmaceutical for the treatment of SSTR-positive NETs. Its therapeutic effect is mediated by the emission of beta particles, which induce DNA damage and cell death in tumor cells.
Clinical Efficacy:
The pivotal Phase 3 NETTER-1 trial demonstrated the significant efficacy of ¹⁷⁷Lu-DOTATATE in patients with advanced, progressive midgut NETs.[3]
| NETTER-1 Trial: Key Outcomes | ¹⁷⁷Lu-DOTATATE + Octreotide (B344500) LAR | High-Dose Octreotide LAR (Control) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival | Not Reached | 8.4 months | 0.21 (0.13-0.33) | <0.001 |
| Objective Response Rate | 18% | 3% | - | <0.001 |
| Overall Survival (Interim Analysis) | 14 deaths | 26 deaths | 0.40 (0.21-0.77) | 0.004 |
The more recent NETTER-2 trial evaluated ¹⁷⁷Lu-DOTATATE as a first-line treatment for patients with high-grade 2 and grade 3 advanced gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[4][5][6]
| NETTER-2 Trial: Key Outcomes | ¹⁷⁷Lu-DOTATATE + Octreotide LAR | High-Dose Octreotide LAR (Control) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival | 22.8 months | 8.5 months | 0.276 (0.182-0.418) | <0.0001 |
| Objective Response Rate | 43.0% | 9.3% | - | <0.0001 |
Experimental Protocol: NETTER-1 Trial
-
Patient Population: Adults with locally advanced or metastatic, well-differentiated (Ki-67 ≤ 20%) midgut NETs with disease progression during treatment with a standard dose of long-acting octreotide.[1][7] All target lesions showed positive uptake on ¹¹¹In-DTPA-octreotide scintigraphy.[1][8]
-
Dosing Regimen: Patients in the experimental arm received four intravenous infusions of 7.4 GBq (200 mCi) of ¹⁷⁷Lu-DOTATATE every 8 weeks, in addition to long-acting octreotide 30 mg.[3] The control arm received high-dose long-acting octreotide (60 mg) every 4 weeks.
-
Primary Endpoint: Progression-free survival.[3]
B. Actinium-225 DOTA-TATE (²²⁵Ac-DOTATATE)
²²⁵Ac is an alpha-emitter that delivers high linear energy transfer (LET) radiation, causing double-strand DNA breaks that are difficult for cancer cells to repair.[1] This makes ²²⁵Ac-DOTATATE a promising therapeutic option, especially for patients who are refractory to beta-emitters like ¹⁷⁷Lu.
Clinical Efficacy:
While large-scale randomized trials are ongoing, preliminary studies have shown promising results for ²²⁵Ac-DOTATATE in patients with advanced NETs.
| ²²⁵Ac-DOTATATE Pilot Study Outcomes | Result |
| Disease Control Rate | 87.5% |
| Partial Response | 50% |
| Stable Disease | 37.5% |
Biodistribution Data:
Preclinical studies in mice provide insights into the biodistribution of these radiopharmaceuticals. The following table summarizes the percentage of injected dose per gram of tissue (%ID/g) at 4 hours post-injection.
| Organ | ¹⁷⁷Lu-DOTA-Peptide 2 (%ID/g) | Free ²²⁵Ac (%ID/g) | ²²⁵Ac-DOTATATE (%ID/g) |
| Blood | ~0.5 | ~2.0 | ~1.0 |
| Liver | ~1.0 | ~15.0 | ~2.0 |
| Kidneys | ~2.0 | ~3.0 | ~10.0 |
| Tumor | 10.89 | - | ~9.0 |
Note: Data for ¹⁷⁷Lu-DOTA-Peptide 2 is from a study in HT-29 tumor-bearing mice.[9] Data for free ²²⁵Ac and ²²⁵Ac-DOTATATE is from studies in BALB/c mice and H69 tumor-bearing mice, respectively.[10][11]
C. Somatostatin Receptor Signaling Pathway
The therapeutic efficacy of DOTA-TATE radiopharmaceuticals relies on their high affinity for SSTRs, primarily SSTR2. Upon binding, the radiopharmaceutical is internalized, delivering a cytotoxic dose of radiation directly to the tumor cell. The signaling cascade initiated by SSTR activation can lead to the inhibition of cell proliferation and hormone secretion.[12][13]
III. Therapeutic Applications in Prostate Cancer
DOTA-chelated radiopharmaceuticals targeting the prostate-specific membrane antigen (PSMA) have revolutionized the treatment of metastatic castration-resistant prostate cancer (mCRPC).
A. Lutetium-177 PSMA-617 (¹⁷⁷Lu-PSMA-617)
¹⁷⁷Lu-PSMA-617 is a DOTA-conjugated small molecule that binds with high affinity to the extracellular domain of PSMA.
Clinical Efficacy:
The Phase 3 VISION trial demonstrated a significant improvement in overall survival and radiographic progression-free survival for patients with PSMA-positive mCRPC treated with ¹⁷⁷Lu-PSMA-617.[14][15][16]
| VISION Trial: Key Outcomes | ¹⁷⁷Lu-PSMA-617 + Standard of Care | Standard of Care Alone | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival | 15.3 months | 11.3 months | 0.62 (0.52-0.74) | <0.001 |
| Median Radiographic Progression-Free Survival | 8.7 months | 3.4 months | 0.40 (0.29-0.57) | <0.001 |
Experimental Protocol: VISION Trial
-
Patient Population: Men with PSMA-positive mCRPC who had previously received at least one androgen receptor pathway inhibitor and one or two taxane-based chemotherapy regimens.[14][15] PSMA positivity was confirmed by ⁶⁸Ga-PSMA-11 PET/CT.[17]
-
Dosing Regimen: Patients in the experimental arm received 7.4 GBq of ¹⁷⁷Lu-PSMA-617 intravenously every 6 weeks for up to 6 cycles, in addition to standard of care.[15] The control arm received standard of care alone.
-
Primary Endpoints: Overall survival and radiographic progression-free survival.[15]
Biodistribution and Dosimetry:
Dosimetry studies are crucial for assessing the radiation dose delivered to tumors and healthy organs.
| Organ/Tissue | Mean Absorbed Dose (mGy/MBq) for ¹⁷⁷Lu-PSMA-TUM1 |
| Whole Body | 0.02 ± 0.01 |
| Kidneys | 0.33 ± 0.15 |
| Tumor Lesions | 0.14 - 5.5 |
Note: Data from a study on ¹⁷⁷Lu-PSMA-TUM1, a similar PSMA-targeting radiopharmaceutical.[18]
B. PSMA Signaling Pathway
PSMA is a transmembrane glycoprotein (B1211001) with enzymatic activity. Its expression is significantly upregulated in prostate cancer cells. The binding of ¹⁷⁷Lu-PSMA-617 to PSMA leads to its internalization, delivering a lethal dose of radiation to the cancer cell. PSMA signaling can also influence key cellular pathways involved in cell survival and proliferation.[19][20]
IV. Comparison of DOTA with Alternative Chelators
While DOTA is the most established chelator for therapeutic radiopharmaceuticals, several alternatives, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid), are being investigated to improve radiolabeling efficiency and in vivo performance.
| Chelator | Advantages | Disadvantages | Key Radiometals |
| DOTA | High thermodynamic and kinetic stability with a wide range of radiometals.[1][2] | Requires heating for efficient radiolabeling.[21] | ¹⁷⁷Lu, ²²⁵Ac, ⁹⁰Y, ⁶⁸Ga |
| NOTA | Faster radiolabeling at lower temperatures compared to DOTA.[22] | May have lower in vivo stability with certain radiometals compared to DOTA. | ⁶⁸Ga, ⁶⁴Cu |
| NODAGA | Favorable in vivo stability and pharmacokinetics.[23][24] | More complex synthesis compared to DOTA. | ⁶⁴Cu, ⁶⁸Ga |
Experimental Workflow: Radiolabeling of DOTA-Peptides
The following diagram illustrates a typical workflow for the radiolabeling of DOTA-conjugated peptides with ¹⁷⁷Lu.
Experimental Protocol: Manual Radiolabeling of ¹⁷⁷Lu-DOTATATE
-
Materials: ¹⁷⁷LuCl₃ solution, DOTA-TATE peptide, ascorbate (B8700270) or acetate (B1210297) buffer (pH 4.5-5.0), DTPA solution (quenching agent), sterile water, 0.9% sodium chloride, C18 Sep-Pak cartridge (for purification), and 70% ethanol.[25]
-
Procedure:
-
Dissolve the DOTA-TATE peptide in the reaction buffer in a sterile vial.
-
Add the required activity of ¹⁷⁷LuCl₃ to the peptide solution.
-
Incubate the reaction vial at 80-95°C for 20-30 minutes.[25]
-
After cooling, perform quality control using ITLC or HPLC to determine the radiochemical purity (RCP).
-
If the RCP is below the desired specification (typically >95%), purify the product using a C18 cartridge.
-
The final product is passed through a sterile 0.22 µm filter.
-
V. Conclusion
DOTA-chelated radiopharmaceuticals have demonstrated remarkable therapeutic efficacy in the treatment of neuroendocrine tumors and prostate cancer. The choice of the radionuclide, targeting moiety, and chelator plays a critical role in optimizing treatment outcomes. While ¹⁷⁷Lu-based therapies are now a standard of care for specific patient populations, emerging alpha-emitters like ²²⁵Ac hold immense promise for overcoming treatment resistance. Further research into novel chelators and combination therapies will continue to advance the field of targeted radionuclide therapy, offering new hope for patients with advanced cancers.
References
- 1. Dosimetry of [177Lu]Lu-DOTATATE in Patients with Advanced Midgut Neuroendocrine Tumors: Results from a Substudy of the Phase III NETTER-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Evaluation of Free and Chelated Accelerator-produced Actinium- 225 - Radiation Dosimetry and Toxicity Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. icm.unicancer.fr [icm.unicancer.fr]
- 5. netrf.org [netrf.org]
- 6. NETTER-2: Practice-changing results for 177Lu-DOTATATE in GEP-NETs - Medical Conferences [conferences.medicom-publishers.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ahpba.org [ahpba.org]
- 9. Preclinical study of a new 177Lu-labeled somatostatin receptor antagonist in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 225Ac-MACROPATATE: A Novel α-Particle Peptide Receptor Radionuclide Therapy for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. urotoday.com [urotoday.com]
- 15. VISION trial: 177Lu-PSMA-617 for progressive metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Fluorescein-triazole-PEG5-DOTA: A Safety and Operations Guide
For Immediate Use by Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Fluorescein-triazole-PEG5-DOTA. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. Given the compound's composition—a fluorescent dye (Fluorescein), a chelating agent (DOTA), and a PEG linker—it must be treated as hazardous chemical waste.
Hazard and Safety Information
| Hazard Classification | Description | GHS Hazard Statements | Precautionary Statement |
| DOTA Component | Irritant | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][4] | P501: Dispose of contents/container in accordance with local/regional/national/international regulations[2][4] |
| Fluorescent Dye Component | Potential Environmental Hazard | Not specified, but generally treated as hazardous waste. | Avoid release to the environment. |
Step-by-Step Disposal Protocol
The following procedures are based on established best practices for laboratory chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired solid reagent.
-
Stock solutions and dilutions.
-
Reaction mixtures and byproducts.
-
Contaminated laboratory consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).
-
Solvents used for rinsing contaminated glassware.
-
-
Segregate waste at the point of generation. Never mix this compound waste with incompatible materials.[3]
Solid Waste Disposal
This procedure applies to the pure compound, contaminated consumables, and spill cleanup materials.
-
Container Selection: Use a designated, leak-proof, and sturdy hazardous waste container with a secure lid. Plastic containers are generally preferred to avoid breakage.[1]
-
Labeling: As soon as the first item of waste is added, affix your institution's official hazardous waste label.[4] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
List all components of any mixture, including their approximate percentages.[4]
-
The date the waste was first added.
-
-
Collection: Place contaminated items directly into the labeled container. Keep the container closed except when adding waste.[3]
-
Storage: Store the container in a designated satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[1]
-
Disposal Request: Once the container is full (do not exceed 90% capacity) or ready for disposal, submit a chemical waste pickup request through your institution's EHS department.[4]
Liquid Waste Disposal
This procedure applies to stock solutions, experimental residues, and contaminated solvents.
-
Container Selection: Use a leak-proof, screw-cap container made of a material compatible with the solvents used.[4]
-
Labeling: Attach a hazardous waste label before adding any waste.[4] The label must clearly state "Hazardous Waste" and list all chemical constituents with their estimated concentrations or percentages.[4]
-
Collection: Carefully pour liquid waste into the container, using a funnel if necessary. Do not fill the container beyond 90% capacity to allow for vapor expansion.[4] Keep the container securely capped when not in use.
-
Storage: Store the liquid waste container in secondary containment, such as a chemical-resistant tray, to contain potential leaks.[4] Ensure it is segregated from incompatible materials.[3]
-
Disposal Request: Arrange for pickup by your institution's hazardous waste management service when the container is ready for disposal.[4]
Important: NEVER dispose of this compound waste down the drain or in the regular trash.[3]
Disposal Workflow and Decision Process
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Fluorescein-triazole-PEG5-DOTA
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides immediate, essential safety and logistical information for handling Fluorescein-triazole-PEG5-DOTA, a fluorescently labeled macrocyclic ligand. Adherence to these protocols is critical for ensuring a secure laboratory environment and reliable experimental outcomes.
This compound is a specialized compound comprised of a fluorescein (B123965) dye, a PEG5 linker for enhanced hydrophilicity, and DOTA, a chelating agent for cations.[1] While a specific Safety Data Sheet (SDS) for this exact conjugate should be requested from the supplier, the safety considerations for its principal components provide a strong basis for safe handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive approach to personal protection is necessary to minimize exposure when handling this compound. The minimum required PPE is outlined below.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields to protect against splashes.[2][3] Required when handling the compound in either powder or solution form. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashes, such as during bulk solution preparation or transfer.[3][4][5] | |
| Skin and Body Protection | Lab Coat | To be worn over personal clothing to protect the skin.[2][6] |
| Chemical-Resistant Gloves | Nitrile gloves are the standard for providing splash protection.[2][6] Always inspect gloves for integrity before use and change them immediately if contaminated.[6] | |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Recommended when handling the lyophilized powder to prevent inhalation, as fine powders can easily become airborne.[2][6] |
Operational Plan: A Step-by-Step Guide for Safe Handling
Following a structured workflow is crucial for minimizing risks and ensuring the integrity of the compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the packaging for any signs of damage.
-
Store Properly: Store the compound in a tightly sealed container in a cool, dry, and dark place.[7] The recommended storage temperature is -20°C for long-term stability.[1][8]
Preparation of Stock Solutions
-
Work in a Controlled Area: All handling of the powdered compound should occur within a designated area, such as a chemical fume hood or biosafety cabinet, to prevent inhalation of airborne particles.[6]
-
Use Appropriate PPE: Don all required PPE as detailed in the table above.
-
Reconstitution: When reconstituting the lyophilized powder, use high-purity water or a recommended buffer.[7] Add the solvent slowly to avoid aerosolization.
-
Labeling: Clearly label all solution containers with the compound name, concentration, solvent, and date of preparation.[7]
Experimental Use
-
Maintain a Clean Workspace: Ensure your designated work area is clean and organized to prevent cross-contamination.[7]
-
Avoid Direct Contact: Take care to avoid direct contact with the skin and eyes.[2]
-
Post-Handling: After handling, wash your hands thoroughly.[2]
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Designated Waste Containers: All waste contaminated with this compound, including used vials, pipette tips, and contaminated PPE, must be collected in a designated hazardous waste container.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
No Drain Disposal: Never dispose of the compound or its solutions down the drain.[2][6]
Final Disposal
-
Institutional Protocols: Follow your institution's specific protocols for chemical waste disposal.
-
EH&S Coordination: Coordinate with your institution's Environmental Health and Safety (EH&S) department for the pickup and disposal of the hazardous waste.[6]
The following diagram illustrates the logical relationship of the required Personal Protective Equipment.
Caption: Required Personal Protective Equipment for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
